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Murexide

Cat. No.: B7764709
M. Wt: 284.19 g/mol
InChI Key: LJYRLGOJYKPILZ-UHFFFAOYSA-N
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Description

5,5'-Nitrilodibarbituric acid ammonium derivative. Used as an indicator for complexometric titrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N6O6 B7764709 Murexide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;2,4-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1H-pyrimidin-6-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h(H2,10,11,14,15,18)(H3,12,13,16,17,19);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJYRLGOJYKPILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(NC(=O)NC1=O)[O-])N=C2C(=O)NC(=O)NC2=O.[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40889371
Record name Murexide
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Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple-red solid with a green metallic luster; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]
Record name Murexide
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CAS No.

3051-09-0
Record name Murexide
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Record name Murexide
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Record name Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate
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Record name MUREXIDE
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Foundational & Exploratory

The Synthesis of Murexide: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and detailed synthetic methodologies of murexide, a compound of significant historical importance in the development of synthetic dyes. From its early discovery to the elucidation of its chemical structure and various synthesis routes, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

A Journey Through Time: The History of this compound

The story of this compound is intrinsically linked to the early days of organic chemistry and the quest for synthetic colorants. Initially observed as a vibrant purple substance, its chemical identity and synthesis were unraveled through the contributions of several pioneering chemists.

A pivotal moment in this history was the isolation of uric acid from kidney stones in 1776 by the Swedish chemist Carl Wilhelm Scheele.[1][2] This discovery laid the groundwork for future investigations into its derivatives. In 1818, the English physician and chemist William Prout discovered purpuric acid, the core structure of this compound.[3]

The 1830s saw the eminent German chemists Justus von Liebig and Friedrich Wöhler investigating a purple product obtained from snake excrement, which they named this compound.[4] However, the scarcity of this starting material hindered its practical application as a dye. It wasn't until the 1850s that French chemists successfully produced this compound from the more abundant South American guano, leading to its widespread use as a textile dye in Europe.[4]

dot digraph "Historical_Timeline_of_Murexide_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_18th_Century" { label="18th Century"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "1776" [label="1776: Carl Wilhelm Scheele\nisolates uric acid from\nkidney stones."]; }

subgraph "cluster_19th_Century_Early" { label="Early 19th Century"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "1818" [label="1818: William Prout\nprepares purpuric acid\nfrom uric acid."]; }

subgraph "cluster_19th_Century_Mid" { label="Mid 19th Century"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "1830s" [label="1830s: Liebig and Wöhler\ninvestigate this compound from\nsnake excrement."]; "1850s" [label="1850s: this compound is commercially\nproduced from guano and\nused as a dye."]; }

"1776" -> "1818" [label="Discovery of Precursor"]; "1818" -> "1830s" [label="Further Investigation"]; "1830s" -> "1850s" [label="Commercialization"]; } dot Caption: A timeline highlighting the key milestones in the history of this compound synthesis.

The Chemistry of this compound Synthesis

This compound, chemically known as ammonium purpurate, is the ammonium salt of purpuric acid. Its synthesis revolves around the oxidative degradation of uric acid and the subsequent condensation of the resulting intermediates. The most common and historically significant method is the "this compound test," which involves the careful oxidation of uric acid with nitric acid, followed by the addition of ammonia.

The overall reaction proceeds through the formation of key intermediates, primarily alloxan and uramil (5-aminobarbituric acid). These compounds then condense to form purpuric acid. The final step is the neutralization with ammonia to yield the vibrant purple this compound.

dot digraph "Murexide_Synthesis_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

"Uric_Acid" [label="Uric Acid", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidation" [label="Oxidation\n(e.g., Nitric Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Alloxan" [label="Alloxan", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Uramil" [label="Uramil", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Condensation" [label="Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Purpuric_Acid" [label="Purpuric Acid", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia" [label="Ammonia", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [label="this compound\n(Ammonium Purpurate)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Uric_Acid" -> "Oxidation"; "Oxidation" -> "Alloxan"; "Oxidation" -> "Uramil"; "Alloxan" -> "Condensation"; "Uramil" -> "Condensation"; "Condensation" -> "Purpuric_Acid"; "Purpuric_Acid" -> "this compound"; "Ammonia" -> "this compound"; } dot Caption: The general reaction pathway for the synthesis of this compound from uric acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its key precursors.

Synthesis of Alloxantin Dihydrate from Uric Acid

Alloxantin is a key intermediate that can be readily converted to this compound. This protocol is based on the procedure from Organic Syntheses.

Experimental Procedure:

  • In a 500-mL three-necked flask equipped with a stirrer, combine 15 g (0.09 mole) of finely powdered uric acid, 30 g (25.2 mL) of concentrated hydrochloric acid, and 40 mL of water.

  • Warm the mixture to 30°C and begin stirring.

  • Slowly add 4 g (0.014 mole) of finely powdered potassium chlorate in small portions over a period of at least 45 minutes, maintaining the temperature near 30°C.

  • After the addition is complete, filter the solution to remove any undissolved uric acid.

  • Dilute the clear filtrate with 30 mL of water.

  • Saturate the solution with a rapid stream of hydrogen sulfide for 10-15 minutes. A precipitate of sulfur and alloxantin will form.

  • Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.

  • Collect the solid by filtration on a Büchner funnel and wash with three 30-mL portions of cold water.

  • To separate the alloxantin from sulfur, boil the wet solid with 250 mL of water for 15 minutes and filter the hot solution. A second extraction of the sulfur is recommended.

  • Allow the filtrate to cool, whereupon alloxantin dihydrate will crystallize as glistening plates.

  • Collect the crystals on a Büchner funnel, press as dry as possible, wash with about 30 mL of ether, and dry in a vacuum desiccator.

  • The expected yield is 8–10 g (55–69%).

dot digraph "Alloxantin_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mix_Reactants" [label="Mix Uric Acid, HCl, and Water"]; "Heat_30C" [label="Warm to 30°C"]; "Add_KClO3" [label="Slowly Add KClO3"]; "Filter_1" [label="Filter Undissolved Uric Acid"]; "Dilute" [label="Dilute Filtrate with Water"]; "Add_H2S" [label="Saturate with H2S"]; "Cool_Ice_Bath" [label="Cool in Ice Bath"]; "Filter_2" [label="Filter Precipitate"]; "Wash_Water" [label="Wash with Cold Water"]; "Boil_Water" [label="Boil Precipitate in Water"]; "Filter_Hot" [label="Filter Hot to Remove Sulfur"]; "Crystallize" [label="Cool Filtrate to Crystallize Alloxantin"]; "Filter_3" [label="Filter Crystals"]; "Wash_Ether" [label="Wash with Ether"]; "Dry" [label="Dry in Vacuum Desiccator"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Mix_Reactants"; "Mix_Reactants" -> "Heat_30C"; "Heat_30C" -> "Add_KClO3"; "Add_KClO3" -> "Filter_1"; "Filter_1" -> "Dilute"; "Dilute" -> "Add_H2S"; "Add_H2S" -> "Cool_Ice_Bath"; "Cool_Ice_Bath" -> "Filter_2"; "Filter_2" -> "Wash_Water"; "Wash_Water" -> "Boil_Water"; "Boil_Water" -> "Filter_Hot"; "Filter_Hot" -> "Crystallize"; "Crystallize" -> "Filter_3"; "Filter_3" -> "Wash_Ether"; "Wash_Ether" -> "Dry"; "Dry" -> "End"; } dot Caption: The experimental workflow for the synthesis of alloxantin dihydrate from uric acid.

Synthesis of Uramil from Nitrobarbituric Acid

Uramil is another crucial intermediate for this compound synthesis. This procedure is adapted from Organic Syntheses.

Experimental Procedure:

  • In a 5-L flask, place 100 g (0.44 mole) of nitrobarbituric acid and 600 cc of concentrated hydrochloric acid.

  • Heat the mixture on a boiling water bath.

  • To the hot mixture, add 250 g (2.1 gram-atoms) of mossy tin and 400 cc of hydrochloric acid over a period of about thirty minutes.

  • Continue heating until the yellow color of the liquid disappears.

  • Add approximately 3 L more of concentrated hydrochloric acid and heat until all the white solid dissolves.

  • Add Norite (activated carbon) and filter the hot mixture through a sintered-glass funnel.

  • Allow the filtrate to stand in an icebox overnight to precipitate the uramil.

  • Collect the precipitate on a filter and wash thoroughly with dilute hydrochloric acid and finally with water.

  • Concentrate the filtrate under reduced pressure to about 1 L and cool overnight to obtain a second crop of uramil.

  • Dry the combined product in a desiccator over concentrated sulfuric acid, and then over 40% sodium hydroxide to remove residual hydrochloric acid.

  • The yield of uramil is 40–46 g (63–73%).

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method may depend on the available starting materials and desired purity.

This is a classical and straightforward method.

Experimental Procedure:

  • Heat alloxantin in a stream of ammonia gas at 100°C. The alloxantin will be converted to this compound, a purple solid.

  • Alternatively, dissolve alloxantin in a large excess of boiling absolute alcohol.

  • Pass dry ammonia gas through the solution for about three hours.

  • The precipitated this compound is collected by filtration, washed with absolute alcohol, and dried.

This method utilizes the oxidation of uramil.

Experimental Procedure:

  • Boil uramil with mercury(II) oxide in water. The uramil is oxidized and condenses to form this compound.

  • The reaction mixture is typically heated to reflux.

  • The resulting this compound can be isolated by filtration and purified by crystallization.

Note: This method involves the use of a toxic mercury compound and should be handled with appropriate safety precautions.

This method provides a high yield of this compound.

Experimental Procedure:

  • Digest alloxan with alcoholic ammonia at approximately 78°C.

  • The this compound forms as a purple solid that is easily soluble in water.

  • The product can be isolated by filtration and purified as needed.

Quantitative Data

This section summarizes the available quantitative data for this compound and its synthesis.

Table 1: Comparison of this compound Synthesis Methods

Starting Material(s)ReagentsConditionsYield (%)PurityReference(s)
AlloxantinAmmonia gas100°CNot specified-
AlloxantinDry ammonia, absolute alcoholBoilingNot specifiedHigh
UramilMercury(II) oxideReflux60-75Moderate
AlloxanAlcoholic ammonia~78°C75-90Very High

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₈H₈N₆O₆
Molar Mass284.19 g/mol
AppearanceReddish-purple powder
Melting Point>300 °C-
UV-Vis λmax (water)520 - 525 nm
Solubility in WaterSlightly soluble
Solubility in EthanolInsoluble
Solubility in EtherInsoluble
Solubility in Alkaline SolutionsSoluble

Spectroscopic Data:

  • NMR Spectroscopy: No detailed ¹H or ¹³C NMR data for this compound were found in the conducted searches. The complexity of the molecule and its limited solubility in common NMR solvents may present challenges for obtaining high-resolution spectra.

Conclusion

The synthesis of this compound represents a significant chapter in the history of chemistry, marking a transition from natural to synthetic dyes. The elucidation of its structure and the development of various synthetic routes from readily available starting materials like uric acid were major achievements of 19th-century organic chemistry. While this compound's use as a textile dye has been largely superseded, its chemistry and the methods developed for its synthesis continue to be of interest to researchers and educators. This guide provides a detailed technical overview of the historical context, reaction pathways, and experimental protocols for the synthesis of this historically important molecule. Further research to fully characterize this compound using modern spectroscopic techniques such as detailed FTIR and NMR analysis would provide a more complete understanding of its structure and properties.

References

The Coordination Chemistry of Murexide-Metal Complexes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Murexide (Ammonium purpurate), the ammonium salt of purpuric acid, has long been recognized for its chromophoric properties and its ability to form colored complexes with a variety of metal ions.[1] This technical guide provides an in-depth exploration of the coordination chemistry of this compound-metal complexes, targeting researchers, scientists, and professionals in drug development. The guide covers the synthesis, structural characterization, and physicochemical properties of these complexes, with a focus on their applications in analytical chemistry, catalysis, and medicine. Detailed experimental protocols, quantitative data summaries, and visualizations of key concepts are provided to facilitate a comprehensive understanding of this versatile ligand and its metal complexes.

Introduction to this compound and its Coordination Chemistry

This compound is a polydentate ligand that can coordinate to metal ions through its nitrogen and oxygen atoms.[1] The structure of this compound features multiple potential donor sites, allowing it to act as a tridentate ligand.[1] The deprotonated purpurate anion forms stable complexes with a wide range of metal ions, including alkaline earth metals, transition metals, and rare earth elements.[2][3] The formation of these complexes is often accompanied by a distinct color change, a property that has been extensively utilized in analytical chemistry for the complexometric titration of metal ions.

The coordination of this compound to a metal ion typically involves the nitrogen atom of the imino group and the oxygen atoms of the adjacent carbonyl groups. This chelation results in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting complex. The stoichiometry of this compound-metal complexes can vary, with 1:1, 1:2, and 2:1 (metal:ligand) ratios being reported depending on the metal ion and reaction conditions.

Synthesis of this compound-Metal Complexes

The synthesis of this compound-metal complexes can be broadly categorized into two approaches: in-situ formation in solution for analytical purposes and the isolation of solid-state complexes for structural and further applicative studies.

In-situ Complex Formation

For applications such as spectrophotometric analysis and complexometric titrations, this compound-metal complexes are typically formed in-situ by mixing aqueous or alcoholic solutions of the metal salt and this compound. The pH of the solution plays a crucial role in the complex formation and the stability of the resulting species.

Synthesis of Solid-State Complexes

The isolation of solid this compound-metal complexes allows for their detailed characterization using various spectroscopic and crystallographic techniques. A general procedure for the synthesis of transition metal-murexide complexes is as follows:

Experimental Protocol: Synthesis of a Generic Transition Metal-Murexide Complex (e.g., M = Co(II), Ni(II), Cu(II))

  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in hot ethanol.

  • Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal chloride or acetate salt in distilled water or ethanol.

  • Complexation: Slowly add the metal salt solution to the this compound solution with constant stirring. The formation of a colored precipitate indicates the formation of the complex.

  • Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete reaction.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.

  • Washing: Wash the precipitate with distilled water and then with ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex in a desiccator over anhydrous calcium chloride.

Note: The molar ratios of metal to ligand and the choice of solvent may need to be optimized for specific metal ions.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization This compound This compound Solution Mixing Mixing & Stirring This compound->Mixing MetalSalt Metal Salt Solution MetalSalt->Mixing Reflux Reflux Mixing->Reflux Filtration Filtration Reflux->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FTIR FTIR Spectroscopy Drying->FTIR UVVis UV-Vis Spectroscopy Drying->UVVis TGA Thermal Analysis Drying->TGA XRD X-ray Diffraction Drying->XRD

Caption: Workflow for the synthesis and characterization of this compound-metal complexes.

Structural Characterization

A variety of analytical techniques are employed to elucidate the structure and properties of this compound-metal complexes.

Spectroscopic Techniques
  • UV-Visible Spectroscopy: This is a primary tool for studying complex formation in solution. The coordination of this compound to a metal ion leads to a shift in its absorption maximum (λmax). For instance, the λmax of free this compound at around 520 nm shifts to lower wavelengths (hypsochromic shift) upon complexation with metals like Co(II) (480 nm) and Ni(II) (460 nm). This technique is also used to determine the stoichiometry of the complexes using methods like Job's method of continuous variation and the mole ratio method.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy provides valuable information about the coordination sites of the this compound ligand. The IR spectrum of this compound shows characteristic bands for N-H, C=O, and C=N stretching vibrations. Upon complexation, shifts in the positions of these bands, particularly the C=O and N-H stretching frequencies, indicate the involvement of these groups in coordination with the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The disappearance or shift of the N-H proton signal upon complexation can confirm the involvement of the imino group in coordination. For paramagnetic complexes, NMR can still be a powerful tool, though the interpretation of the spectra is more complex due to peak broadening and large chemical shifts.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. For example, crystallographic studies of lanthanide-murexide complexes have revealed a tricapped square-antiprism geometry around the metal ion, with coordination to the nitrogen and oxygen atoms of the this compound ligands.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of solid-state this compound-metal complexes. These techniques can reveal the presence of coordinated or lattice water molecules and provide information on the temperature at which the organic ligand decomposes.

Quantitative Data on this compound-Metal Complexes

The stability and spectroscopic properties of this compound-metal complexes are crucial for their application. The following table summarizes key quantitative data for selected complexes.

Metal IonStoichiometry (M:L)λmax (nm)Stability Constant (Kf)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference(s)
Co(II)2:14802.06 x 10¹⁴ (Job's), 9.18 x 10¹¹ (Mole ratio)18235
Ni(II)2:14601.21 x 10¹¹ (Job's), 6.01 x 10¹¹ (Mole ratio)13284
Zn(II)1:24501.35 x 10¹⁶1.95 x 10⁴
Cu(II)1:24702.30 x 10⁷6.55 x 10³
Eu(III)1:1480--
Ca(II)1:1---

Note: Stability constants can vary significantly depending on the method of determination and experimental conditions such as pH and ionic strength.

Applications

The unique properties of this compound-metal complexes have led to their application in various fields.

Analytical Chemistry

The most well-established application of this compound is as a metallochromic indicator in complexometric titrations with EDTA for the determination of metal ions such as Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, and rare earth metals. The sharp color change at the endpoint of the titration allows for accurate quantification of the metal ion concentration. This compound is also used as a chromogenic reagent for the spectrophotometric determination of these ions.

Potential Medicinal and Biological Applications

The biological activity of metal complexes is an area of intense research. While specific studies on the medicinal applications of this compound-metal complexes are limited, the general principles of the biological activity of metal complexes can be applied.

  • Antimicrobial and Antifungal Activity: Metal complexes can exhibit antimicrobial properties through various mechanisms. These include the disruption of microbial cell membranes, the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, and the inhibition of essential enzymes by binding to their active sites. The chelation of the metal ion by the ligand can enhance its lipophilicity, facilitating its transport across the microbial cell membrane.

G Proposed Mechanisms of Antimicrobial Action cluster_mechanisms Mechanisms of Action cluster_effects Cellular Effects MurexideComplex This compound-Metal Complex MembraneDisruption Cell Membrane Disruption MurexideComplex->MembraneDisruption ROS Reactive Oxygen Species (ROS) Generation MurexideComplex->ROS EnzymeInhibition Enzyme Inhibition MurexideComplex->EnzymeInhibition DNAInteraction Interaction with DNA/RNA MurexideComplex->DNAInteraction CellDeath Microbial Cell Death MembraneDisruption->CellDeath ROS->CellDeath EnzymeInhibition->CellDeath DNAInteraction->CellDeath

Caption: Proposed mechanisms of antimicrobial action for this compound-metal complexes.

  • Drug Delivery: Metal complexes are being explored as drug delivery vehicles. The coordination of a drug molecule to a metal center can improve its solubility, stability, and bioavailability. While not yet reported, this compound could potentially be functionalized to act as a carrier for therapeutic agents, with the metal complex facilitating targeted delivery.

Potential Catalytic Applications

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The metal center in a this compound complex could potentially act as a Lewis acid catalyst or participate in redox catalysis. For example, copper complexes have been shown to catalyze oxidation reactions. The specific catalytic activity of this compound-metal complexes remains an area for future investigation.

Conclusion

The coordination chemistry of this compound-metal complexes is a rich and multifaceted field. While their role as analytical reagents is well-established, their potential in medicinal chemistry and catalysis is an emerging area with significant promise. This technical guide has provided a comprehensive overview of the synthesis, characterization, and properties of these fascinating compounds. It is hoped that the detailed information and protocols presented herein will serve as a valuable resource for researchers and professionals, stimulating further investigation into the diverse applications of this compound-metal complexes.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Murexide (Ammonium Purpurate)

Introduction

This compound, also known as ammonium purpurate, is the ammonium salt of purpuric acid.[1][2] It is a purple, water-soluble solid historically used as a dye and more recently as a complexometric indicator in analytical chemistry.[1] Its distinct color changes upon binding to metal ions make it a valuable tool for the quantitative determination of various metals, most notably calcium.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its application in complexometric titrations.

Chemical Identity and Molecular Structure

This compound is chemically identified as the monoammonium salt of 5,5'-nitrilodibarbituric acid. Its structure consists of two barbituric acid rings linked by a nitrogen atom.

CAS Number and Molecular Formula

The identity of this compound is defined by its CAS Registry Numbers and molecular formula, which are essential for regulatory and procurement purposes.

Identifier Value
Chemical Name Ammonium purpurate
Synonyms This compound, MX, Purpuric acid ammonium salt
CAS Number (Anhydrous) 3051-09-0
CAS Number (Hydrate) 6032-80-0
EC Number 221-266-6
Molecular Formula C₈H₈N₆O₆
Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of the this compound anion (purpurate) with the ammonium counter-ion.

synthesis_workflow cluster_synthesis This compound Synthesis Workflow start Start: Alloxantin + Absolute Alcohol dissolve Dissolve Alloxantin in boiling alcohol start->dissolve react Pass dry NH₃ gas through solution (~3 hrs) dissolve->react Heat precipitate This compound precipitates react->precipitate filter Filter hot solution precipitate->filter wash Wash precipitate with absolute alcohol filter->wash dry Dry the solid wash->dry end_product End: Pure Anhydrous This compound dry->end_product titration_mechanism cluster_titration This compound Indicator Mechanism in Ca²⁺ Titration start Sample with Ca²⁺ ions + this compound Indicator (pH 12-13) complex Formation of Ca²⁺-Murexide Complex start->complex color_red Solution is RED complex->color_red titration Add EDTA Titrant complex->titration reaction EDTA complexes with Ca²⁺ Ca²⁺-Murexide + EDTA → Ca²⁺-EDTA + this compound titration->reaction endpoint Endpoint Reached: All Ca²⁺ is bound to EDTA reaction->endpoint free_this compound Free this compound Indicator endpoint->free_this compound color_violet Solution is VIOLET free_this compound->color_violet

References

The Theoretical Basis of Murexide's Color Change: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Murexide (ammonium purpurate) is a venerable yet highly effective metallochromic and pH indicator utilized extensively in analytical chemistry. Its pronounced color changes, which are contingent on pH and the presence of specific metal ions, are predicated on alterations in its electronic structure. This technical guide provides a comprehensive exploration of the theoretical underpinnings of this compound's chromogenic behavior. It delves into the molecular structure, the influence of protonation states on its absorption spectrum, and the mechanism of metal-ligand complexation. Quantitative data, including stability constants and molar absorptivity for various metal complexes, are systematically presented. Detailed experimental protocols for the use of this compound in both complexometric titrations and spectrophotometric analyses are provided to aid researchers, scientists, and drug development professionals in its practical application.

Introduction: The Chemistry of this compound

This compound, the ammonium salt of purpuric acid, is a polyanionic molecule characterized by a large, delocalized π-electron system.[1][2] This extensive conjugation is the primary reason for its intense color. The molecule's structure allows for several resonance forms, and the distribution of electron density across the molecule is highly sensitive to the chemical environment, specifically pH and the coordination of metal cations.

The color of a this compound solution is a direct consequence of the absorption of light in the visible spectrum, which promotes electrons from lower energy molecular orbitals (non-bonding, n, and π orbitals) to higher energy anti-bonding orbitals (π*). The energy difference between these orbitals dictates the wavelength of light absorbed. Changes in the molecular structure, such as protonation or chelation, alter the energy levels of these orbitals, leading to a shift in the absorption maximum (λ_max) and a corresponding change in the observed color.[3][4]

The Influence of pH on this compound's Color

This compound is a polyprotic acid, capable of existing in several protonation states, each with a distinct color. The equilibrium between these states is governed by the pH of the solution. The proton dissociation constants (pKa) for this compound are reported as pKa₁, pKa₂, and pKa₃.[5] These values correspond to the sequential loss of protons from the molecule.

  • Strongly Acidic Conditions (pH < 9.2): In strongly acidic solutions, this compound exists predominantly in its fully protonated or monoprotonated form, which appears yellow.

  • Weakly Acidic to Neutral Conditions (pH 9.2 - 10.5): As the pH increases, this compound loses a proton to form a reddish-purple species. This is the typical color of a this compound solution in deionized water.

  • Alkaline Conditions (pH > 10.5): In alkaline solutions, a second proton is lost, resulting in a blue-purple solution. For titrations involving calcium, a pH of 11.3 is often employed to ensure the indicator is in its blue-purple form.

The transition between these colors is due to the effect of deprotonation on the molecule's conjugated system. The removal of protons enhances the delocalization of electrons, which lowers the energy gap between the π and π* orbitals, causing a bathochromic shift (a shift to longer wavelengths) in the absorption maximum.

G cluster_acidic Strongly Acidic (pH < 9.2) cluster_neutral Weakly Acidic (pH 9.2-10.5) cluster_alkaline Alkaline (pH > 10.5) Acidic Yellow Form Neutral Reddish-Purple Form Acidic->Neutral + OH⁻ / - H⁺ Alkaline Blue-Purple Form Neutral->Alkaline + OH⁻ / - H⁺

Figure 1: this compound pH-dependent color changes.

The Mechanism of this compound-Metal Complexation

This compound acts as a chelating agent, forming stable complexes with a variety of metal ions. The oxygen and nitrogen atoms in the this compound structure possess lone pairs of non-bonding electrons (n-electrons) that can be donated to a metal cation, forming coordinate covalent bonds. This chelation process significantly perturbs the electronic structure of the this compound molecule.

The formation of a metal-murexide complex restricts the delocalization of the π-electrons and involves the n-electrons in bonding. This alters the energy levels of the n, π, and π* orbitals, typically leading to a hypsochromic shift (a shift to shorter wavelengths) of the absorption maximum. This shift is responsible for the distinct color change observed upon complexation. For instance, in the presence of calcium ions at an alkaline pH, the blue-purple color of free this compound changes to a rose-red color upon forming the calcium-murexide complex.

G This compound Free this compound (Blue-Purple at pH > 10.5) Complex Metal-Murexide Complex (Rose-Red) This compound->Complex + Metal Ion Metal Metal Ion (e.g., Ca²⁺) Complex->this compound - Metal Ion

Figure 2: this compound-metal complexation equilibrium.

The stability of the metal-murexide complex is crucial for its function as an indicator. In a complexometric titration with a strong chelating agent like EDTA, the titrant progressively removes the metal ion from its complex with this compound. The endpoint of the titration is signaled by the color change from the metal-murexide complex back to that of the free indicator.

Quantitative Data on this compound-Metal Complexes

The interaction between this compound and various metal ions can be quantified by several parameters, including the stoichiometry of the complex, the stability constant (K_f), the optimal pH for complexation, the absorption maximum (λ_max) of the complex, and its molar absorptivity (ε). A summary of these parameters for selected divalent and trivalent metal ions is presented in the tables below.

Table 1: Properties of Divalent Metal-Murexide Complexes
Metal IonStoichiometry (M:L)Stability Constant (K_f)Optimal pHλ_max (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Ca²⁺--11.3506-
Co²⁺2:12.06 x 10¹⁴-48018,235
Ni²⁺2:11.21 x 10¹¹-46013,284
Cu²⁺1:22.30 x 10⁷5.54706.55 x 10³
Zn²⁺1:21.35 x 10¹⁶7.04501.95 x 10⁴
Cd²⁺1:2-3-94831.19 x 10⁴
Pb²⁺1:2 or 1:1-3-95042.42 x 10³
Table 2: Properties of Trivalent Metal-Murexide Complexes
Metal IonStoichiometry (M:L)Stability Constant (K_f)Optimal pHλ_max (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Eu³⁺--5.0 - 6.5480-
Lanthanides (general)--4.0--
Th⁴⁺-----

Experimental Protocols

Complexometric Titration of Calcium with EDTA using this compound

This protocol describes the determination of calcium ion concentration in an aqueous sample.

Reagents and Solutions:

  • EDTA solution (0.01 M): Prepare by dissolving the appropriate amount of disodium EDTA in deionized water.

  • Sodium hydroxide solution (1 M): Prepare by dissolving NaOH pellets in deionized water.

  • This compound indicator powder: A ground mixture of 100 mg of this compound with 20 g of analytical grade NaCl.

  • Calcium-containing sample solution.

Procedure:

  • Pipette a known volume of the calcium sample solution into a 250 mL Erlenmeyer flask.

  • Dilute the sample to approximately 100 mL with deionized water.

  • Add 10 mL of 1 M sodium hydroxide solution to raise the pH to ~12-13.

  • Add a small pinch of the this compound indicator powder to the flask. The solution should turn a rose-red color.

  • Titrate the solution with the standardized 0.01 M EDTA solution.

  • The endpoint is reached when the color changes from rose-red to a distinct violet/purple.

  • Record the volume of EDTA solution used.

  • Repeat the titration for concordant results.

G start Start sample Pipette Ca²⁺ sample into flask start->sample dilute Dilute with deionized water sample->dilute add_naoh Add 1M NaOH to adjust pH to 12-13 dilute->add_naoh add_indicator Add this compound indicator (solution turns rose-red) add_naoh->add_indicator titrate Titrate with standard EDTA solution add_indicator->titrate endpoint Endpoint: color changes to violet titrate->endpoint record Record volume of EDTA endpoint->record end End record->end

References

The Discovery and Original Preparation of Murexide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murexide (Ammonium purpurate), a compound with a rich history, holds a significant place in the development of organic chemistry. Initially investigated by Justus von Liebig and Friedrich Wöhler in 1838, its striking purple color and unique chemical properties paved the way for advancements in dye chemistry and analytical reagents. This technical guide provides an in-depth exploration of the original discovery and seminal methods for the preparation of this compound, focusing on the core chemical principles and experimental protocols.

Historical Context and Discovery

In the 1830s, the distinguished chemists Justus von Liebig and Friedrich Wöhler were engaged in extensive research on uric acid and its derivatives. Their collaborative work, "Untersuchungen über die Natur der Harnsäure" (Investigations on the Nature of Uric Acid), published in Annalen der Pharmacie in 1838, laid the foundation for understanding a new class of compounds. During these investigations, they described a vibrant purple substance obtained from the reaction of uric acid derivatives with ammonia, which they named this compound. This discovery was a pivotal moment, not only in the study of uric acid chemistry but also in the burgeoning field of synthetic dyes.

Physicochemical Properties of this compound

This compound is the ammonium salt of purpuric acid. Its distinctive color is dependent on the pH of the solution, appearing yellow in acidic conditions, reddish-purple in weakly acidic solutions, and blue-purple in alkaline environments. This property later led to its use as a complexometric indicator.

PropertyValueCitations
Chemical Formula C₈H₈N₆O₆
Appearance Reddish-purple crystalline powder[1]
Solubility in Water Soluble[1]
pH Indicator Range Yellow (< pH 5.5), Reddish-purple (pH 5.5-6.5), Blue-purple (> pH 6.5)[2]

Original Synthetic Preparations of this compound

The initial preparations of this compound, as pioneered by Liebig, Wöhler, and later refined by others, established several key synthetic routes. These methods, while foundational, often involved harsh conditions and have since been modernized. However, understanding these original protocols is crucial for appreciating the historical development of synthetic organic chemistry.

Preparation from Alloxantin and Ammonia Gas

One of the earliest described methods involves the direct reaction of alloxantin with ammonia gas at an elevated temperature.

Experimental Protocol:

  • Reactants: Alloxantin, Ammonia gas.

  • Procedure: A quantity of alloxantin is heated to 100°C in a sealed apparatus. Dry ammonia gas is then passed over the heated alloxantin. The solid material gradually changes color, yielding the purple this compound.

  • Reaction Temperature: 100°C.[1]

  • Reaction Time: Not specified in early reports, but requires heating until the transformation is complete.

  • Purification: The resulting crude this compound was likely used directly or purified by recrystallization from water.

G Alloxantin Alloxantin This compound This compound Alloxantin->this compound Heat (100°C) Ammonia Ammonia (gas) Ammonia->this compound

Caption: Synthesis of this compound from Alloxantin and Ammonia Gas.

Preparation from Uramil and Mercuric Oxide

Liebig and Wöhler also detailed a method starting from uramil (5-aminobarbituric acid) and employing mercuric oxide as an oxidizing agent.[2]

Experimental Protocol:

  • Reactants: Uramil, Mercuric Oxide, Water.

  • Procedure: Uramil is suspended in boiling water. Mercuric oxide is then added portion-wise to the boiling suspension. The reaction mixture is boiled until the desired color change is observed, indicating the formation of this compound.

  • Reaction Temperature: Boiling point of water (~100°C).

  • Reaction Time: Not specified, but boiling is continued until the reaction is complete.

  • Purification: The reaction mixture is filtered to remove the insoluble mercury salts and any unreacted starting material. The filtrate, containing the dissolved this compound, is then cooled to allow for crystallization.

G Uramil Uramil This compound This compound Uramil->this compound Boiling Water MercuricOxide Mercuric Oxide MercuricOxide->this compound

Caption: Synthesis of this compound from Uramil and Mercuric Oxide.

Preparation from Alloxan and Alcoholic Ammonia

Another early method involved the reaction of alloxan with ammonia in an alcoholic solution.

Experimental Protocol:

  • Reactants: Alloxan, Absolute Alcohol, Ammonia gas.

  • Procedure: Alloxan is dissolved in boiling absolute alcohol. Dry ammonia gas is then bubbled through the solution. A purple solid, this compound, precipitates from the solution.

  • Reaction Temperature: Approximately 78°C (boiling point of ethanol).

  • Reaction Time: The passage of ammonia gas is continued for a period, often several hours, until the precipitation of this compound is maximized.

  • Purification: The precipitated this compound is collected by filtration, washed with absolute alcohol to remove any unreacted alloxan and other soluble impurities, and then dried.

G Alloxan Alloxan This compound This compound Alloxan->this compound Heat (~78°C) Ammonia Ammonia (in Alcohol) Ammonia->this compound

Caption: Synthesis of this compound from Alloxan and Alcoholic Ammonia.

Hartley's Refined Preparation for Purer this compound (1905)

In 1905, W. N. Hartley published a refined method for the preparation of this compound in the Journal of the Chemical Society, Transactions. He noted the difficulty in obtaining pure samples of this compound and devised a procedure to yield a product with more consistent spectroscopic properties.

Experimental Protocol:

  • Reactants: Alloxantin, Absolute Alcohol, Dry Ammonia gas.

  • Procedure: Alloxantin is dissolved in a large excess of boiling absolute alcohol. A stream of dry ammonia gas is then passed through the boiling solution for approximately three hours. The this compound precipitates as a fine purple powder.

  • Reaction Temperature: Boiling point of absolute alcohol (~78°C).

  • Reaction Time: Approximately 3 hours.

  • Purification: The precipitated this compound is collected by filtration, washed thoroughly with absolute alcohol, and then dried. This method was reported to yield a purer, anhydrous form of this compound.

This compound Test for Uric Acid

The formation of this compound also became the basis of a classical chemical test for the presence of uric acid.

Experimental Workflow:

  • Oxidation: The sample containing uric acid is carefully heated with dilute nitric acid. This oxidation step converts uric acid into alloxan and dialuric acid, which can combine to form alloxantin.

  • Evaporation: The mixture is evaporated to dryness, leaving a residue.

  • Ammoniation: The residue is then exposed to ammonia vapor or treated with a dilute ammonia solution.

  • Observation: The formation of a characteristic purple color indicates the presence of uric acid, due to the formation of this compound.

G cluster_oxidation Oxidation cluster_ammoniation Ammoniation UricAcid Uric Acid Alloxantin Alloxantin Intermediate UricAcid->Alloxantin Heat NitricAcid Dilute Nitric Acid NitricAcid->Alloxantin This compound This compound (Purple Color) Alloxantin->this compound Ammonia Ammonia Ammonia->this compound

Caption: Workflow for the this compound Test for Uric Acid.

Conclusion

The discovery and original preparation of this compound by Liebig and Wöhler represent a landmark in the history of organic chemistry. Their work not only introduced a fascinating new compound but also provided the foundational synthetic methods that would be refined over the subsequent century. For contemporary researchers, an understanding of these original protocols offers valuable insight into the evolution of synthetic techniques and the enduring legacy of these pioneering chemists. The principles underlying these early preparations continue to be relevant in the broader context of heterocyclic chemistry and the development of functional organic materials.

References

Murexide: An In-depth Technical Guide to Solubility and Stability in Diverse Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of murexide, a metallochromic indicator and colorimetric reagent. Understanding these properties is critical for its application in analytical chemistry, pharmaceutical quality control, and various research settings. This document synthesizes available data on this compound's behavior in different solvents, offering insights into its practical use and limitations.

Executive Summary

This compound, the ammonium salt of purpuric acid, exhibits limited solubility in water and many common organic solvents. Its stability is highly pH-dependent, with notable degradation observed in both acidic and alkaline aqueous solutions. This guide presents quantitative solubility data where available, details the kinetics of its degradation, and provides established experimental protocols for determining these key physicochemical properties. The information is intended to assist researchers in optimizing the use of this compound in their experimental workflows.

This compound: Chemical Properties

PropertyValueReference
Chemical Name Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate
Synonyms Ammonium purpurate, MX[1]
CAS Number 3051-09-0[1]
Molecular Formula C₈H₈N₆O₆[2]
Molecular Weight 284.19 g/mol [2]
Appearance Reddish-purple powder[3]
pKa Values pKa₁ = 0, pKa₂ = 9.2, pKa₃ = 10.5

Solubility of this compound

This compound's solubility is a critical factor for its use in solution-based applications. The available data indicates that it is generally sparingly soluble in many common solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note the contradictions in the qualitative descriptions of solubility found in the literature.

SolventTemperatureSolubilityMethodReference
Water20 °C~1 g/LNot Specified
Dimethyl Sulfoxide (DMSO)Not Specified4 mg/mLUltrasonic and warming to 60°C
1 M Sodium Hydroxide (NaOH)Not Specified5 mg/mLNot Specified

Qualitative Solubility Observations:

  • Water: Described variously as "slightly soluble," "soluble," and having "free solubility". The quantitative value of ~1 g/L provides the most concrete data point.

  • Ether: Described as "slightly soluble".

  • Glycerol & Acetone: No specific solubility data was found in the searched literature.

The discrepancies in qualitative descriptions may arise from the use of non-standardized terminology or variations in experimental conditions. For practical purposes, relying on the available quantitative data is recommended.

Factors Affecting this compound Solubility
  • pH: The solubility of this compound in aqueous solutions is influenced by pH due to its multiple pKa values. In strongly alkaline solutions, such as 1 M NaOH, the solubility is enhanced due to the deprotonation of the molecule.

  • Temperature: While specific data on the temperature dependence of this compound solubility is limited, for most solid solutes, solubility increases with temperature. The reported solubility in DMSO required heating, indicating a positive temperature coefficient of solubility in that solvent.

  • Solvent Polarity: Based on its structure, this compound is a polar molecule, which is consistent with its higher solubility in polar solvents like water and DMSO compared to non-polar solvents like ether.

Stability of this compound

This compound is known to be unstable in aqueous solutions, with its degradation rate being highly dependent on pH and temperature.

Stability in Aqueous Solutions

This compound undergoes hydrolytic degradation in aqueous media. The primary degradation products have been identified as uramil and alloxan.

In acidic environments, the decomposition of this compound follows first-order kinetics. The rate of degradation is dependent on the concentration of the strong acid.

  • Degradation Kinetics: A study investigating the decomposition in an acidic solution (pH 2.2) at 25°C reported a first-order rate constant (k) of 7.98 x 10⁻³ min⁻¹ for an initial this compound concentration of 0.125 mM.

This compound is also unstable in alkaline solutions. The mechanism of degradation in alkaline media is suggested to involve the interaction between two negatively charged ions. While the instability is noted, specific quantitative kinetic data for alkaline conditions were not found in the reviewed literature.

Factors Affecting this compound Stability
  • pH: pH is the most critical factor influencing this compound stability. The molecule is susceptible to degradation in both acidic and alkaline conditions. Its solutions exhibit different colors depending on the pH, which correspond to different ionic species of the molecule.

    • Strongly Acidic (pH < 0): Yellow

    • Weakly Acidic (pH 0 - 9.2): Reddish-purple

    • Alkaline (pH > 9.2): Blue-purple

  • Temperature: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. However, specific studies detailing the temperature dependence, such as Arrhenius plots, were not found in the conducted searches.

  • Solvent: While instability in aqueous solutions is well-documented, there is a lack of specific data on the stability of this compound in various organic solvents.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, based on established scientific practices.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This widely accepted method is used to determine the equilibrium solubility of a solid compound in a given solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.

  • Quantification of Solute:

    • Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of this compound in solution over time, at different pH values and temperatures.

Methodology:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the desired test buffers (e.g., buffers at pH 2, 4, 7, 9, and 12) to a known initial concentration.

  • Incubation:

    • Incubate the test solutions at controlled temperatures (e.g., room temperature, 37°C, 50°C). Protect the solutions from light if photodegradation is a concern.

  • Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

    • Immediately quench any further degradation by, for example, diluting the aliquot in a cold mobile phase or a solvent mixture that stabilizes the compound.

  • Analysis:

    • Analyze the samples using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent this compound peak from any degradation products.

    • Monitor the decrease in the peak area of this compound over time.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

    • Calculate the rate constant (k) and the half-life (t₁/₂) of this compound under each condition.

Given this compound's strong absorbance in the visible region, spectrophotometry can be a straightforward method to study its degradation kinetics, particularly in acidic solutions.

Methodology:

  • Prepare a buffered solution of this compound at the desired pH.

  • Use a spectrophotometer to measure the absorbance of the solution at the wavelength of maximum absorbance for the reddish-purple form (around 520-530 nm).

  • Record the absorbance at regular time intervals while maintaining a constant temperature.

  • Plot the natural logarithm of the absorbance versus time . If the plot is linear, the reaction follows first-order kinetics, and the rate constant (k) can be determined from the slope of the line.

Visualizations

Logical Relationships and Workflows

Murexide_Properties cluster_solubility Solubility cluster_stability Stability Solubility This compound Solubility Solvents Solvents (Water, DMSO, Alcohols, etc.) Solubility->Solvents is dependent on Factors_S Influencing Factors (pH, Temperature) Solubility->Factors_S is influenced by Protocol_S Determination Protocol (Shake-Flask Method) Solubility->Protocol_S is determined by Stability This compound Stability Conditions Conditions (Aqueous, Acidic, Alkaline) Stability->Conditions varies with Factors_St Influencing Factors (pH, Temperature) Stability->Factors_St is influenced by Protocol_St Assessment Protocol (Spectrophotometry, HPLC) Stability->Protocol_St is assessed by Degradation Degradation Products (Uramil, Alloxan) Stability->Degradation results in This compound This compound This compound->Solubility This compound->Stability

Experimental_Workflow_Solubility start Start: Excess this compound + Solvent agitation Agitation at Constant Temperature (24-72 hours) start->agitation centrifugation Centrifugation agitation->centrifugation filtration Filtration of Supernatant (0.22 µm PTFE filter) centrifugation->filtration analysis Analysis of Filtrate (e.g., HPLC) filtration->analysis quantification Quantification using Calibration Curve analysis->quantification end End: Solubility Value (g/L or mg/mL) quantification->end

Murexide_Stability_Factors This compound This compound in Solution Degradation Degradation This compound->Degradation pH pH (Acidic/Alkaline) pH->Degradation Temp Temperature Temp->Degradation Solvent Solvent Type Solvent->Degradation

Conclusion

The solubility and stability of this compound are complex properties influenced by a variety of factors, most notably the choice of solvent and the pH of the medium. While it is sparingly soluble in water and alcohols, its solubility is enhanced in DMSO and alkaline solutions. The inherent instability of this compound in aqueous solutions, particularly at acidic and alkaline pH, necessitates careful consideration when preparing and storing solutions for analytical applications. For optimal results, it is recommended to use freshly prepared this compound solutions. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the behavior of this compound in their specific experimental systems. Further research is warranted to fill the existing gaps in the quantitative solubility and stability data, especially concerning the effects of temperature and the behavior in a wider range of organic solvents.

References

An In-depth Technical Guide to the Spectroscopic Properties of Free Murexide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murexide, the ammonium salt of purpuric acid, is a well-known metallochromic indicator with a rich history in analytical chemistry. While its coordination chemistry has been extensively studied, a comprehensive understanding of the spectroscopic properties of the free this compound molecule is essential for its application in various scientific domains, including drug development and materials science. This technical guide provides a detailed overview of the spectroscopic characteristics of free this compound, focusing on its UV-Visible (UV-Vis) absorption, and available information on its Infrared (IR) properties. This document also outlines standard experimental protocols for these spectroscopic analyses and presents the available quantitative data in a clear, tabular format.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is highly sensitive to the pH of its environment, a characteristic that underpins its utility as a pH and metallochromic indicator. The color of this compound solutions changes from yellow in strongly acidic conditions to reddish-purple in weakly acidic to neutral solutions, and finally to blue-purple in alkaline solutions.[1][2][3] These color changes are a direct consequence of shifts in the electronic absorption bands of the molecule.

In aqueous solutions, free this compound exhibits a primary absorption band in the visible region, which is attributed to π-π* and n-π* electronic transitions within its conjugated system.[4][5] The position of this absorption maximum (λmax) is pH-dependent.

Quantitative UV-Vis Data for Free this compound
PropertyValuepH/SolventReference(s)
Absorption Maximum (λmax)~520 nmWeakly acidic to neutral aqueous solution
Molar Extinction Coefficient (ε)12,100 M-1cm-1Not specified

Note: The molar extinction coefficient can vary with pH and the specific conditions of the measurement.

Experimental Protocol: UV-Vis Spectroscopy of this compound

A standard experimental workflow for obtaining the UV-Vis absorption spectrum of this compound is outlined below.

UV_Vis_Workflow prep Prepare Stock Solution (e.g., 1x10⁻³ M this compound in Milli-Q water) dilute Dilute Stock Solution (e.g., to 1x10⁻⁵ M in a volumetric flask) prep->dilute ph_adjust Adjust pH (if necessary) (using dilute HCl or NaOH) dilute->ph_adjust spectrometer Use a UV-Vis Spectrophotometer (e.g., Agilent Cary 60) ph_adjust->spectrometer scan Scan Wavelength Range (e.g., 300-650 nm) spectrometer->scan analyze Analyze Spectrum (Determine λmax) scan->analyze

UV-Vis Spectroscopy Experimental Workflow for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1.00 x 10-3 M) by dissolving the appropriate amount of this compound powder in high-purity water, such as Milli-Q water.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 1.00 x 10-5 M) by diluting the stock solution in a volumetric flask.

  • pH Adjustment (Optional): If investigating the pH dependence of the spectrum, adjust the pH of the working solution using dilute solutions of HCl and NaOH. A pH meter should be used for accurate measurements.

  • Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range for scanning, typically from 300 nm to 650 nm, to encompass the visible absorption band of this compound.

  • Measurement: Record the absorption spectrum of the this compound solution at a controlled temperature, for instance, 25°C. Use a blank solution (the solvent without this compound) for baseline correction.

  • Data Analysis: From the resulting spectrum, determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a complex molecule like this compound, the IR spectrum will display a number of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

While a detailed, publicly available analysis of the IR spectrum of free this compound with complete peak assignments is not readily found in the literature, the general regions of absorption for the functional groups present in this compound can be predicted.

Expected IR Absorption Regions for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
N-H (Amine/Amide)Stretching3500 - 3300
C-HStretching~3000
C=O (Carbonyl)Stretching1750 - 1650
C=C / C=NStretching1680 - 1475
N-HBending1650 - 1500
C-NStretching1350 - 1000
Experimental Protocol: FTIR Spectroscopy of Solid this compound (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

FTIR_Workflow grind_sample Grind Sample (1-2 mg of this compound) mix_kbr Mix with KBr (100-200 mg of dry, spectroscopic grade KBr) grind_sample->mix_kbr press_pellet Press into a Pellet (using a hydraulic press) mix_kbr->press_pellet analyze_ir Analyze with FTIR Spectrometer press_pellet->analyze_ir

FTIR Spectroscopy (KBr Pellet) Experimental Workflow.

Methodology:

  • Sample and KBr Preparation: Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture. Grind a small amount of the solid this compound sample (typically 1-2 mg) into a fine powder using an agate mortar and pestle.

  • Mixing: Add the ground this compound to a larger amount of the dried KBr (typically 100-200 mg) in the mortar and grind the two together to create a homogeneous mixture.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.

  • FTIR Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the infrared spectrum. A background spectrum of a pure KBr pellet should also be recorded for baseline correction.

Fluorescence and NMR Spectroscopy

Currently, there is a significant lack of publicly available, detailed quantitative data on the fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopic properties of free this compound. While this compound is known to be a component in some fluorescence-based analytical methods, its intrinsic fluorescence properties, such as excitation and emission maxima and quantum yield, are not well-documented in readily accessible literature.

Similarly, ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for free this compound, are not widely reported. The limited solubility of this compound in common deuterated solvents may present a challenge for obtaining high-quality NMR spectra.

Standard Experimental Protocols

Should researchers wish to investigate these properties, the following general experimental protocols can be adapted.

Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Excitation Spectrum: Scan the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission) to determine the optimal excitation wavelength.

  • Emission Spectrum: Excite the sample at the optimal excitation wavelength and scan the emission wavelengths to obtain the fluorescence emission spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

NMR Spectroscopy:

  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent. The choice of solvent is critical and may require experimentation to achieve adequate solubility without interfering with the signals of interest. For ¹H NMR, 5-25 mg of the sample is typically used, while for ¹³C NMR, a higher concentration (50-100 mg) is often necessary. The solution should be filtered to remove any particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to determine chemical shifts, coupling constants, and integrate peak areas.

Conclusion

This technical guide has summarized the available spectroscopic properties of free this compound, with a primary focus on its well-documented pH-dependent UV-Visible absorption characteristics. While information on its fluorescence, NMR, and detailed IR properties is currently limited in the public domain, the standard experimental protocols provided herein offer a starting point for researchers wishing to explore these aspects further. A more complete characterization of the spectroscopic profile of free this compound will undoubtedly contribute to its broader application in scientific research and development.

References

An In-Depth Technical Guide to the Murexide Test for Purine Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Murexide test, a classic colorimetric method for the identification of uric acid and other purine derivatives. The test is particularly useful for screening compounds that do not respond to common alkaloid identification tests.[1][2] This document details the underlying chemical principles, experimental protocols, and data interpretation for researchers in analytical chemistry, pharmacology, and drug development.

Introduction to the this compound Test

The this compound test is a chemical assay that produces a characteristic purple color in the presence of certain purine compounds. The basis of the test is the oxidation of the purine to a dialuric acid or alloxan derivative, which then reacts with ammonia to form the colored product, this compound (ammonium purpurate).[1][2] The intensity of the color can be proportional to the concentration of the purine, allowing for semi-quantitative or quantitative analysis.[1]

Chemical Principle and Reaction Mechanism

The this compound test is a two-step process involving oxidation followed by condensation with ammonia.

Step 1: Oxidation

The purine sample is first treated with a strong oxidizing agent, typically concentrated nitric acid or a mixture of potassium chlorate and hydrochloric acid. This step breaks down the purine ring system. In the case of uric acid, it is oxidized to alloxan and dialuric acid. For other purines, such as caffeine, the oxidation yields intermediates like 1,3-dimethylalloxan.

Step 2: Formation of this compound

The residue from the oxidation step is then exposed to ammonia vapor or treated with an ammonia solution. The intermediate products from the oxidation, such as alloxan and uramil (formed from the breakdown of purines), condense with ammonia to form this compound, which is the ammonium salt of purpuric acid. This compound is responsible for the characteristic purple color.

Below is a diagram illustrating the generalized workflow of the this compound test.

G cluster_oxidation Step 1: Oxidation cluster_color_formation Step 2: Color Formation cluster_detection Step 3: Detection Purine_Sample Purine Sample (e.g., Uric Acid, Caffeine) Oxidizing_Agent Oxidizing Agent (e.g., HNO₃ or KClO₃/HCl) Purine_Sample->Oxidizing_Agent Addition Heating Heating to Dryness Oxidizing_Agent->Heating Intermediates Oxidized Intermediates (e.g., Alloxan, Uramil) Heating->Intermediates Ammonia Ammonia (NH₃) Vapor or Solution Intermediates->Ammonia Reaction with This compound This compound (Ammonium Purpurate) Ammonia->this compound Forms Color_Change Observation of Purple/Pink Color This compound->Color_Change

A generalized workflow of the this compound test.

The following diagram details the chemical pathway for the this compound test with uric acid as the substrate.

G Uric_Acid Uric Acid Alloxan Alloxan Uric_Acid->Alloxan Oxidation (HNO₃) Uramil Uramil Uric_Acid->Uramil Oxidation & Breakdown This compound This compound (Purple) Alloxan->this compound Condensation with NH₃ Uramil->this compound Condensation with NH₃

Reaction pathway of the this compound test with Uric Acid.

Quantitative Data

The this compound test is primarily qualitative, but it can be adapted for quantitative analysis using spectrophotometry. The absorption maximum (λmax) of this compound in an aqueous solution is in the range of 520-524 nm. The color and its intensity can vary depending on the specific purine derivative being tested.

Purine DerivativeOxidizing AgentObserved ColorAbsorption Maximum (λmax)
Uric Acid Conc. HNO₃ or KClO₃/HClPurple-red~520-524 nm
Caffeine Conc. HNO₃ or KClO₃/HClPink to PurpleNot specified, but forms a this compound-like product
Theobromine Conc. HNO₃ or KClO₃/HClPink to PurpleNot specified
Theophylline Conc. HNO₃ or KClO₃/HClPink to PurpleNot specified
Xanthine Conc. HNO₃ or KClO₃/HClYellow, turns Red on heatingNot specified
Guanine Conc. HNO₃ or KClO₃/HClPink to PurpleNot specified
Adenine Conc. HNO₃ or KClO₃/HClPink to PurpleNot specified
Hypoxanthine Conc. HNO₃ or KClO₃/HClPink to PurpleNot specified

Note: Specific λmax values for the colored products of many purine derivatives are not well-documented in the literature. The color formation indicates a positive test, and for quantitative purposes, a standard curve should be generated using the specific purine of interest.

Experimental Protocols

A. General Protocol for Solid Samples (e.g., Uric Acid, Caffeine)

  • Sample Preparation: Place a small amount (a few milligrams) of the finely powdered sample into a porcelain evaporating dish.

  • Oxidation (Method 1 - Nitric Acid): Add 2-3 drops of concentrated nitric acid to the sample in the evaporating dish.

  • Oxidation (Method 2 - Potassium Chlorate/HCl): Add a tiny crystal of potassium chlorate and one drop of concentrated hydrochloric acid to the sample.

  • Evaporation: Gently heat the dish on a water bath until the mixture evaporates to complete dryness. A yellowish-red residue should remain.

  • Color Development: Allow the dish to cool. Invert the dish over a source of ammonia vapor (e.g., a watch glass with a few drops of concentrated ammonia solution) or add a drop of dilute ammonia solution to the residue.

  • Observation: A positive test is indicated by the formation of a purple or pinkish-purple color.

B. Protocol for Urine Samples (for Uric Acid)

  • Sample Preparation: Place 8 drops of urine into a porcelain evaporating dish.

  • Oxidation: Add 2-3 drops of concentrated nitric acid.

  • Evaporation: Heat the dish on a boiling water bath until the liquid evaporates, leaving a reddish deposit.

  • Color Development: Cool the dish and add a drop of dilute ammonia solution.

  • Observation: The appearance of a reddish-violet color indicates the presence of uric acid.

Specificity and Interferences

The this compound test is a general test for purines and is not specific to a single compound. Uric acid, caffeine, theobromine, theophylline, xanthine, guanine, and adenine have been reported to give a positive this compound test. It is important to note that xanthine and its derivatives may produce a yellow color that turns red upon heating, which can be a distinguishing feature.

Certain non-purine compounds have been reported to interfere with or give false-positive results in the this compound test. Therefore, it is crucial to perform appropriate sample purification steps, such as extraction, to minimize the presence of interfering substances.

The following diagram illustrates the logical relationship for interpreting the results of the this compound test.

G Start Perform this compound Test Observation Observe Color Change Start->Observation Purple_Pink Purple or Pink Color Observation->Purple_Pink Yes Yellow_Red Yellow to Red Color (upon heating) Observation->Yellow_Red Yes No_Change No Significant Color Change Observation->No_Change No Conclusion_Positive_Purine Conclusion: Purine Derivative Present (e.g., Uric Acid, Caffeine) Purple_Pink->Conclusion_Positive_Purine Conclusion_Positive_Xanthine Conclusion: Xanthine or its Derivative Likely Present Yellow_Red->Conclusion_Positive_Xanthine Conclusion_Negative Conclusion: Purine Derivative Absent or Below Detection Limit No_Change->Conclusion_Negative

Interpretation of this compound test results.

Conclusion

The this compound test is a valuable and straightforward qualitative method for the detection of purine derivatives. Its application in conjunction with other analytical techniques, such as chromatography and spectroscopy, can provide a robust identification of purines in various samples. For drug development professionals, this test can serve as an initial screening tool for the characterization of novel compounds or the analysis of biological samples. Researchers should be mindful of the test's lack of specificity and the potential for interferences, necessitating careful sample preparation and consideration of the sample matrix.

References

Methodological & Application

Application Note & Protocol: Determination of Calcium by Complexometric Titration with Murexide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of calcium ions (Ca²⁺) in aqueous solutions using a complexometric titration with ethylenediaminetetraacetic acid (EDTA) and murexide as the indicator. This method is applicable across various fields, including water quality analysis, pharmaceutical production, and biological sample testing. The protocol outlines reagent preparation, sample handling, the titration procedure, and calculation of results.

Principle

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. In this specific application, calcium ions are titrated with a standard solution of EDTA, a hexadentate ligand that forms a stable, colorless 1:1 complex with Ca²⁺.

The reaction is carried out in a high pH environment (pH 12-13), achieved by adding sodium hydroxide.[1] At this pH, any magnesium ions present in the sample precipitate as magnesium hydroxide (Mg(OH)₂), thus preventing their interference with the calcium determination.[1][2]

This compound (ammonium purpurate) serves as the indicator.[3] Initially, this compound complexes with the free Ca²⁺ ions in the solution, forming a pink or rose-red colored complex.[2] During the titration, EDTA, which forms a more stable complex with Ca²⁺ than this compound, progressively displaces the this compound from the calcium ions. At the equivalence point, when all Ca²⁺ has been complexed by EDTA, the solution turns to the color of the free this compound indicator at that pH, which is a distinct violet or purple.

The overall reaction can be summarized as:

  • Ca²⁺ + this compound → [Ca-Murexide] (Pink/Rose-Red)

  • [Ca-Murexide] + EDTA → [Ca-EDTA] (Colorless) + this compound (Violet/Purple)

Reagents and Materials

2.1. Reagent Preparation

ReagentPreparation InstructionsConcentration
Standard EDTA Solution Dissolve 3.723 g of analytical reagent grade disodium dihydrogen ethylenediaminetetraacetate (EDTA) in distilled water and dilute to 1 liter in a volumetric flask. Store in a polyethylene bottle.0.01 M
Sodium Hydroxide (NaOH) Solution Dissolve 40 g of NaOH in distilled water and dilute to 1 liter.1 M
This compound Indicator (Solid Mixture) Mix 100-200 mg of this compound powder with 100 g of dry, analytical grade sodium chloride (NaCl). Grind the mixture to a fine, homogeneous powder (40-50 mesh) using a mortar and pestle. Store in a tightly stoppered, light-resistant container.~0.1-0.2% w/w
This compound Indicator (Solution) Dissolve 150 mg of this compound in 100 g of absolute ethylene glycol. This solution is unstable and should be prepared fresh, as it should not be stored for longer than a week.~0.15% w/v
Standard Calcium Solution (for EDTA standardization) Accurately weigh 1.000 g of anhydrous calcium carbonate (primary standard) into a 500 mL flask. Add 1+1 HCl dropwise until all the CaCO₃ has dissolved. Add 200 mL of distilled water, boil gently to expel CO₂, cool, and dilute to 1 liter in a volumetric flask.0.01 M (1 mL = 0.4008 mg Ca²⁺)

2.2. Apparatus

  • Burette (50 mL)

  • Pipettes (various sizes)

  • Erlenmeyer flasks (250 mL)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Standard laboratory glassware

Experimental Protocol

3.1. Standardization of EDTA Solution (Optional but Recommended)

It is advisable to standardize the prepared EDTA solution against a primary standard calcium solution to determine its exact molarity.

  • Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.

  • Add approximately 75 mL of distilled water.

  • Proceed with the titration as described in section 3.3, starting from step 2.

  • Calculate the exact molarity of the EDTA solution.

3.2. Sample Preparation

The calcium content of the sample aliquot to be titrated should ideally be between 5-10 mg. If the calcium concentration is high, the sample should be diluted accordingly. For solid samples, an appropriate digestion or extraction procedure must be performed to bring the calcium into an aqueous solution.

3.3. Titration Procedure

  • Pipette a known volume (e.g., 50.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.

  • Dilute the sample with distilled water to a total volume of approximately 100 mL.

  • Add 2.0 mL of 1 M NaOH solution to the flask to raise the pH to 12-13. This will precipitate any magnesium ions as Mg(OH)₂.

  • Add a small amount (a pinch, approximately 0.1-0.2 g) of the solid this compound indicator mixture or 1-2 drops of the this compound indicator solution. The solution should turn a pink or rose-red color.

  • Titrate immediately with the standard 0.01 M EDTA solution while stirring continuously. The color will gradually change.

  • As the endpoint is approached, add the EDTA titrant dropwise.

  • The endpoint is reached when the color changes from pink/rose-red to a distinct violet or purple.

  • Record the volume of EDTA used.

  • Repeat the titration with at least two more aliquots of the sample solution to ensure reproducibility.

Data Presentation and Calculations

The results of the titrations should be recorded in a clear, tabular format.

ReplicateSample Volume (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of EDTA Used (mL)
150.00
250.00
350.00
Average

Calculation of Calcium Concentration:

The concentration of calcium in the sample can be calculated using the following formula:

Molarity of Ca²⁺ (mol/L) = (Molarity of EDTA × Volume of EDTA in L) / Volume of Sample in L

To express the concentration in mg/L (ppm):

Ca²⁺ (mg/L) = Molarity of Ca²⁺ × Molar Mass of Ca (40.08 g/mol ) × 1000 mg/g

A simplified calculation is as follows:

Ca²⁺ (mg/L) = (V_EDTA × M_EDTA × 40.08 × 1000) / V_sample

Where:

  • V_EDTA = Average volume of EDTA used in mL

  • M_EDTA = Molarity of the standard EDTA solution in mol/L

  • V_sample = Volume of the sample taken in mL

  • 40.08 = Molar mass of Calcium in g/mol

Interferences

  • Magnesium: As mentioned, magnesium interference is eliminated by raising the pH to 12-13, which precipitates Mg(OH)₂. However, if the amount of magnesium is very large, some calcium may co-precipitate, leading to a negative error.

  • Other Metal Ions: Ions such as strontium and barium can interfere with the titration. Other heavy metals that form stable complexes with EDTA will also interfere and should be removed prior to titration.

  • Alkalinity: High alkalinity (in excess of 30 mg/L) may lead to an indistinct endpoint.

  • Ammonium Salts: The presence of ammonium salts is undesirable as they can lower the pH and make the endpoint less sharp.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis reagent_prep Prepare 0.01M EDTA, 1M NaOH, and This compound Indicator sample_prep Prepare Sample Aliquot (e.g., 50 mL) add_sample Transfer Sample to Erlenmeyer Flask sample_prep->add_sample add_naoh Add 1M NaOH (pH 12-13) add_sample->add_naoh Adjust pH add_indicator Add this compound Indicator (Solution turns Pink/Red) add_naoh->add_indicator Form Ca-Murexide complex titrate Titrate with 0.01M EDTA add_indicator->titrate endpoint Endpoint Reached (Color changes to Violet/Purple) titrate->endpoint EDTA displaces this compound record_vol Record Volume of EDTA endpoint->record_vol calculate Calculate Calcium Concentration record_vol->calculate

Caption: Workflow for Calcium Determination by this compound Titration.

Chemical Reaction Pathway

G Ca_free Ca²⁺ (Free Ions) Ca_this compound [Ca-Murexide] Complex Ca_free->Ca_this compound + this compound Murexide_free This compound Ca_EDTA [Ca-EDTA] Complex (More Stable) Ca_this compound->Ca_EDTA + EDTA (Titrant) Murexide_end This compound (Free) Ca_this compound->Murexide_end Displaced at Endpoint EDTA EDTA

Caption: Chemical Pathway of this compound Indication in Calcium-EDTA Titration.

References

Application Notes and Protocols for the Spectrophotometric Determination of Rare Earth Elements Using Murexide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectrophotometric determination of rare earth elements (REEs) using murexide as a chromogenic reagent. This method is based on the formation of colored complexes between REEs and this compound, allowing for their quantification using UV-Vis spectrophotometry.

Introduction

This compound, the ammonium salt of purpuric acid, is a well-established metallochromic indicator that forms stable, colored complexes with various metal ions, including rare earth elements.[1][2] The formation of these complexes leads to a shift in the maximum absorbance wavelength (λmax) of the this compound solution, enabling the quantitative determination of REEs.[2] This technique offers a simple, cost-effective, and rapid method for the analysis of REEs in various samples. The stoichiometry of lanthanide-murexide complexes has been shown to be 1:3 (metal:ligand) for several REEs.

Principle of the Method

The spectrophotometric determination of REEs using this compound relies on Beer-Lambert's law. In an aqueous solution, this compound has a characteristic absorbance spectrum. Upon the addition of REE ions, a complexation reaction occurs, resulting in the formation of a new chemical species with a different color and, consequently, a different absorbance spectrum. The absorbance of the REE-murexide complex at its λmax is directly proportional to the concentration of the REE in the sample. By measuring the absorbance of a series of standard solutions of known concentrations, a calibration curve can be constructed to determine the concentration of the REE in an unknown sample.

Quantitative Data Summary

Table 1: Spectrophotometric Parameters for REE-Murexide Complexes

Rare Earth Element (REE)Optimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Scandium (Sc)Data not availableData not availableData not available
Yttrium (Y)Data not availableData not availableData not available
Lanthanum (La)5.0 - 6.0Data not availableData not available
Cerium (Ce)Data not availableData not availableData not available
Praseodymium (Pr)Data not availableData not availableData not available
Neodymium (Nd)Data not availableData not availableData not available
Samarium (Sm)Data not availableData not availableData not available
Europium (Eu)5.0 - 6.5[3]480[3]Data not available
Gadolinium (Gd)Data not availableData not availableData not available
Ytterbium (Yb)Data not availableData not availableData not available
Lutetium (Lu)Data not availableData not availableData not available

Table 2: Analytical Performance Data for REE-Murexide Determination

Rare Earth Element (REE)Linear Range (mg/L)Limit of Detection (LOD) (mg/L)
Scandium (Sc)Data not availableData not available
Yttrium (Y)Data not availableData not available
Lanthanum (La)Data not availableData not available
Cerium (Ce)Data not availableData not available
Praseodymium (Pr)Data not availableData not available
Neodymium (Nd)Data not availableData not available
Samarium (Sm)Data not availableData not available
Europium (Eu)Data not availableData not available
Gadolinium (Gd)Data not availableData not available
Ytterbium (Yb)Data not availableData not available
Lutetium (Lu)Data not availableData not available

Note: The lack of comprehensive data in the tables highlights the need for further experimental work to establish these parameters for a wider range of REEs.

Experimental Protocols

This section provides a generalized protocol for the spectrophotometric determination of a rare earth element using this compound. This protocol should be optimized for each specific REE and sample matrix.

Reagent and Solution Preparation
  • Standard REE Stock Solution (1000 mg/L): Dissolve a precisely weighed amount of the high-purity REE salt (e.g., chloride or nitrate) in deionized water containing a small amount of acid (e.g., HCl or HNO₃) to prevent hydrolysis. Dilute to a known volume in a volumetric flask.

  • Working REE Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water. The concentration range should be selected to encompass the expected concentration of the analyte in the samples.

  • This compound Solution (e.g., 0.1% w/v): Dissolve a precisely weighed amount of this compound powder in deionized water. This solution should be freshly prepared as it can be unstable over time.

  • Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the reaction mixture. The appropriate buffer system will depend on the optimal pH for the specific REE-murexide complex formation.

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for accurate measurements.

  • pH Meter: For adjusting and verifying the pH of the solutions.

  • Volumetric Glassware: Calibrated volumetric flasks, pipettes, and burettes for accurate preparation of solutions.

General Spectrophotometric Procedure
  • Wavelength Optimization (λmax Determination): a. To a fixed amount of REE standard solution, add the this compound solution and the appropriate buffer to achieve the desired pH. b. Scan the absorbance of the resulting solution over a relevant wavelength range (e.g., 400-700 nm) against a reagent blank (containing all components except the REE). c. The wavelength at which the maximum absorbance is observed is the λmax for the REE-murexide complex.

  • pH Optimization: a. Prepare a series of solutions containing a fixed concentration of the REE and this compound at different pH values using the prepared buffer solutions. b. Measure the absorbance of each solution at the predetermined λmax. c. Plot absorbance versus pH to determine the optimal pH range for complex formation.

  • Calibration Curve Construction: a. Into a series of volumetric flasks, add increasing volumes of the working REE standard solutions. b. To each flask, add a fixed volume of the this compound solution and the optimal buffer solution. c. Dilute to the mark with deionized water and mix well. d. Allow the solutions to stand for a sufficient time to ensure complete complex formation. e. Measure the absorbance of each standard solution at the λmax against a reagent blank. f. Plot a graph of absorbance versus the concentration of the REE. This is the calibration curve.

  • Sample Analysis: a. Prepare the sample solution, ensuring that the REE concentration falls within the linear range of the calibration curve. Pre-treatment of the sample (e.g., digestion, dissolution) may be necessary. b. Transfer a known volume of the sample solution to a volumetric flask. c. Add the this compound solution and the optimal buffer solution. d. Dilute to the mark with deionized water and mix well. e. Measure the absorbance of the sample solution at the λmax against a reagent blank. f. Determine the concentration of the REE in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectrophotometric determination of rare earth elements using this compound.

experimental_workflow prep Reagent & Sample Preparation standards Prepare REE Standard Solutions prep->standards This compound Prepare this compound Solution prep->this compound buffer Prepare Buffer Solutions prep->buffer sample Prepare Sample Solution prep->sample optimization Method Optimization standards->optimization cal_curve Construct Calibration Curve standards->cal_curve This compound->optimization This compound->cal_curve analysis Sample Analysis This compound->analysis buffer->optimization buffer->cal_curve buffer->analysis sample->analysis lambda_max Determine λmax optimization->lambda_max ph_opt Optimize pH optimization->ph_opt calibration Calibration lambda_max->calibration ph_opt->calibration calibration->cal_curve results Data Analysis cal_curve->results measure Measure Sample Absorbance analysis->measure measure->results concentration Calculate REE Concentration results->concentration

Caption: Experimental workflow for REE analysis.

Logical Relationship of the Spectrophotometric Method

The following diagram illustrates the logical relationship between the key components of the spectrophotometric method.

logical_relationship REE REE Ion Complex REE-Murexide Complex REE->Complex + This compound This compound This compound->Complex + Absorbance Absorbance (at λmax) Complex->Absorbance proportional to Concentration REE Concentration Absorbance->Concentration determines

Caption: Principle of REE-murexide spectrophotometry.

References

Application Note: Determination of Calcium Hardness in Water Samples using Murexide Indicator

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Water hardness is a critical parameter in numerous scientific and industrial applications, primarily caused by the presence of dissolved divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺). The quantification of these ions is essential in fields ranging from pharmaceutical manufacturing and drug development to environmental monitoring and quality control. This application note provides a detailed protocol for the determination of calcium hardness in water samples through complexometric titration using ethylenediaminetetraacetic acid (EDTA) and murexide as the indicator. This compound (ammonium purpurate) is a metal-ion indicator that forms a complex with calcium ions, exhibiting a distinct color change at the endpoint of the titration, allowing for accurate quantification.[1][2][3] This method is highly specific for calcium at a high pH, as magnesium ions are precipitated out of the solution as magnesium hydroxide.[4][5]

Principle of the Method

The determination of calcium hardness using this compound is based on a complexometric titration with EDTA. EDTA is a hexadentate chelating agent that forms stable, 1:1 stoichiometric complexes with metal ions like Ca²⁺. The reaction is carried out at a pH of 12-13, which is achieved by adding a sodium hydroxide solution. At this high pH, any magnesium ions present in the sample precipitate as magnesium hydroxide (Mg(OH)₂), thus preventing their interference with the titration.

This compound is added to the sample as an indicator. In the alkaline solution, this compound forms a pink-colored complex with the free calcium ions. During the titration with a standardized EDTA solution, the EDTA first reacts with any free Ca²⁺ ions. Once all the free Ca²⁺ has been complexed by EDTA, the EDTA then displaces the this compound from the calcium-murexide complex. This is because the Ca²⁺-EDTA complex is more stable than the Ca²⁺-murexide complex. The release of the free this compound indicator into the solution results in a color change from pink to purple, signaling the endpoint of the titration.

Experimental Protocols

1. Reagent Preparation

  • 0.01 M EDTA Standard Solution:

    • Accurately weigh 3.723 g of analytical reagent grade disodium ethylenediaminetetraacetate dihydrate (Na₂H₂Y·2H₂O).

    • Dissolve the EDTA in deionized water in a 1 L volumetric flask.

    • Make up to the mark with deionized water and mix thoroughly.

    • Store in a polyethylene bottle.

  • Sodium Hydroxide Solution (1 M):

    • Carefully dissolve 40 g of sodium hydroxide (NaOH) pellets in approximately 800 mL of deionized water in a beaker (Note: this is an exothermic reaction).

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a 1 L volumetric flask and make up to the mark with deionized water.

  • This compound Indicator Powder:

    • Grind 0.2 g of this compound (ammonium purpurate) with 100 g of solid sodium chloride (NaCl) using a mortar and pestle until a homogeneous mixture is obtained.

    • Store the indicator powder in a tightly sealed, light-resistant container. This dry mixture is stable for an extended period.

2. Sample Preparation

  • Collect the water sample in a clean container.

  • If the sample contains suspended solids, filter it through a 0.45 µm filter paper.

  • If the expected calcium hardness is high, dilute the sample with deionized water to bring the concentration within the optimal range for the titration. A dilution that results in a titrant volume of 15-25 mL is ideal.

3. Titration Procedure

  • Pipette 50.0 mL of the water sample (or a diluted aliquot) into a 250 mL Erlenmeyer flask.

  • Add 2.0 mL of 1 M NaOH solution to the flask to raise the pH to 12-13. Swirl the flask to mix. A precipitate of Mg(OH)₂ may form if magnesium is present.

  • Add a small scoop (approximately 0.1-0.2 g) of the this compound indicator powder to the flask. The solution should turn a pink or rose-red color.

  • Rinse a burette with the 0.01 M EDTA solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Titrate the sample with the 0.01 M EDTA solution while continuously swirling the flask.

  • As the endpoint approaches, the color will begin to change. Add the EDTA dropwise until the color changes from pink to a distinct purple.

  • Record the final burette reading. The volume of EDTA used is the difference between the final and initial readings.

  • Repeat the titration at least two more times with fresh aliquots of the same sample to ensure concordant results (titre values should be within 0.1 mL of each other).

Data Presentation

The results of the titrations should be recorded in a clear and organized manner to facilitate calculation and comparison.

Table 1: Titration Volumes for Calcium Hardness Determination

ReplicateInitial Burette Reading (mL)Final Burette Reading (mL)Volume of EDTA Used (mL)
10.1015.6015.50
215.6031.0515.45
30.2515.7515.50
Average 15.48

Calculation of Calcium Hardness

The concentration of calcium hardness is typically expressed in mg/L of CaCO₃. The calculation is as follows:

Calcium Hardness (as mg/L CaCO₃) = (V_EDTA × M_EDTA × 100.09 × 1000) / V_sample

Where:

  • V_EDTA = Average volume of EDTA used in the titration (in L)

  • M_EDTA = Molarity of the EDTA solution (in mol/L)

  • 100.09 = Molar mass of CaCO₃ (in g/mol )

  • 1000 = Conversion factor from g to mg

  • V_sample = Volume of the water sample used (in L)

Example Calculation:

Using the average volume from Table 1:

Calcium Hardness = (0.01548 L × 0.01 mol/L × 100.09 g/mol × 1000 mg/g) / 0.050 L Calcium Hardness = 309.88 mg/L CaCO₃

Table 2: Summary of Calcium Hardness Results for Different Water Samples

Sample IDAverage Volume of EDTA (mL)Calcium Hardness (mg/L CaCO₃)
Tap Water15.48309.88
Bottled Mineral Water22.15443.40
Industrial Effluent8.75175.16

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis reagent_prep Reagent Preparation (EDTA, NaOH, this compound) add_sample Pipette 50 mL Sample into Flask sample_prep Sample Preparation (Filtration/Dilution) sample_prep->add_sample add_naoh Add 2 mL 1M NaOH (pH 12-13) add_sample->add_naoh add_indicator Add this compound Indicator add_naoh->add_indicator titrate Titrate with 0.01 M EDTA add_indicator->titrate endpoint Observe Color Change (Pink to Purple) titrate->endpoint record_volume Record Volume of EDTA endpoint->record_volume calculate Calculate Calcium Hardness record_volume->calculate

Caption: Experimental workflow for calcium hardness determination.

Chemical Signaling Pathway

chemical_pathway cluster_initial Initial State (Before Titration) cluster_titration During Titration cluster_endpoint Endpoint Ca_this compound Ca²⁺-Murexide (Pink) Ca_EDTA Ca²⁺-EDTA (Colorless) Ca_this compound->Ca_EDTA Murexide_free Free this compound (Purple) Ca_this compound->Murexide_free Ca_free Free Ca²⁺ Ca_free->Ca_EDTA EDTA EDTA EDTA->Ca_this compound 2. EDTA displaces this compound from Ca²⁺ EDTA->Ca_free 1. EDTA complexes with free Ca²⁺

Caption: Chemical pathway of color change at the endpoint.

References

Application Notes and Protocols for Murexide Staining of Calcium in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murexide, also known as ammonium purpurate, is a metallochromic indicator that has historically been used for the determination of calcium. In biological contexts, it forms a colored complex with calcium ions, enabling their localization within tissue sections. While less common in contemporary histology than stains like Alizarin Red S or Von Kossa, this compound offers a valuable alternative for the histochemical detection of calcium deposits. This document provides detailed application notes and a synthesized protocol for the use of this compound in staining calcium in biological tissues for microscopic analysis.

Principle of this compound Staining

This compound is a chelating agent that binds with calcium ions to form a stable, colored complex. The free this compound indicator is typically purple, and upon chelation with calcium, it undergoes a color change to a reddish-orange or pink hue. This color change allows for the visual identification of calcium deposits within the tissue matrix under a light microscope. The reaction is pH-dependent, with optimal complex formation occurring in a slightly alkaline environment. The intensity of the staining can be correlated with the concentration of calcium present in the tissue.

Data Presentation

The following table summarizes the expected outcomes and characteristics of this compound staining for calcium in biological tissues.

ParameterDescriptionExpected Outcome/Value
Target Analyte Calcium ions (Ca²⁺) in mineralized deposits.
Stain Color Color of the this compound-calcium complex.Pink to Reddish-Orange
Background Color Color of the unstained or counterstained tissue.Dependent on counterstain (e.g., light green or blue)
pH Optimum pH range for optimal calcium-murexide complex formation.6.5 - 7.0[1]
Absorption Maxima Wavelengths at which this compound and its calcium complex absorb the most light.This compound ion: 520 nm; Calcium-murexide complex: 480 nm[1]

Experimental Protocols

This section provides a detailed protocol for the this compound staining of calcium in paraffin-embedded biological tissue sections.

I. Reagent Preparation

This compound Staining Solution (0.15% w/w)

  • Materials:

    • This compound (Ammonium purpurate) powder

    • Absolute ethylene glycol

  • Procedure:

    • Weigh out 0.15 g of this compound powder.

    • Dissolve the this compound powder in 100 g of absolute ethylene glycol.

    • Mix thoroughly until the powder is completely dissolved.

    • Store the solution in a tightly sealed, light-protected container. Prepare fresh for best results.

Alternative Dry Indicator Mix

  • Materials:

    • This compound powder

    • Sodium chloride (NaCl), analytical grade

  • Procedure:

    • Mix 200 mg of this compound with 100 g of solid NaCl.[2]

    • Grind the mixture to a fine powder (40-50 mesh).[2]

    • Store in a tightly stoppered bottle.[2]

II. Tissue Preparation and Staining Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in 70% ethanol for 3 minutes.

    • Rinse thoroughly in distilled water.

  • This compound Staining:

    • Incubate the slides in the this compound Staining Solution for 5-10 minutes. The optimal time may vary depending on the tissue type and the amount of calcium.

    • Alternatively, if using the dry indicator mix, sprinkle a small amount onto the wet tissue section and allow it to react for 5-10 minutes.

  • Rinsing:

    • Gently rinse the slides in distilled water to remove excess stain.

  • Counterstaining (Optional):

    • To visualize the surrounding tissue morphology, a counterstain can be applied. A light green or methyl green counterstain can provide good contrast.

    • Immerse slides in the chosen counterstain for 1-2 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100% ethanol), 3 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Mandatory Visualizations

This compound Staining Experimental Workflow

Murexide_Staining_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_final Final Steps Fixation Tissue Fixation (e.g., 10% Neutral Buffered Formalin) Processing Tissue Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining (5-10 min) Deparaffinization->Staining Rinsing1 Rinse in Distilled Water Staining->Rinsing1 Counterstain Counterstaining (Optional) (e.g., Light Green) Rinsing1->Counterstain Dehydration Dehydration (Graded Alcohols) Rinsing1->Dehydration If no counterstain Rinsing2 Rinse in Distilled Water Counterstain->Rinsing2 Rinsing2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting Microscopy Microscopic Examination Mounting->Microscopy

Caption: Experimental workflow for this compound staining of calcium in biological tissues.

This compound-Calcium Chelation Signaling Pathway

Murexide_Calcium_Chelation This compound This compound (Ammonium Purpurate) (Purple) Complex This compound-Calcium Complex (Reddish-Orange) This compound->Complex Chelation Calcium Calcium Ions (Ca²⁺) in Tissue Calcium->Complex

Caption: Chelation reaction between this compound and calcium ions.

References

Application Notes: Murexide as a Colorimetric Reagent for Copper Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Murexide (Ammonium Purpurate) is a versatile metallochromic indicator and colorimetric reagent used for the determination of various metal ions, including copper (Cu²⁺).[1][2] It forms distinctly colored complexes with metal ions, allowing for their quantification through spectrophotometry or visual titration.[2] This document provides detailed application notes and protocols for the analysis of copper using this compound, tailored for researchers, scientists, and drug development professionals. The methods described are simple, sensitive, and can be applied to various sample types.[3][4]

Principle of Detection

The analytical method is based on the reaction between copper (II) ions and this compound in a buffered solution. This reaction forms a stable, colored copper-murexide complex.

  • Spectrophotometry: In spectrophotometric analysis, the intensity of the color of the copper-murexide complex is measured. The absorbance of the solution at a specific wavelength is directly proportional to the concentration of copper, following the Beer-Lambert Law. The complex formed is typically yellow to greenish-yellow.

  • Complexometric Titration: this compound also serves as an excellent indicator for the direct titration of copper with a chelating agent like ethylenediaminetetraacetic acid (EDTA). Initially, copper forms a complex with this compound, imparting a yellow or orange color to the solution. As EDTA is added, it forms a more stable complex with copper, displacing the this compound. The endpoint is signaled by a sharp color change to the purple hue of the free this compound indicator.

Quantitative Data Summary

The optimal conditions for copper analysis using this compound can vary depending on the specific protocol. Key parameters from different studies are summarized below for easy comparison.

ParameterSpectrophotometry Method 1Spectrophotometry Method 2Spectrophotometry Method 3
Optimal pH 5.05.512.0
λmax (nm) 476470480
Cu:this compound Ratio 1:21:21:2
Linear Range 10 - 80 µg/mL0.5 - 5.0 ppm0 - 4.0 mg/L
Molar Absorptivity 1.2 x 10⁵ L·mol⁻¹·cm⁻¹6.55 x 10³ L·mol⁻¹·cm⁻¹Not Reported
Detection Limit 0.31 µg/mLNot Reported0.05 mg/L
Complex Stability Stable for 30 daysStable for 120 minutesStable for at least 1 hour

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Copper

This protocol describes a sensitive method for quantifying copper concentration using a UV-Vis spectrophotometer.

1. Reagent Preparation:

  • Standard Copper Stock Solution (1000 µg/mL): Dissolve a precise amount of a soluble copper salt (e.g., CuSO₄·5H₂O) in deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards within the expected sample concentration range (e.g., 10-80 µg/mL).

  • This compound Reagent Solution: Prepare a fresh solution of this compound in deionized water or as specified by the chosen method. This compound solutions can be unstable and should often be prepared daily.

  • Buffer Solution (pH 5.0): Prepare an appropriate buffer (e.g., acetate buffer) to maintain the optimal pH for complex formation.

2. Calibration Curve Construction:

  • Into a series of 25 mL volumetric flasks, pipette aliquots of the working standard solutions.

  • Add the pH 5.0 buffer solution to each flask.

  • Add a fixed volume of the this compound reagent solution to each flask and mix thoroughly.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for a specified time (e.g., 2 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), typically around 476 nm, against a reagent blank.

  • Plot a graph of absorbance versus concentration to create the calibration curve.

3. Sample Analysis:

  • Prepare the sample solution. This may involve dissolution in acid and subsequent neutralization and buffering to the optimal pH.

  • Treat an aliquot of the sample solution in the same manner as the standards (steps 2-5 of calibration).

  • Measure the absorbance of the sample.

  • Determine the copper concentration in the sample by interpolating its absorbance on the calibration curve.

Interference Management: The presence of other metal ions can potentially interfere with the analysis. The selectivity of the reaction can be improved by using masking agents such as fluoride or citrate.

Protocol 2: Complexometric Titration of Copper with EDTA

This protocol details the use of this compound as an indicator for the volumetric determination of copper.

1. Reagent Preparation:

  • Standard EDTA Solution (0.01 M): Prepare by dissolving a known mass of disodium EDTA in deionized water.

  • This compound Indicator: Prepare a fresh indicator solution. A common preparation involves grinding this compound with potassium sulfate. Alternatively, a 0.15% w/w solution in ethylene glycol can be used. The indicator solution should be freshly prepared.

  • Ammonia Buffer (pH < 9): Use a 1:1 ammonia solution to adjust the pH.

2. Titration Procedure:

  • Pipette a known volume of the copper sample solution (containing up to 25 mg of Cu²⁺) into a 250 mL Erlenmeyer flask.

  • Add 1:1 ammonia solution dropwise until the initial light blue precipitate dissolves, forming a clear, deep blue solution.

  • Dilute the solution to approximately 100 mL with deionized water.

  • Add 3-4 drops of the freshly prepared this compound indicator. The solution will turn yellow or greenish-yellow.

  • Titrate the solution with the standardized 0.01 M EDTA solution.

  • The endpoint is reached when the color changes sharply from yellow/green to a distinct purple.

  • Record the volume of EDTA used.

  • Calculate the concentration of copper in the sample based on the stoichiometry of the Cu²⁺-EDTA reaction (1:1).

Visualizations

Diagram 1: Spectrophotometric Analysis Workflow

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample Preparation Mix Add Buffer & this compound to Sample/Standards Sample->Mix Standards Prepare Standards Standards->Mix Reagents Prepare Reagents (this compound, Buffer) Reagents->Mix Develop Color Development Mix->Develop Measure Measure Absorbance (e.g., 476 nm) Develop->Measure Calibrate Create Calibration Curve Measure->Calibrate from Standards Calculate Calculate Cu Concentration Measure->Calculate from Sample Calibrate->Calculate

Caption: Workflow for the spectrophotometric determination of copper using this compound.

Diagram 2: Chemical Principle of Copper Detection

Murexide_Copper_Reaction cluster_spectro Spectrophotometry cluster_titration Complexometric Titration Cu_ion Cu²⁺ Ion (in sample) Complex [Cu-Murexide]²⁺ Complex (Yellow/Green) Cu_ion->Complex Murexide_free This compound (Purple) Murexide_free->Complex Complex_titration [Cu-Murexide]²⁺ Complex (Yellow/Green) Cu_EDTA [Cu-EDTA]²⁻ Complex (More Stable) Complex_titration->Cu_EDTA Murexide_endpoint Free this compound (Endpoint Signal - Purple) Complex_titration->Murexide_endpoint displaced by EDTA EDTA EDTA EDTA->Cu_EDTA

Caption: Logical relationship of complex formation in copper analysis with this compound.

References

Application Note: Determination of Nickel by Complexometric Titration with EDTA Using Murexide Indicator

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a versatile chelating agent that forms stable, 1:1 complexes with most metal ions, making it widely used in complexometric titrations for the quantitative analysis of metals. This application note details the procedure for the determination of nickel (Ni²⁺) concentration in an aqueous sample by direct titration with a standardized EDTA solution. The endpoint of the titration is detected using murexide as the indicator, which forms a colored complex with nickel ions. The titration is carried out in an alkaline medium, typically at a pH of around 10, to ensure the stability of the nickel-EDTA complex.[1][2][3] The reaction between Ni²⁺ and EDTA is relatively slow, necessitating a slower titration speed to ensure accurate results.[4]

The principle of the titration relies on the displacement of the indicator from the nickel-indicator complex by EDTA. This compound forms a yellow complex with nickel ions in an alkaline solution.[5] As EDTA is added, it forms a more stable, colorless complex with the nickel ions. At the equivalence point, all the nickel ions have been complexed by EDTA, and the this compound is released back into the solution, resulting in a color change from yellow to bluish-violet, which signals the endpoint of the titration.

This method is applicable for the determination of nickel in various samples, including salts and alloys, provided that interfering ions are absent or masked. Common interfering ions that also form stable complexes with EDTA under these conditions include copper (Cu²⁺) and cobalt (Co²⁺).

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecificationPreparation/Notes
Disodium EDTA dihydrate (Na₂H₂EDTA·2H₂O)Analytical GradeUsed to prepare the standard EDTA titrant.
Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O) or other soluble nickel saltAnalytical GradeFor preparing a sample solution with a known approximate concentration.
This compound IndicatorIndicator GradeCan be used as a solid mixture with NaCl or as a solution. This compound solutions are not stable and should be prepared fresh.
Ammonium Chloride (NH₄Cl)Analytical GradeUsed in the preparation of the buffer solution.
Concentrated Ammonia Solution (NH₄OH)Reagent GradeUsed to adjust the pH of the titration medium.
Sodium Chloride (NaCl)Analytical GradeUsed to prepare a solid triturate of the this compound indicator.
Zinc Sulfate (ZnSO₄) or Calcium Carbonate (CaCO₃)Primary Standard GradeFor the standardization of the EDTA solution.
Hydrochloric Acid (HCl)Concentrated, Reagent GradeFor dissolving primary standards if necessary.
Deionized or Distilled WaterHigh PurityUsed for all solution preparations.
Volumetric flasks (100 mL, 1000 mL)Class A
Pipettes (20 mL, 25 mL)Class A
Burette (50 mL)Class A
Conical flasks (250 mL)
Beakers
Magnetic stirrer and stir bar (optional)
Preparation of Solutions

2.1. 0.01 M EDTA Standard Solution

  • Dry the disodium EDTA dihydrate at 80°C for 2 hours and cool in a desiccator.

  • Accurately weigh approximately 3.722 g of the dried Na₂H₂EDTA·2H₂O.

  • Dissolve the weighed solid in deionized water in a beaker.

  • Quantitatively transfer the solution to a 1000 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Store in a polyethylene bottle.

2.2. Standardization of the 0.01 M EDTA Solution (Example with Zinc Sulfate)

  • Accurately weigh approximately 0.29 g of primary standard grade zinc sulfate (ZnSO₄·7H₂O) and dissolve it in deionized water in a 100 mL volumetric flask. Dilute to the mark.

  • Pipette 25.00 mL of the standard zinc solution into a 250 mL conical flask.

  • Add 75 mL of deionized water and 2 mL of an ammonia buffer solution (pH 10).

  • Add a pinch of Eriochrome Black T indicator.

  • Titrate with the prepared EDTA solution until the color changes from wine red to blue.

  • Repeat the titration to obtain concordant results and calculate the exact molarity of the EDTA solution.

2.3. This compound Indicator

  • Solid Indicator: Grind 100 mg of this compound powder with 20 g of analytical grade sodium chloride to a fine powder.

  • Indicator Solution: Suspend 0.5 g of powdered this compound in deionized water, shake thoroughly, and allow the undissolved solid to settle. Use the saturated supernatant liquid for titration. This solution should be prepared fresh.

2.4. Ammonium Chloride Solution (10%)

  • Dissolve 10 g of NH₄Cl in 90 mL of deionized water.

2.5. Nickel Sample Solution

  • To determine the percentage of nickel in a salt like nickel(II) sulfate hexahydrate (NiSO₄·6H₂O), accurately weigh about 2.6 g of the salt, dissolve it in deionized water, and make it up to 100 mL in a volumetric flask.

Titration Procedure
  • Pipette a 20.00 mL or 25.00 mL aliquot of the nickel sample solution into a 250 mL conical flask.

  • Dilute the sample to approximately 100 mL with deionized water.

  • Add about 5 mL of the 10% ammonium chloride solution and then add concentrated ammonia solution dropwise until the pH is approximately 8.

  • Add a small amount (a pinch or a spatula tip) of the solid this compound indicator or a few drops of the indicator solution. The solution should turn yellow.

  • Titrate slowly with the standardized 0.01 M EDTA solution. The reaction can be slow, so allow sufficient time for the color to stabilize after each addition of titrant.

  • Just before the anticipated endpoint, add approximately 10 mL of concentrated ammonia solution to raise the pH and enhance the color change.

  • Continue the titration dropwise until the color changes from yellow to a distinct bluish-violet. This is the endpoint.

  • Record the volume of EDTA used.

  • Repeat the titration at least two more times to ensure concordant results (volumes agreeing within 0.1 mL).

Data Presentation and Calculations

The reaction between Ni²⁺ and EDTA is a 1:1 molar ratio.

Ni²⁺ + EDTA⁴⁻ → [Ni(EDTA)]²⁻

The concentration of nickel in the sample can be calculated using the following formula:

M_Ni = (M_EDTA × V_EDTA) / V_Ni

Where:

  • M_Ni is the molarity of the nickel solution.

  • M_EDTA is the molarity of the standardized EDTA solution.

  • V_EDTA is the volume of the EDTA solution used in the titration (in L).

  • V_Ni is the volume of the nickel solution taken for titration (in L).

To calculate the mass of nickel in the original sample:

Mass_Ni (g) = M_Ni × V_total × Atomic Mass of Ni

Where:

  • V_total is the total volume of the prepared nickel sample solution (in L).

  • Atomic Mass of Ni is 58.69 g/mol .

Sample Titration Data:

Titration RunInitial Burette Reading (mL)Final Burette Reading (mL)Volume of EDTA Used (mL)
1 (Rough)0.5020.8020.30
2 (Accurate)20.8040.9520.15
3 (Accurate)0.2020.3020.10
Average Volume 20.13

Note: The rough titration is typically excluded from the average calculation.

Workflow Diagram

EDTA_Titration_Workflow start Start prep_sol Prepare & Standardize 0.01 M EDTA Solution start->prep_sol prep_sample Prepare Nickel Sample Solution start->prep_sample end End titrate_slowly Titrate Slowly with EDTA prep_sol->titrate_slowly pipette_sample Pipette Nickel Sample Aliquot into Flask prep_sample->pipette_sample dilute Dilute with Deionized Water pipette_sample->dilute add_buffer Add NH4Cl and Adjust pH to ~8 with NH4OH dilute->add_buffer add_indicator Add this compound Indicator (Solution turns Yellow) add_buffer->add_indicator add_indicator->titrate_slowly add_ammonia Add Concentrated NH4OH near Endpoint titrate_slowly->add_ammonia titrate_endpoint Continue Titration to Yellow -> Bluish-Violet Endpoint add_ammonia->titrate_endpoint record_vol Record Volume of EDTA Used titrate_endpoint->record_vol repeat Repeat for Concordant Results record_vol->repeat calculate Calculate Nickel Concentration repeat->calculate calculate->end

Caption: Workflow for the complexometric titration of nickel with EDTA.

Interferences

Several metal ions can interfere with the determination of nickel by forming stable complexes with EDTA under the titration conditions. These include, but are not limited to, Cu²⁺, Co²⁺, Zn²⁺, Cd²⁺, and Al³⁺. If these ions are present in the sample, they must be removed or masked prior to the titration to ensure accurate results. For instance, in the analysis of nickel-magnesium alloys, nickel can be precipitated with dimethylglyoxime to separate it from other ions before titration.

References

Preparation of Murexide Indicator Solution for Complexometric Titrations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation and use of murexide (Ammonium Purpurate) indicator in complexometric titrations. This compound is a metallochromic indicator primarily used for the determination of calcium ions, but also finds application in the quantification of other metal ions such as copper, nickel, cobalt, and rare earth metals.[1][2] This guide covers various preparation methods, stability considerations, and a step-by-step protocol for its use in titration, ensuring accurate and reproducible results in a laboratory setting.

Introduction

This compound, the ammonium salt of purpuric acid, serves as a valuable indicator in analytical chemistry for complexometric titrations with ethylenediaminetetraacetic acid (EDTA).[1][2][3] Its utility stems from its ability to form a colored complex with metal ions. During a titration, as a stronger chelating agent like EDTA is added, it displaces the this compound from the metal ion, resulting in a distinct color change that signals the endpoint of the titration. The color of the this compound solution is pH-dependent, appearing yellow in strongly acidic solutions, reddish-purple in weakly acidic to neutral solutions, and blue-purple in alkaline conditions. For the titration of calcium, a pH of around 11.3 to 12-13 is optimal.

Data Presentation: Comparison of this compound Indicator Preparation Methods

The choice of preparation method for the this compound indicator can impact its stability and ease of use. The following table summarizes the common methods for preparing this compound indicator.

Preparation MethodCompositionAdvantagesDisadvantagesStability
Aqueous Solution This compound powder dissolved in distilled water.Simple to prepare.Unstable and should be prepared fresh daily.Poor
Ethylene Glycol Solution 150 mg of this compound dissolved in 100 g of absolute ethylene glycol.More stable than aqueous solutions.Ethylene glycol is viscous and requires careful handling.Moderate
Solid Ground Mixture (NaCl) 200 mg of this compound ground with 100 g of solid sodium chloride (40-50 mesh).Highly stable, long shelf life, convenient to use a small scoop.Requires grinding to ensure homogeneity.Excellent
Solid Ground Mixture (K₂SO₄) This compound powder mixed with potassium sulfate (e.g., in a 1:250 ratio).Highly stable, long shelf life, commercially available.The ratio may need to be considered for consistent results.Excellent

Experimental Protocols

Protocol 1: Preparation of this compound Indicator as a Solid Mixture with Sodium Chloride

This protocol describes the preparation of a stable, solid this compound indicator mixture, which is recommended for its long shelf life and ease of use.

Materials:

  • This compound (Ammonium Purpurate) powder

  • Sodium Chloride (NaCl), analytical grade

  • Mortar and pestle

  • Spatula

  • Balance

  • Sieve (40-50 mesh)

  • Airtight container for storage

Procedure:

  • Weighing: Accurately weigh 200 mg of this compound powder and 100 g of sodium chloride.

  • Grinding: Transfer the this compound and sodium chloride to a clean, dry mortar.

  • Mixing: Gently grind the two components together with the pestle until a fine, homogeneous powder is obtained. The color should be uniform throughout the mixture.

  • Sieving: Pass the ground mixture through a 40-50 mesh sieve to ensure a consistent particle size.

  • Storage: Transfer the final indicator mixture to a labeled, airtight container. Store in a cool, dry place, protected from light.

Protocol 2: Complexometric Titration of Calcium using this compound Indicator

This protocol details the use of the prepared solid this compound indicator for the determination of calcium concentration in a sample solution using EDTA as the titrant.

Materials:

  • Sample solution containing calcium ions

  • Standardized EDTA solution (e.g., 0.01 M)

  • Sodium Hydroxide (NaOH) solution (1 N) to adjust pH.

  • This compound indicator (solid mixture with NaCl)

  • Burette

  • Erlenmeyer flask

  • Pipette

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation: Pipette a known volume of the sample solution into an Erlenmeyer flask. Dilute with distilled water to a suitable volume (e.g., 50-100 mL).

  • pH Adjustment: Add 2.0 mL of 1 N NaOH solution to the flask to raise the pH to between 12 and 13. This is crucial to precipitate any magnesium ions that might interfere with the titration.

  • Indicator Addition: Add a small amount (approximately 0.1 to 0.2 g) of the this compound-NaCl indicator mixture to the solution and swirl to dissolve. The solution should turn a pink or reddish color in the presence of calcium ions.

  • Titration: Titrate the sample solution immediately with the standardized EDTA solution while stirring continuously. The color of the solution will begin to change as the endpoint is approached.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes from pink/red to a distinct purple or violet. Record the volume of EDTA solution used.

  • Replicates: Repeat the titration with additional sample aliquots to ensure accuracy and precision.

Visualizations

Workflow for Preparation of Solid this compound Indicator

G Workflow for Solid this compound Indicator Preparation cluster_start Start cluster_weighing Weighing cluster_mixing Mixing and Grinding cluster_sieving Sieving cluster_storage Storage cluster_end End start Start weigh_this compound Weigh 200 mg This compound start->weigh_this compound weigh_nacl Weigh 100 g NaCl start->weigh_nacl grind Grind this compound and NaCl in a mortar weigh_this compound->grind weigh_nacl->grind sieve Sieve through 40-50 mesh grind->sieve store Store in an airtight container sieve->store end Indicator Ready for Use store->end

Caption: Workflow for the preparation of solid this compound indicator.

Principle of this compound Indicator in Calcium-EDTA Titration

G Mechanism of this compound Indicator in Ca²⁺ Titration cluster_initial Before Titration cluster_titration During Titration cluster_endpoint At Endpoint Ca_this compound Ca²⁺-Murexide Complex (Pink/Red) EDTA_addition Addition of EDTA Ca_this compound->EDTA_addition Reacts with Ca_EDTA Ca²⁺-EDTA Complex (Colorless) EDTA_addition->Ca_EDTA Forms stable complex Free_this compound Free this compound (Purple/Violet) EDTA_addition->Free_this compound Releases indicator

Caption: Color change mechanism of this compound indicator at the endpoint.

References

Application of Murexide in Pharmaceutical Quality Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murexide, the ammonium salt of purpuric acid, is a versatile metallochromic indicator and chelating agent with significant applications in the pharmaceutical industry. Its ability to form distinctly colored complexes with various metal ions makes it an invaluable tool in quality control (QC) laboratories for ensuring the safety, efficacy, and quality of pharmaceutical products. This document provides detailed application notes and experimental protocols for the use of this compound in complexometric titrations and spectrophotometric analysis of metal ions in pharmaceutical formulations.

Primary Applications in Pharmaceutical QC

This compound is predominantly utilized in two key analytical techniques for the quantification of metal ions in pharmaceutical active pharmaceutical ingredients (APIs) and finished drug products:

  • Complexometric Titration: As an indicator, this compound provides a sharp and clear endpoint in the titration of metal ions with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA). This is particularly useful for the assay of calcium, copper, nickel, and other metal-containing drugs or excipients.[1][2][3]

  • Spectrophotometric Analysis: this compound forms colored complexes with metal ions, and the intensity of the color is proportional to the concentration of the metal ion. This principle is applied for the quantitative determination of metals like zinc and copper in pharmaceutical preparations.[4][5]

Currently, the application of this compound in chromatographic techniques such as HPLC and TLC for routine pharmaceutical quality control is not well-documented in scientific literature. Its primary role remains in classical wet chemistry methods.

Complexometric Titration with this compound

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. This compound is a common indicator in these titrations for the determination of various metal ions.

Principle of Endpoint Detection

The endpoint detection in a complexometric titration using this compound is based on the relative stability of the metal-indicator complex and the metal-titrant (EDTA) complex.

  • Initial State: Before the titration begins, the this compound indicator is added to the sample solution containing the metal ions (Mⁿ⁺), forming a colored metal-murexide complex.

  • Titration: As the EDTA solution is added, the EDTA, being a stronger chelating agent, progressively displaces the this compound from the metal ions to form a more stable metal-EDTA complex.

  • Endpoint: At the equivalence point, when all the metal ions have been complexed by EDTA, the this compound is released in its free, uncomplexed form, resulting in a distinct color change that signals the end of the titration.

G cluster_0 Before Endpoint cluster_1 At Endpoint M_Ind Metal-Indicator Complex (Color A) EDTA_added EDTA (Titrant) M_Ind->EDTA_added Reacts with free Metal ions first M_EDTA Metal-EDTA Complex (More Stable) M_Ind->M_EDTA EDTA displaces Indicator Free_Ind Free Indicator (Color B) M_EDTA->Free_Ind Releases Indicator caption Logical Relationship of this compound Endpoint Detection

Caption: Logical Relationship of this compound Endpoint Detection

Quantitative Data for Complexometric Titration
Metal IonpH for TitrationThis compound-Metal Complex ColorFree this compound Color (Endpoint)
Calcium (Ca²⁺)> 12PinkPurple
Copper (Cu²⁺)8 - 10YellowPurple
Nickel (Ni²⁺)10 - 11YellowPurple
Cobalt (Co²⁺)10 - 11YellowPurple
Experimental Protocol: Assay of Calcium in Calcium Carbonate Tablets

This protocol describes the determination of calcium content in calcium carbonate tablets by complexometric titration with EDTA using this compound as an indicator.

Materials and Reagents:

  • Calcium Carbonate Tablets

  • 0.05 M EDTA Standard Solution

  • This compound Indicator Powder (or this compound-NaCl mixture)

  • Sodium Hydroxide (NaOH) Pellets

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Mortar and Pestle

  • Volumetric flasks (100 mL, 250 mL)

  • Pipettes (25 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Analytical Balance

Procedure:

  • Preparation of this compound Indicator:

    • Grind 0.2 g of this compound with 100 g of anhydrous sodium chloride (NaCl) to a fine powder.

  • Preparation of 1 M NaOH Solution:

    • Carefully dissolve 4.0 g of NaOH pellets in 100 mL of deionized water and allow to cool.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 calcium carbonate tablets.

    • Accurately weigh a quantity of the powdered tablets equivalent to approximately 100 mg of calcium carbonate and transfer to a 250 mL beaker.

    • Carefully add 10 mL of deionized water, followed by the dropwise addition of concentrated HCl until the effervescence ceases and the sample is completely dissolved.

    • Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to volume with deionized water.

  • Titration:

    • Pipette 25.0 mL of the sample solution into a 250 mL Erlenmeyer flask.

    • Add 75 mL of deionized water.

    • Add 2 mL of 1 M NaOH solution to adjust the pH to above 12.

    • Add approximately 50 mg of the this compound indicator mixture. The solution should turn pink.

    • Titrate immediately with the 0.05 M EDTA standard solution until the color changes from pink to a distinct purple.

    • Record the volume of EDTA consumed.

    • Repeat the titration at least two more times and calculate the average volume.

  • Calculation:

    • Each mL of 0.05 M EDTA is equivalent to 2.004 mg of Ca²⁺.

    • Calculate the amount of calcium in the weighed portion of the tablets and subsequently the percentage of the labeled amount.

G start Start sample_prep Sample Preparation: - Weigh and powder tablets - Dissolve in HCl - Dilute to known volume start->sample_prep pipette Pipette 25.0 mL of sample solution sample_prep->pipette add_reagents Add: - 75 mL Deionized Water - 2 mL 1M NaOH (pH > 12) - this compound Indicator pipette->add_reagents titrate Titrate with 0.05 M EDTA add_reagents->titrate endpoint Endpoint: Color change from pink to purple titrate->endpoint record Record Volume of EDTA endpoint->record calculate Calculate Calcium Content record->calculate end End calculate->end caption Workflow for Complexometric Titration of Calcium

Caption: Workflow for Complexometric Titration of Calcium

Spectrophotometric Analysis Using this compound

This method is based on the formation of a colored complex between this compound and the metal ion of interest. The absorbance of the complex is measured at a specific wavelength and is proportional to the concentration of the metal ion.

Quantitative Data for Spectrophotometric Analysis
Metal IonWavelength (λmax)Optimal pHLinear Range (ppm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Zinc (Zn²⁺)450 nm7.00.2 - 2.01.95 x 10⁴
Copper (Cu²⁺)470 nm5.50.5 - 5.06.55 x 10³
Experimental Protocol: Spectrophotometric Determination of Zinc in a Pharmaceutical Suspension

This protocol outlines the determination of zinc content in a pharmaceutical suspension using this compound as a chromogenic reagent.

Materials and Reagents:

  • Zinc-containing Pharmaceutical Suspension

  • This compound Reagent Solution (0.1% w/v in deionized water, freshly prepared)

  • Standard Zinc Solution (1000 ppm)

  • Buffer solutions (pH 7.0)

  • Deionized Water

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • From the 1000 ppm standard zinc solution, prepare a series of working standards with concentrations ranging from 0.2 to 2.0 ppm by appropriate dilution with deionized water.

  • Preparation of Calibration Curve:

    • To a series of 10 mL volumetric flasks, add 1.0 mL of each working standard solution.

    • Add 1.0 mL of the this compound reagent solution to each flask.

    • Add 2.0 mL of pH 7.0 buffer solution.

    • Dilute to volume with deionized water and mix well.

    • Allow the color to develop for 10 minutes.

    • Measure the absorbance of each solution at 450 nm against a reagent blank (prepared in the same manner without the zinc standard).

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • Accurately weigh a portion of the well-shaken pharmaceutical suspension equivalent to a known amount of zinc.

    • Disperse the sample in deionized water and, if necessary, use sonication to ensure complete dispersion.

    • If the suspension contains insoluble excipients, centrifuge the mixture and collect the supernatant.

    • Quantitatively transfer the supernatant to a volumetric flask of appropriate size and dilute to volume with deionized water to obtain a theoretical concentration within the linear range of the assay.

  • Sample Analysis:

    • Take 1.0 mL of the prepared sample solution and treat it in the same manner as the standard solutions (add this compound and buffer, dilute to volume).

    • Measure the absorbance of the sample solution at 450 nm.

  • Calculation:

    • Determine the concentration of zinc in the sample solution from the calibration curve.

    • Calculate the amount of zinc in the original pharmaceutical suspension and express it as a percentage of the labeled amount.

G start Start prep_standards Prepare Zinc Standard Solutions (0.2 - 2.0 ppm) start->prep_standards prep_sample Prepare Pharmaceutical Sample Solution start->prep_sample add_reagents_std To Standards: - Add this compound - Add pH 7.0 Buffer - Dilute to Volume prep_standards->add_reagents_std add_reagents_sample To Sample: - Add this compound - Add pH 7.0 Buffer - Dilute to Volume prep_sample->add_reagents_sample measure_abs_std Measure Absorbance of Standards at 450 nm add_reagents_std->measure_abs_std measure_abs_sample Measure Absorbance of Sample at 450 nm add_reagents_sample->measure_abs_sample plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs_std->plot_curve determine_conc Determine Sample Concentration from Curve measure_abs_sample->determine_conc plot_curve->determine_conc calculate_content Calculate Zinc Content in Product determine_conc->calculate_content end End calculate_content->end caption Workflow for Spectrophotometric Analysis of Zinc

Caption: Workflow for Spectrophotometric Analysis of Zinc

Conclusion

This compound remains a valuable and cost-effective reagent in pharmaceutical quality control for the determination of metal ions. Its application in complexometric titrations and spectrophotometric analysis provides reliable and accurate results for the assay of mineral-containing drugs and the monitoring of metal impurities. The protocols outlined in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of this compound-based analytical methods in a QC laboratory setting.

References

Application Notes and Protocols: Back Titration Method Using Murexide Indicator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Complexometric titrations are a cornerstone of analytical chemistry, enabling the precise quantification of metal ions in solution. The back titration method, a variation of direct titration, is particularly valuable for the analysis of metal ions that react slowly with the chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), or for analytes that precipitate at the required pH for direct titration.[1][2][3] Murexide (Ammonium purpurate) is a metallochromic indicator that forms colored complexes with various metal ions, including calcium, nickel, cobalt, and copper, making it a versatile tool for detecting the endpoint in such titrations.[1][4]

These application notes provide a detailed overview and experimental protocols for the use of the back titration method with this compound indicator for the determination of metal ions that are challenging to analyze via direct titration.

Principle of Back Titration with this compound

The back titration method involves two key steps:

  • Complexation of the Analyte: A known excess of a standard EDTA solution is added to the analyte solution. The mixture is often heated to ensure the complete and irreversible formation of the metal-EDTA complex, especially for slowly reacting metals like aluminum.

  • Titration of Excess EDTA: The unreacted EDTA is then titrated with a standard solution of a second metal ion (e.g., zinc sulfate or copper sulfate) for which a suitable indicator is available. This compound is used as the indicator in this step. The endpoint is reached when the excess titrant (the second metal ion) forms a colored complex with the this compound indicator, signaling the complete consumption of the unreacted EDTA.

The concentration of the analyte is then calculated by subtracting the amount of EDTA that reacted with the second metal ion from the total amount of EDTA initially added.

Applications

The back titration method using this compound as an indicator is particularly useful for the determination of:

  • Aluminum: Direct titration of aluminum with EDTA is not feasible due to the very slow reaction rate.

  • Nickel and Cobalt: While often determined by direct titration with this compound, back titration can be an alternative in complex matrices.

  • Metal ions in insoluble substances: Analytes in sparingly soluble salts can be determined by dissolving them in a known excess of EDTA, followed by back titration.

Experimental Protocols

Determination of Aluminum by Back Titration

This protocol describes the determination of aluminum (Al³⁺) in an aqueous sample by back titration with EDTA and a standard zinc sulfate (ZnSO₄) solution, using this compound as the indicator.

Materials and Reagents:

  • Standard 0.05 M EDTA solution

  • Standard 0.05 M Zinc Sulfate (ZnSO₄) solution

  • This compound indicator (solid mixture with NaCl, 1:100 w/w)

  • Acetate buffer (pH 5.5)

  • Ammonia solution (for pH adjustment)

  • Deionized water

  • Burette, pipette, conical flasks, heating plate

Protocol:

  • Sample Preparation: Pipette 25.00 mL of the aluminum-containing sample solution into a 250 mL conical flask.

  • Addition of Excess EDTA: Accurately add 50.00 mL of standard 0.05 M EDTA solution to the flask.

  • pH Adjustment and Complexation: Add 20 mL of acetate buffer (pH 5.5). Heat the solution to boiling and maintain a gentle boil for 2-3 minutes to ensure complete complexation of Al³⁺ with EDTA.

  • Cooling and pH Readjustment: Cool the solution to room temperature. If necessary, adjust the pH to approximately 7 with ammonia solution.

  • Indicator Addition: Add a small amount (approx. 100 mg) of the this compound-NaCl indicator mixture to the solution. The solution should turn a color indicating the presence of free indicator.

  • Back Titration: Titrate the excess EDTA with the standard 0.05 M ZnSO₄ solution until the color changes to the color of the zinc-murexide complex (typically a color change to yellow or orange-red, depending on the exact conditions). The endpoint is the first permanent color change.

  • Record and Repeat: Record the volume of ZnSO₄ solution used. Repeat the titration at least twice more with fresh sample aliquots to ensure reproducibility.

Calculations:

  • Moles of total EDTA added:

    • Moles_EDTA_total = Molarity_EDTA × Volume_EDTA_added

  • Moles of excess EDTA (from back titration):

    • Moles_EDTA_excess = Molarity_ZnSO₄ × Volume_ZnSO₄_used

  • Moles of EDTA reacted with Al³⁺:

    • Moles_EDTA_reacted = Moles_EDTA_total - Moles_EDTA_excess

  • Moles of Al³⁺ in the sample (since Al³⁺ reacts 1:1 with EDTA):

    • Moles_Al³⁺ = Moles_EDTA_reacted

  • Concentration of Al³⁺ in the sample:

    • Concentration_Al³⁺ = Moles_Al³⁺ / Volume_sample

Data Presentation:

TitrationVolume of Sample (mL)Volume of 0.05 M EDTA added (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of 0.05 M ZnSO₄ used (mL)
125.0050.000.1024.9024.80
225.0050.000.2025.0524.85
325.0050.000.1525.0524.90
Average 24.85

Visualizations

Logical Workflow of Back Titration

BackTitrationWorkflow Logical Workflow of Back Titration Analyte Analyte Solution (e.g., Al³⁺) Add_EDTA Add Known Excess of Standard EDTA Solution Analyte->Add_EDTA Complexation Analyte-EDTA Complex Formation (Heating may be required) Add_EDTA->Complexation Excess_EDTA Excess Unreacted EDTA Complexation->Excess_EDTA Add_Indicator Add this compound Indicator Excess_EDTA->Add_Indicator Back_Titration Titrate with Standard Metal Solution (e.g., ZnSO₄) Add_Indicator->Back_Titration Endpoint Endpoint Detection (Color Change) Back_Titration->Endpoint Calculation Calculate Analyte Concentration Endpoint->Calculation

Caption: Logical workflow of the back titration process.

Signaling Pathway of this compound Indicator in Back Titration

MurexideSignaling Signaling Pathway of this compound Indicator cluster_before_endpoint Before Endpoint cluster_at_endpoint At Endpoint Excess_EDTA Excess EDTA No_Excess_EDTA All Excess EDTA is Consumed Free_this compound Free this compound (Specific Color) Titrant Titrant (e.g., Zn²⁺) added from burette Titrant->Excess_EDTA Reacts with First_Excess_Titrant First drop of excess Titrant (Zn²⁺) Free_Murexide_2 Free this compound First_Excess_Titrant->Free_Murexide_2 Reacts with Murexide_Complex Zn²⁺-Murexide Complex (Color Change) Free_Murexide_2->Murexide_Complex

Caption: Indicator signaling at the endpoint of back titration.

References

Application Notes and Protocols for the Determination of Cobalt Using Murexide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murexide (Ammonium purpurate) is a versatile metallochromic indicator that forms colored complexes with various metal ions, including cobalt(II). This property allows for the quantitative determination of cobalt in chemical samples through spectrophotometric and complexometric titration methods. The choice of method depends on the concentration of cobalt in the sample, the presence of interfering ions, and the available instrumentation. This document provides detailed application notes and protocols for both methods.

The complexation reaction between Co(II) and this compound results in a shift in the maximum absorbance wavelength, enabling direct spectrophotometric measurement.[1][2] In complexometric titrations, this compound serves as an indicator, changing color at the equivalence point when cobalt is titrated with a strong chelating agent like ethylenediaminetetraacetic acid (EDTA).[3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the determination of cobalt using this compound.

ParameterSpectrophotometric MethodComplexometric Titration Method
Principle Formation of a colored Co(II)-murexide complex and measurement of its absorbance.Titration of Co(II) with EDTA using this compound as a visual or photometric indicator.
Wavelength of Maximum Absorbance (λmax) 480 nm for the Co(II)-murexide complex.574 nm for photometric endpoint detection.
Optimal pH Dependent on the specific protocol, but complex formation is pH-sensitive.9-10 (Ammonia buffer).
Stoichiometry (Co:this compound) 2:1.Not directly applicable.
Molar Absorptivity (ε) Approximately 18,235 L·mol⁻¹·cm⁻¹.Not applicable.
Indicator Color Change Not applicable.Yellow to Purple/Violet.
Formation Constant (Kf) of Co-murexide 2.06 x 10¹⁴ (Job's method), 9.18 x 10¹¹ (Mole ratio method).Not directly applicable, but the Co-EDTA complex must be more stable than the Co-murexide complex.

Experimental Protocols

I. Spectrophotometric Determination of Cobalt(II)

This protocol is based on the formation of the colored complex between cobalt(II) and this compound.

1. Reagents and Materials

  • Standard Cobalt(II) solution (1000 ppm): Prepare by dissolving a known weight of high-purity cobalt metal or a suitable salt (e.g., CoCl₂·6H₂O) in deionized water with a small amount of acid to prevent hydrolysis.

  • This compound solution (e.g., 1.00 x 10⁻³ M): Prepare by dissolving a calculated amount of this compound in deionized water. Prepare fresh daily as the solution can be unstable.

  • Buffer solution (e.g., acetate or phosphate buffer) to maintain the optimal pH for complex formation. The specific pH should be optimized for the sample matrix.

  • Hydrochloric acid (HCl), 0.10 M

  • Sodium hydroxide (NaOH), 0.10 M

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

2. Preparation of Calibration Standards

  • Prepare a series of standard cobalt solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 1000 ppm stock solution with deionized water.

3. Experimental Procedure

  • Into a series of 50 mL volumetric flasks, pipette a known volume of each cobalt standard solution and the sample solution.

  • Add a specific volume of the this compound solution to each flask. The molar ratio of this compound to the highest cobalt concentration should be in excess to ensure complete complex formation.

  • Adjust the pH of the solutions to the optimized value using the buffer solution, HCl, or NaOH.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for a specified time to ensure complete color development. The Co-murexide complex is reported to be stable for at least 3 hours.

  • Measure the absorbance of each solution at 480 nm against a reagent blank (containing all reagents except cobalt).

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of cobalt in the sample from the calibration curve.

II. Complexometric Titration of Cobalt(II) with EDTA using this compound Indicator

This protocol describes the titration of cobalt(II) with a standard EDTA solution.

1. Reagents and Materials

  • Standard EDTA solution (0.01 M or 0.1 M): Prepare by dissolving a known weight of disodium EDTA in deionized water.

  • This compound indicator solution: Dissolve 0.2 g of this compound in 100 mL of deionized water or prepare a ground mixture of 1 part this compound with 100 parts NaCl.

  • Ammonia buffer solution (pH 10): Dissolve 54 g of ammonium chloride (NH₄Cl) in 200 mL of deionized water, add 350 mL of concentrated ammonia solution (25%), and dilute to 1 L with deionized water.

  • Standard Cobalt(II) solution (for standardization of EDTA)

  • Burette, pipette, and conical flasks

  • Magnetic stirrer

  • pH meter or photometric sensor (optional)

2. Standardization of EDTA Solution (if necessary)

  • Pipette a known volume of the standard cobalt(II) solution into a conical flask.

  • Add deionized water to a suitable volume (e.g., 50-100 mL).

  • Add 5 mL of the ammonia buffer solution (pH 10).

  • Add a small amount of the this compound indicator. The solution should turn yellow.

  • Titrate with the EDTA solution until the color changes sharply from yellow to purple.

  • Calculate the exact molarity of the EDTA solution.

3. Sample Analysis

  • Take a known volume of the sample solution containing cobalt and place it in a conical flask.

  • Dilute with deionized water to approximately 50-100 mL.

  • Add 5 mL of the ammonia buffer solution (pH 10) to maintain the required pH.

  • Add a small amount of the this compound indicator. The solution will turn yellow.

  • Titrate the solution with the standardized EDTA solution while stirring continuously.

  • The endpoint is reached when the color of the solution changes from yellow to a distinct purple or violet.

  • For automated titration, monitor the absorbance at 574 nm to determine the endpoint.

  • Record the volume of EDTA consumed.

4. Calculation

The concentration of cobalt in the sample can be calculated using the following formula:

Cobalt (g/L) = (V_EDTA × M_EDTA × M_Co) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used in the titration (L)

  • M_EDTA = Molarity of the EDTA solution (mol/L)

  • M_Co = Molar mass of cobalt (58.933 g/mol )

  • V_sample = Volume of the sample taken (L)

Visualizations

experimental_workflow_spectrophotometry start Start prep_standards Prepare Cobalt Standards start->prep_standards prep_sample Prepare Sample Solution start->prep_sample add_reagents Add this compound & Buffer to Standards and Sample prep_standards->add_reagents prep_sample->add_reagents color_dev Allow for Color Development add_reagents->color_dev measure_abs Measure Absorbance at 480 nm color_dev->measure_abs plot_calib Construct Calibration Curve measure_abs->plot_calib det_conc Determine Sample Concentration plot_calib->det_conc end End det_conc->end

Caption: Workflow for Spectrophotometric Determination of Cobalt.

experimental_workflow_titration start Start prep_sample Prepare Sample Solution start->prep_sample add_buffer Add Ammonia Buffer (pH 10) prep_sample->add_buffer add_indicator Add this compound Indicator (Yellow Color) add_buffer->add_indicator titrate Titrate with Standard EDTA add_indicator->titrate endpoint Endpoint Detection (Yellow to Purple/Violet) titrate->endpoint calculate Calculate Cobalt Concentration endpoint->calculate end End calculate->end

Caption: Workflow for Complexometric Titration of Cobalt.

cobalt_murexide_complexation Co 2 Co²⁺ (Cobalt Ion) Complex [Co₂(this compound)]³⁺ (Colored Complex) Co->Complex + This compound This compound (Ligand) This compound->Complex

Caption: Formation of the Cobalt-Murexide Complex.

References

Application Notes and Protocols: Photometric Titration of Zinc with Murexide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photometric titration is a highly accurate and objective method for determining the concentration of a substance in solution by measuring the change in light absorbance during a titration. This application note details the protocol for the complexometric titration of zinc (Zn²⁺) using ethylenediaminetetraacetic acid (EDTA) as the titrant and murexide as the indicator, with photometric endpoint detection.

The principle relies on the formation of a colored complex between zinc ions and the this compound indicator. This compound, also known as ammonium purpurate, forms a stable, colored complex with zinc ions at an optimal pH.[1][2][3] During the titration with EDTA, which is a stronger chelating agent for zinc, the zinc ions are progressively removed from the this compound complex. This results in a color change, which is monitored by a photometer or spectrophotometer at a specific wavelength. The endpoint of the titration is identified by a sharp change in absorbance, corresponding to the complete reaction of zinc with EDTA.

Chemical Principle

The titration process involves two competing complexation reactions. Initially, the zinc ions in the sample are complexed with the this compound indicator (Ind) to form a zinc-murexide complex (Zn-Ind). This complex has a distinct color and absorbance spectrum compared to the free indicator.

Zn²⁺ + Ind → Zn-Ind (Colored Complex)

As the titrant, EDTA, is added, it reacts with the free zinc ions and then displaces the this compound from the zinc-murexide complex due to the formation of a more stable zinc-EDTA complex (Zn-EDTA).

Zn-Ind + EDTA → Zn-EDTA + Ind (Free Indicator)

The free this compound indicator has a different color and absorbance profile than the zinc-murexide complex.[1] By monitoring the absorbance at a wavelength where the difference between the complexed and free indicator is significant, a titration curve can be generated. The endpoint is determined from the inflection point of this curve.

G cluster_pre Before Endpoint cluster_post After Endpoint Zn_Ind Zn-Murexide Complex (Absorbing Species) Zn_free Free Zn²⁺ Ind_free Free this compound (Different Absorbance) Zn_Ind->Ind_free Releases EDTA_pre EDTA (Titrant) EDTA_pre->Zn_Ind Displaces this compound from EDTA_pre->Zn_free Reacts with Zn_EDTA Zn-EDTA Complex EDTA_post Excess EDTA

Figure 1. Chemical principle of photometric titration of zinc with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the photometric titration of zinc with this compound.

ParameterValueReference
Wavelengths of Interest
λmax of Zn-Murexide Complex~450 nm[1]
λmax of Free this compound~520 nm
Recommended Monitoring Wavelength450 nm or 520 nm
Reaction Conditions
Optimal pH7.0
Stoichiometry (Zn²⁺:this compound)1:2
Stoichiometry (Zn²⁺:EDTA)1:1
Performance
Molar Absorptivity of Zn-Murexide1.95 x 10⁴ L·mol⁻¹·cm⁻¹
Linear Concentration Range for Zn²⁺0.2 - 2.0 ppm

Experimental Protocol

This protocol provides a detailed methodology for the photometric titration of a zinc-containing sample.

Apparatus
  • Phototitrator or a spectrophotometer with a titration attachment.

  • Burette (automated or manual).

  • pH meter.

  • Stirrer (magnetic or overhead).

  • Volumetric flasks and pipettes.

  • Beakers.

Reagents and Solutions
  • Standard Zinc Solution (e.g., 0.01 M): Prepare by dissolving a precisely weighed amount of primary standard grade zinc metal or zinc sulfate in deionized water with a small amount of acid to prevent hydrolysis, followed by dilution to a known volume.

  • EDTA Titrant (e.g., 0.01 M): Prepare by dissolving a known amount of disodium EDTA in deionized water. Standardize against the primary standard zinc solution.

  • This compound Indicator Solution: Prepare a fresh 0.1% (w/v) solution of this compound in deionized water. Due to the instability of this compound in aqueous solutions, it is recommended to prepare this solution daily. Alternatively, a ground mixture of this compound with NaCl (1:100) can be used as a solid.

  • Buffer Solution (pH 7.0): A phosphate or other suitable buffer to maintain the pH of the solution during the titration.

Instrument Setup
  • Set up the phototitrator or spectrophotometer according to the manufacturer's instructions.

  • Select the monitoring wavelength. A wavelength of 450 nm is recommended as it corresponds to the maximum absorbance of the zinc-murexide complex. Alternatively, 520 nm (the maximum absorbance of the free indicator) can be used, where an increase in absorbance will be observed after the endpoint.

  • Calibrate the instrument by setting the initial absorbance or transmittance of the sample solution.

Titration Procedure
  • Pipette a known volume of the zinc sample solution into a beaker.

  • Dilute with deionized water to a volume suitable for the titration vessel and to ensure the photometer's light path is covered.

  • Add a sufficient amount of pH 7.0 buffer solution and adjust the pH to 7.0 ± 0.1 using a pH meter.

  • Add a small amount of the freshly prepared this compound indicator solution. The solution should develop a color indicating the formation of the zinc-murexide complex.

  • Place the beaker in the phototitrator, ensuring the light beam passes through the solution and the stirrer is functioning correctly.

  • Record the initial absorbance.

  • Begin the titration by adding the standardized EDTA solution in small increments.

  • After each addition, allow the solution to stabilize and record the volume of titrant added and the corresponding absorbance.

  • Continue the titration well past the endpoint, which is indicated by a significant and steady change in absorbance.

  • Plot the absorbance (or change in absorbance) versus the volume of EDTA added. The endpoint is the volume of EDTA corresponding to the inflection point of the titration curve.

Data Analysis

The endpoint of the titration can be determined by finding the point of maximum slope on the titration curve (the first derivative) or by the intersection of the two linear portions of the curve before and after the endpoint. The concentration of zinc in the sample can then be calculated using the following formula:

Concentration of Zn²⁺ (mol/L) = (V_EDTA × C_EDTA) / V_sample

Where:

  • V_EDTA = Volume of EDTA titrant at the endpoint (L)

  • C_EDTA = Concentration of the standardized EDTA solution (mol/L)

  • V_sample = Volume of the initial zinc sample (L)

Experimental Workflow

The following diagram illustrates the workflow for the photometric titration of zinc.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Standard Zn²⁺ Solution B Prepare and Standardize EDTA Titrant C Prepare Fresh this compound Indicator G Titrate with EDTA, Recording Absorbance vs. Volume B->G E Add Buffer (pH 7.0) and this compound C->E D Pipette Zn²⁺ Sample D->E F Place in Phototitrator and Record Initial Absorbance E->F F->G H Plot Absorbance vs. Volume of EDTA G->H I Determine Endpoint from Titration Curve H->I J Calculate Zn²⁺ Concentration I->J

Figure 2. Experimental workflow for the photometric titration of zinc.

Potential Interferences

Several metal ions can interfere with the titration by also forming complexes with this compound or EDTA. Ions such as copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and calcium (Ca²⁺) are known to form complexes with this compound and will interfere. The use of masking agents or pH adjustments may be necessary to mitigate these interferences in complex sample matrices. For example, chlorides, nitrates, and sulphates have been studied for their interference effects.

Conclusion

The photometric titration of zinc with EDTA using this compound as an indicator is a robust and precise analytical method. The sharp color change at the endpoint, when monitored instrumentally, allows for highly reproducible and accurate determination of zinc concentrations. This method is suitable for various applications in research, quality control, and drug development where accurate quantification of zinc is required.

References

Troubleshooting & Optimization

Murexide Indicator in Alkaline Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the murexide indicator in alkaline solutions during complexometric titrations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound indicator solution fading or changing color before the endpoint in an alkaline solution?

A1: this compound, the ammonium salt of purpuric acid, is inherently unstable in aqueous solutions, and this instability is significantly exacerbated under alkaline conditions (pH > 10).[1][2] The purple color of the free indicator degrades over time, leading to a faint or indistinct endpoint. This degradation is a known issue, and it is crucial to perform the titration immediately after adding the indicator to the alkaline sample solution.[1]

Q2: What is the optimal pH for using this compound as an indicator in calcium titrations?

A2: For the determination of calcium with EDTA, a pH of 11 to 13 is typically required to ensure a sharp color change at the endpoint.[1][2] At this high pH, magnesium precipitates as magnesium hydroxide and does not interfere with the titration of calcium. However, this is also the pH range where this compound is most unstable.

Q3: How can I prepare a more stable this compound indicator?

A3: Due to the instability of aqueous this compound solutions, which should not be stored for more than a week, it is common practice to prepare the indicator in a solid form or as a solution in a non-aqueous solvent.

  • Solid Mixture: A common and effective method is to prepare a ground mixture of this compound with an inert salt like sodium chloride (NaCl) or potassium sulfate (K₂SO₄). A typical ratio is 1 part this compound to 100-250 parts of the salt by weight. This dry powder is stable for an extended period and a small amount can be added directly to the titration flask.

  • Non-Aqueous Solution: this compound can be dissolved in ethylene glycol to prepare a more stable indicator solution compared to an aqueous one.

Q4: What are the expected color changes for this compound in a calcium titration with EDTA?

A4: In a direct titration of calcium with EDTA at a pH of 12-13, the solution will turn a pink or rose-red color upon addition of the this compound indicator, which indicates the formation of the calcium-murexide complex. The endpoint is reached when the solution turns to a violet or purple color, which is the color of the free this compound indicator.

Q5: Are there any common interferences when using this compound indicator?

A5: Yes, several factors can interfere with the titration:

  • Presence of other metal ions: Heavy metals can interfere with the endpoint.

  • High alkalinity: Very high alkalinity may cause an indistinct endpoint.

  • Ammonium salts: The presence of ammonium salts can lower the pH of the solution, leading to a less sharp endpoint. It is recommended to heat the solution after the addition of NaOH to expel any ammonia.

Q6: What are some alternatives to this compound for the determination of calcium in alkaline solutions?

A6: Other indicators used for the complexometric titration of calcium at high pH include Calcon and Patton-Reeder indicator. These may provide a sharper endpoint in the presence of magnesium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Fading or Disappearing Endpoint This compound degradation in the alkaline solution.Titrate immediately after adding the indicator. Prepare a fresh indicator solution or use a solid mixture.
Indistinct or Drifting Endpoint pH of the solution is not optimal or is changing. Presence of interfering ions.Ensure the pH is stable and within the recommended range (11-13) using a suitable buffer or NaOH. Check for and remove any interfering ions if possible.
No Color Change or Incorrect Initial Color Indicator has completely degraded. Incorrect pH of the solution.Prepare a fresh indicator. Verify and adjust the pH of the sample solution before adding the indicator.
Precipitate Formation Precipitation of calcium or other metal hydroxides at high pH.Ensure the pH is not excessively high. If magnesium is present in high concentrations, it may co-precipitate with calcium.

Experimental Protocols

Preparation of this compound Indicator (Solid Mixture)
  • Weighing: Accurately weigh 0.2 g of this compound powder and 100 g of dry, analytical grade sodium chloride (NaCl).

  • Grinding: Combine the this compound and NaCl in a clean, dry mortar.

  • Mixing: Grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Storage: Store the mixture in a tightly capped, opaque container in a dry place.

Direct Titration of Calcium with EDTA using this compound
  • Sample Preparation: Pipette a known volume of the sample solution containing calcium into a conical flask. Dilute with deionized water to approximately 100 mL.

  • pH Adjustment: Add 10 mL of 1 M sodium hydroxide (NaOH) solution to raise the pH to 12-13.

  • Indicator Addition: Add a small amount (a pinch or approximately 0.1-0.2 g) of the solid this compound indicator mixture to the flask and swirl to dissolve. The solution should turn pink or red.

  • Titration: Immediately titrate the solution with a standardized EDTA solution. The color will gradually change as the endpoint is approached.

  • Endpoint Determination: The endpoint is reached when the color changes from pink/red to a distinct violet/purple. Record the volume of EDTA used.

Visualizations

This compound Degradation Pathway in Alkaline Solution (Hypothetical)

While the degradation of this compound in acidic solutions is known to yield uramil and alloxan, the precise pathway in alkaline conditions is not well-documented in scientific literature. Based on the general principles of hydrolysis of similar organic compounds, a plausible, though not definitively established, pathway involves the hydrolytic cleavage of the amide-like bonds.

G This compound This compound (Purple) Intermediate Hydrolytic Intermediate This compound->Intermediate OH⁻ (Alkaline Hydrolysis) Products Degradation Products (e.g., Purpuric Acid salts, smaller organic fragments) (Colorless) Intermediate->Products Further Decomposition

Caption: Hypothetical degradation pathway of this compound in an alkaline solution.

Experimental Workflow for Calcium Titration

G cluster_prep Preparation cluster_titration Titration Procedure cluster_analysis Analysis A Prepare Standard EDTA Solution F Titrate Immediately with EDTA A->F B Prepare this compound Indicator (Solid Mix) E Add this compound Indicator (Solution turns Pink/Red) B->E C Take Sample Aliquot D Adjust pH to 12-13 with NaOH C->D D->E E->F G Endpoint: Color changes to Violet/Purple F->G H Record Volume of EDTA G->H I Calculate Calcium Concentration H->I

Caption: Standard workflow for the complexometric titration of calcium using this compound.

Troubleshooting Logic for Fading Endpoint

G Start Fading or Indistinct Endpoint Observed CheckTime Was titration performed immediately after adding indicator? Start->CheckTime CheckIndicator Is the indicator freshly prepared or a stable solid mix? CheckTime->CheckIndicator Yes Solution1 Action: Retitrate and ensure immediate analysis after indicator addition. CheckTime->Solution1 No CheckpH Is the pH stable and in the 11-13 range? CheckIndicator->CheckpH Yes Solution2 Action: Prepare fresh indicator solution or use a solid mixture. CheckIndicator->Solution2 No Solution3 Action: Verify and stabilize pH with a buffer or NaOH. CheckpH->Solution3 No End Endpoint should be sharp. CheckpH->End Yes Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting decision tree for a fading this compound endpoint.

References

Technical Support Center: Murexide Complexometric Titrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for murexide complexometric titrations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in complexometric titrations?

This compound, also known as ammonium purpurate, is a metallochromic indicator used in complexometric titrations to determine the concentration of various metal ions, such as calcium, nickel, copper, and cobalt.[1][2] It forms a colored complex with the metal ion in the sample. During titration with a chelating agent like EDTA, the metal ion is progressively complexed by the EDTA. At the endpoint, when all the metal ions have been complexed by EDTA, the indicator is released, resulting in a distinct color change.[3][4]

Q2: What are the typical color changes for this compound in different conditions?

The color of this compound is pH-dependent. In solution, its color ranges from yellow in strongly acidic conditions, reddish-purple in weakly acidic solutions, to blue-purple in alkaline solutions.[1] When complexed with metal ions, the color also changes. For example, in the titration of calcium at a high pH, the calcium-murexide complex is red, and the endpoint is signaled by a change to violet. In nickel titrations, the nickel-murexide complex is yellow, and the endpoint is a violet color.

Q3: My this compound indicator solution seems to be unstable. How should I prepare and store it?

Aqueous solutions of this compound are known to be unstable and should be freshly prepared for accurate results. For this reason, it is often recommended to use this compound as a solid mixture, ground with an inert salt like sodium chloride (e.g., a 1:100 to 1:250 ratio of this compound to NaCl). This allows for a small, consistent amount of the indicator to be added to the titration flask as a powder.

Q4: At what pH should I perform my titration when using this compound?

The optimal pH is crucial for a sharp endpoint and depends on the metal ion being analyzed. The stability of the metal-EDTA complex is pH-dependent, with complexes of trivalent cations being stable in acidic solutions and divalent cations in basic solutions.

  • For Calcium , a pH of 12-13 is typically used. At this high pH, interfering ions like magnesium precipitate as magnesium hydroxide (Mg(OH)₂) and do not interfere with the titration.

  • For Nickel , the titration is often carried out in an ammoniacal buffer solution at a pH of around 8-10.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound complexometric titrations.

Issue 1: Faint, indistinct, or incorrect endpoint color change.

Possible Causes & Solutions

  • Incorrect pH: The pH of the solution is critical for both the metal-indicator complex formation and the stability of the metal-EDTA complex.

    • Solution: Verify the pH of your titration medium before adding the indicator. Use a calibrated pH meter. Ensure your buffer has sufficient capacity to maintain the pH throughout the titration. For calcium, ensure the pH is high enough (12-13) to precipitate magnesium.

  • Indicator Degradation: this compound solutions are unstable.

    • Solution: Prepare a fresh indicator solution daily or use a solid mixture of this compound and NaCl.

  • Interfering Ions: Other metal ions in the sample may form complexes with this compound or EDTA, leading to a poor endpoint.

    • Solution: Identify potential interfering ions and use an appropriate masking agent (see Table 2).

  • Slow Reaction Kinetics: The reaction between some metal ions (like Ni²⁺) and EDTA can be slow.

    • Solution: Perform the titration slowly, especially near the endpoint, to allow the reaction to reach completion.

Issue 2: The endpoint is reached too early or too late, leading to inaccurate results.

Possible Causes & Solutions

  • Presence of Interfering Ions: Cations that also form stable complexes with EDTA will compete with the analyte, leading to erroneous results.

    • Solution: Employ masking techniques to selectively block the interfering ions. For example, use triethanolamine to mask aluminum or cyanide to mask zinc and copper (use with extreme caution in a well-ventilated fume hood).

  • Co-precipitation: In calcium determinations, if high concentrations of magnesium are present, some calcium may co-precipitate with the Mg(OH)₂, leading to negatively biased results.

    • Solution: While high pH is intended to remove magnesium interference, in cases of very high magnesium content, alternative separation methods may be necessary prior to titration.

  • Incorrect Standardization of EDTA: The accuracy of the results depends on the precise concentration of the EDTA titrant.

    • Solution: Standardize your EDTA solution against a primary standard, such as calcium carbonate, before use.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting common issues in this compound titrations.

TroubleshootingWorkflow start Start: Inaccurate Titration Result check_endpoint Is the endpoint sharp and clear? start->check_endpoint check_ph Verify pH of Titration Medium check_endpoint->check_ph No check_interference Suspect Ion Interference? check_endpoint->check_interference Yes ph_ok Is pH correct for the analyte? check_ph->ph_ok adjust_ph Adjust pH with appropriate buffer/reagent ph_ok->adjust_ph No check_indicator Check Indicator Quality ph_ok->check_indicator Yes adjust_ph->check_ph indicator_ok Is indicator freshly prepared or a solid mix? check_indicator->indicator_ok prepare_indicator Prepare fresh indicator indicator_ok->prepare_indicator No slow_titration Perform titration slowly, especially near endpoint indicator_ok->slow_titration Yes prepare_indicator->check_indicator add_masking Add appropriate masking agent (See Table 2) check_interference->add_masking Yes check_edta Verify EDTA Standardization check_interference->check_edta No add_masking->slow_titration restandardize Re-standardize EDTA check_edta->restandardize If in doubt check_edta->slow_titration OK restandardize->slow_titration end End: Accurate Result slow_titration->end

Caption: Troubleshooting workflow for this compound complexometric titrations.

Data Presentation

Table 1: pH and Color Changes in this compound Titrations
AnalyteIndicatorTitrantOptimal pHColor Change (Start → Endpoint)Reference(s)
Calcium (Ca²⁺)This compoundEDTA12 - 13Red → Violet
Nickel (Ni²⁺)This compoundEDTA8 - 10Yellow → Violet
Cobalt (Co²⁺)This compoundEDTA~10-11Yellow → Blue-violet
Copper (Cu²⁺)This compoundEDTA~10-11Orange → Blue-violet
Thorium (Th⁴⁺)This compoundEDTA-Yellow → Pink
Table 2: Common Interfering Ions and Suggested Masking Agents
Interfering Ion(s)Analyte of InterestMasking AgentNotesReference(s)
Mg²⁺Ca²⁺pH adjustment to 12-13Mg²⁺ precipitates as Mg(OH)₂.
Al³⁺, Fe³⁺VariousTriethanolamineForms stable complexes with interfering ions.
Cu²⁺, Co²⁺Ni²⁺To be removed or maskedSpecific masking agents like thioglycerol for copper can be used.
Fe³⁺, Al³⁺VariousAmmonium fluorideMasks by forming stable fluoride complexes.
Zn²⁺, Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺Ca²⁺, Mg²⁺Sodium or Potassium Cyanide (NaCN/KCN)EXTREME CAUTION: Highly toxic. Use only in a fume hood.
Principle of Masking

Masking agents are auxiliary complexing agents that form highly stable complexes with interfering ions, preventing them from reacting with EDTA or the indicator. The masking agent-interferent complex must be more stable than the interferent-EDTA complex.

MaskingPrinciple Analyte Analyte (M) p2 Analyte->p2 Interferent Interferent (I) MaskingAgent Masking Agent (L) p1 MaskingAgent->p1 EDTA EDTA p1->Interferent Forms stable [I-L] complex p2->EDTA Reacts to form [M-EDTA] complex

Caption: Principle of using a masking agent to prevent interference.

Experimental Protocols

Protocol 1: Preparation of 0.01 M EDTA Titrant
  • Dissolution: Accurately weigh approximately 3.722 g of analytical grade disodium EDTA dihydrate (Na₂H₂Y·2H₂O).

  • Transfer: Quantitatively transfer the solid to a 1 L volumetric flask.

  • Dissolve & Dilute: Add approximately 800 mL of deionized water and swirl to dissolve. Gentle heating may be required.

  • Final Volume: Once dissolved and cooled to room temperature, dilute to the 1 L mark with deionized water and mix thoroughly.

  • Storage: Store in a polyethylene bottle.

Protocol 2: Standardization of EDTA with Primary Standard Calcium Carbonate
  • Sample Prep: Accurately weigh approximately 0.4 g of primary standard calcium carbonate (CaCO₃), previously dried at 110°C, into a 250 mL beaker.

  • Dissolution: Add 100 mL of deionized water and dissolve the CaCO₃ by adding a minimum amount of dilute HCl dropwise.

  • Transfer: Quantitatively transfer the solution to a 500 mL volumetric flask and dilute to the mark with deionized water.

  • Titration Setup: Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask. Add 75 mL of deionized water.

  • pH Adjustment: Add 10 mL of 1 M NaOH to raise the pH to 12-13.

  • Indicator: Add a pinch (approx. 50-100 mg) of the this compound-NaCl solid indicator mixture. The solution should turn red.

  • Titration: Titrate with the prepared 0.01 M EDTA solution until the color changes from red to violet.

  • Calculation: Calculate the molarity of the EDTA solution using the stoichiometry of the reaction (1:1 mole ratio between Ca²⁺ and EDTA).

Protocol 3: Determination of Calcium in a Sample with this compound
  • Sample Preparation: Pipette a known volume of the sample solution (containing an estimated 15-20 mg of calcium) into a 250 mL Erlenmeyer flask.

  • Dilution: Dilute to approximately 100 mL with deionized water.

  • pH Adjustment: Add 10 mL of 1 M NaOH solution to achieve a pH of 12-13. If significant amounts of magnesium are suspected, allow the solution to stand for a few minutes to allow for the precipitation of Mg(OH)₂.

  • Indicator Addition: Add a small amount of the solid this compound indicator mixture to the flask.

  • Titration: Titrate with standardized EDTA solution until the endpoint color change (red to violet) is observed.

  • Analysis: Record the volume of EDTA used and calculate the concentration of calcium in the original sample.

References

how to sharpen the endpoint of a murexide titration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the endpoint of murexide titrations.

Frequently Asked Questions (FAQs)

Q1: What is a this compound titration and what is it used for?

A1: this compound titration is a type of complexometric titration used to determine the concentration of various metal ions in a sample.[1][2] this compound, also known as ammonium purpurate, is a metallochromic indicator that changes color when it forms a complex with metal ions.[2] The titration is commonly used for the determination of calcium, nickel, cobalt, and copper ions.[3][4]

Q2: What is the principle behind the color change at the endpoint?

A2: The principle is based on the relative stability of the metal-indicator complex versus the metal-EDTA (ethylenediaminetetraacetic acid) complex. Initially, the this compound indicator forms a colored complex with the metal ions in the sample. During the titration, EDTA, a strong chelating agent, is added. EDTA forms a more stable complex with the metal ions than this compound does. As EDTA is added, it progressively displaces the this compound from the metal ions. At the endpoint, all the metal ions are complexed with EDTA, and the this compound is in its free, uncomplexed form, resulting in a distinct color change.

Q3: What are the typical color changes observed during a this compound titration?

A3: The color of the solution depends on the specific metal ion being titrated and the pH of the solution. The free this compound indicator is reddish-purple in weakly acidic solutions and blue-purple in alkaline solutions. The metal-murexide complex has a different color. For instance, in a calcium titration at pH > 10, the calcium-murexide complex is pink, and the endpoint is indicated by a change to purple, the color of the free indicator.

Troubleshooting Guide

A common challenge in this compound titrations is achieving a sharp and accurate endpoint. This guide addresses specific issues you might encounter.

Issue 1: Faint, indistinct, or fading endpoint.

This is one of the most frequent problems and can be caused by several factors.

  • Cause A: Incorrect pH. The pH of the solution is critical for a sharp endpoint. The stability of the metal-murexide complex and the color of the indicator itself are pH-dependent.

    • Solution: Ensure the pH is within the optimal range for the specific metal ion being titrated. Use a calibrated pH meter to verify and adjust the pH with the appropriate buffer or alkali solution. For calcium titrations, a pH of 12-13 is recommended, which also helps to precipitate interfering magnesium ions as magnesium hydroxide.

  • Cause B: Indicator degradation. this compound solutions are not very stable and can degrade over time, leading to a weak endpoint.

    • Solution: Prepare fresh this compound indicator solution daily. Alternatively, a solid mixture of this compound ground with sodium chloride can be used, which is more stable.

  • Cause C: High concentration of interfering ions. The presence of other metal ions that can also form complexes with this compound or EDTA can lead to an indistinct endpoint. Magnesium is a common interference in calcium titrations.

    • Solution: For calcium determination in the presence of magnesium, increasing the pH to 12-13 will precipitate magnesium as Mg(OH)₂, effectively removing it from the reaction. For other interfering ions, specific masking agents can be used to form stable complexes with the interfering ions, preventing them from reacting with the indicator or EDTA.

  • Cause D: Slow reaction kinetics near the endpoint.

    • Solution: Add the titrant dropwise near the endpoint with constant and thorough stirring to allow the reaction to reach equilibrium.

Issue 2: Premature or delayed endpoint.

  • Cause A: Incorrect concentration of titrant or sample.

    • Solution: Accurately standardize your EDTA solution against a primary standard. Ensure the sample concentration is appropriate for the titrant concentration to yield a reasonable titrant volume.

  • Cause B: Presence of precipitates. Co-precipitation of the analyte can occur, especially in the presence of high concentrations of interfering ions.

    • Solution: Follow the recommended procedures for removing interfering ions, such as pH adjustment for magnesium precipitation in calcium analysis.

Data Presentation

Table 1: Optimal pH and Color Changes for this compound Titration of Various Metal Ions

Metal IonBuffer/SolutionOptimal pHColor of Metal-Murexide ComplexEndpoint Color (Free this compound)
Calcium (Ca²⁺)NaOH solution> 10 (typically 12-13)PinkPurple
Nickel (Ni²⁺)Ammonia buffer8.5 - 11.5YellowPurple
Cobalt (Co²⁺)Ammonia buffer8 - 10YellowPurple
Copper (Cu²⁺)Acetate buffer~4OrangeReddish-purple
Copper (Cu²⁺)Ammonia buffer7 - 8YellowPurple

Experimental Protocols

Protocol 1: Determination of Calcium Hardness in Water

This protocol details the direct EDTA titration of calcium using this compound as an indicator.

1. Reagents and Solutions:

  • Standard EDTA solution (0.01 M)

  • Sodium hydroxide (NaOH) solution (1 M)

  • This compound indicator (solid mixture): Grind 0.2 g of this compound with 100 g of solid sodium chloride.

  • Water sample

2. Procedure:

  • Pipette 100 mL of the water sample into a 250 mL conical flask.

  • Add 2 mL of 1 M NaOH solution to raise the pH to 12-13. This will precipitate any magnesium present.

  • Add a small amount (approximately 0.1-0.2 g) of the this compound indicator mixture to the flask. The solution should turn pink.

  • Titrate the solution with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes from pink to purple. Record the volume of EDTA used.

  • Repeat the titration at least two more times for accuracy.

3. Calculation: Calcium concentration (mg/L) = (V_EDTA × M_EDTA × MW_Ca × 1000) / V_sample

Where:

  • V_EDTA = Volume of EDTA solution used (L)

  • M_EDTA = Molarity of EDTA solution (mol/L)

  • MW_Ca = Molar mass of Calcium (40.08 g/mol )

  • V_sample = Volume of the water sample (L)

Mandatory Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare Standard EDTA Solution G Titrate with EDTA A->G B Prepare this compound Indicator F Add this compound Indicator B->F C Prepare Sample D Add Sample to Flask C->D E Adjust pH D->E E->F F->G H Observe Color Change (Endpoint) G->H I Record Volume of EDTA H->I J Calculate Analyte Concentration I->J

Caption: A standard workflow for a this compound titration experiment.

Troubleshooting_Endpoint Start Indistinct or Fading Endpoint? pH_Check Is pH in the optimal range? Start->pH_Check Yes Indicator_Check Is the indicator freshly prepared? pH_Check->Indicator_Check Yes Adjust_pH Adjust pH using appropriate buffer/alkali. pH_Check->Adjust_pH No Interference_Check Are interfering ions present? Indicator_Check->Interference_Check Yes Prepare_Indicator Prepare fresh indicator solution or solid mix. Indicator_Check->Prepare_Indicator No Masking Use appropriate masking agent or pH adjustment. Interference_Check->Masking Yes Sharp_Endpoint Sharp Endpoint Interference_Check->Sharp_Endpoint No Adjust_pH->Sharp_Endpoint Prepare_Indicator->Sharp_Endpoint Masking->Sharp_Endpoint

Caption: A decision tree for troubleshooting an indistinct this compound titration endpoint.

Murexide_Mechanism cluster_before Before Endpoint cluster_titration_process Titration with EDTA cluster_after At Endpoint Metal_this compound Metal-Murexide Complex (Colored) EDTA EDTA Metal_this compound->EDTA EDTA added Metal Metal Ion This compound This compound Metal_EDTA Metal-EDTA Complex (Colorless) EDTA->Metal_EDTA Forms more stable complex Free_this compound Free this compound (Different Color) EDTA->Free_this compound Releases this compound

Caption: The chemical signaling pathway of the this compound indicator during an EDTA titration.

References

Troubleshooting Faint Color Change with Murexide Indicator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing murexide indicator in complexometric titrations, a sharp and distinct color change at the endpoint is crucial for accurate quantification of metal ions. However, encountering a faint or indistinct color transition is a common issue. This technical support guide provides a structured approach to troubleshooting and resolving such problems, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected color change of this compound indicator in a complexometric titration of calcium?

A1: In a direct EDTA titration of calcium ions, the solution is first buffered to a high pH (typically 12-13).[1] Upon addition of the this compound indicator, it complexes with the free calcium ions, resulting in a pink or rose-red color.[2] As EDTA is added, it progressively complexes with the calcium. At the endpoint, when all calcium ions have been complexed by EDTA, the indicator is released back into its free form, causing a color change to a distinct violet or purple.[1][2]

Q2: Why is the color change of my this compound indicator faint or difficult to discern?

A2: A faint color change can be attributed to several factors, including incorrect pH, degraded indicator, presence of interfering ions, or inappropriate indicator concentration. Each of these potential causes requires a specific troubleshooting approach.

Q3: How does pH affect the performance of the this compound indicator?

A3: The pH of the titration medium is critical for the proper functioning of the this compound indicator. This compound itself is an acid-base indicator with different colors at various pH levels.[3] For the determination of calcium, a pH of 11.3 to 13 is optimal. At this high pH, magnesium precipitates as magnesium hydroxide and does not interfere with the titration. If the pH is too low, the endpoint color change will be less sharp. The presence of ammonium salts can lower the pH and should be avoided.

Q4: My this compound indicator solution appears to be old. Can the indicator degrade over time?

A4: Yes, this compound is known to be unstable in aqueous solutions and should not be stored for more than a week. Over time, the indicator can oxidize, leading to a brownish appearance and a weakened color change. It is recommended to use a freshly prepared indicator solution or a solid mixture for each set of experiments.

Q5: Could other metal ions in my sample be interfering with the titration?

A5: this compound forms complexes with several metal ions, including copper, nickel, cobalt, and thorium. If these ions are present in your sample, they can compete with the analyte (e.g., calcium) for both the indicator and the EDTA, leading to an indistinct endpoint. Masking agents may be necessary to prevent the interference of certain metal ions.

Troubleshooting Guide

If you are experiencing a faint color change with the this compound indicator, follow these steps to identify and resolve the issue.

Step 1: Verify and Adjust the pH

The most common cause of a poor endpoint is incorrect pH.

  • Action: Use a calibrated pH meter to check the pH of your sample solution after adding the buffer. The pH should be stable within the optimal range for your specific titration (e.g., 12-13 for calcium).

  • Correction: If the pH is outside the optimal range, adjust it using a suitable base (e.g., 1 M sodium hydroxide). Avoid using ammonia-based buffers if possible, as they can weaken the endpoint.

Step 2: Assess the Quality of the this compound Indicator

The stability of the indicator is crucial for a sharp color change.

  • Action: Visually inspect your this compound indicator. A fresh, solid indicator should be a reddish-purple powder. Aqueous solutions of this compound should be freshly prepared.

  • Correction: If you are using an aqueous solution that is more than a few days old, discard it and prepare a fresh one. For solid indicator, it is common practice to prepare a 1:100 to 1:250 ground mixture of this compound with anhydrous sodium chloride or potassium sulfate. This improves the stability and dispersibility of the indicator.

Step 3: Evaluate Potential Interferences

The presence of other metal ions can lead to a sluggish or incorrect endpoint.

  • Action: Review the composition of your sample to identify any potentially interfering metal ions.

  • Correction: If interfering ions are present, consider using a masking agent to selectively block their reaction with EDTA and the indicator. For example, in some analyses, cyanide can be used to mask certain heavy metals.

Experimental Protocols

Preparation of Solid this compound Indicator Mixture (1% w/w)
  • Weighing: Accurately weigh 1 g of this compound powder and 99 g of anhydrous, analytical grade sodium chloride.

  • Grinding: Combine the this compound and sodium chloride in a clean, dry mortar.

  • Trituration: Grind the mixture with a pestle until a fine, homogeneous powder is obtained. This process, known as trituration, ensures even distribution of the indicator.

  • Storage: Store the mixture in a tightly sealed, opaque container in a cool, dry place. The solid mixture is significantly more stable than aqueous solutions.

Direct EDTA Titration of Calcium using this compound
  • Sample Preparation: Pipette a known volume of the calcium-containing sample into an Erlenmeyer flask. Dilute with deionized water to approximately 100 mL.

  • pH Adjustment: Add 10 mL of 1 M sodium hydroxide solution to raise the pH to 12-13. Verify the pH with a calibrated pH meter.

  • Indicator Addition: Add a small amount (a pinch or the tip of a spatula) of the solid this compound indicator mixture to the flask. The solution should turn a distinct pink or rose-red color.

  • Titration: Titrate the sample with a standardized EDTA solution. As the endpoint is approached, the color will begin to change.

  • Endpoint Determination: The endpoint is reached when the color changes sharply from pink/rose-red to a clear violet or purple.

Quantitative Data Summary

ParameterOptimal Range/ValueNotes
pH for Calcium Titration 12 - 13Ensures precipitation of magnesium as Mg(OH)₂ and provides a sharp endpoint.
This compound Indicator Preparation 1:100 to 1:250 with NaCl or K₂SO₄Solid mixture enhances stability and ease of use.
Aqueous this compound Solution Stability < 1 weekAqueous solutions are unstable and should be prepared fresh.
Calcium Concentration for 0.01M EDTA 14-18 mg per aliquotFor a titration using a 50 mL burette.

Visual Aid: Troubleshooting Workflow

TroubleshootingWorkflow start Faint Color Change with this compound check_ph Step 1: Check pH (Is it between 12 and 13?) start->check_ph adjust_ph Adjust pH with 1M NaOH check_ph->adjust_ph No check_indicator Step 2: Check Indicator Quality (Is it fresh/properly prepared?) check_ph->check_indicator Yes re_titrate Re-run Titration adjust_ph->re_titrate prepare_indicator Prepare fresh indicator (solid mix or new solution) check_indicator->prepare_indicator No check_interferences Step 3: Check for Interfering Ions check_indicator->check_interferences Yes prepare_indicator->re_titrate use_masking_agent Use appropriate masking agent check_interferences->use_masking_agent Yes check_interferences->re_titrate No use_masking_agent->re_titrate

Caption: Troubleshooting workflow for a faint this compound indicator color change.

Visual Aid: this compound Indicator Mechanism in Calcium Titration

MurexideMechanism cluster_start Start of Titration (High pH) cluster_titration During Titration cluster_end End Point Ca_free Ca²⁺ Ca_this compound Ca-Murexide Complex (Pink/Rose-Red) Ca_free->Ca_this compound Murexide_free_start This compound (Purple) Murexide_free_start->Ca_this compound Ca_EDTA Ca-EDTA Complex (More Stable) Ca_this compound->Ca_EDTA EDTA displaces this compound EDTA EDTA EDTA->Ca_EDTA Murexide_free_end Free this compound (Purple) Ca_EDTA->Murexide_free_end Color Change Observed Ca_EDTA_final All Ca²⁺ as Ca-EDTA

Caption: Principle of this compound indicator in the complexometric titration of calcium with EDTA.

References

Technical Support Center: Water Hardness Testing with Murexide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for water hardness testing using murexide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in water hardness testing?

This compound, also known as ammonium purpurate, is a metallochromic indicator used in complexometric titrations to determine the concentration of calcium ions (Ca²⁺)[1]. In water hardness testing, it specifically measures calcium hardness. At a high pH (12-13), magnesium ions (Mg²⁺) precipitate as magnesium hydroxide, preventing them from interfering with the titration[2][3][4]. This compound forms a pink or red complex with calcium ions. During titration with ethylenediaminetetraacetic acid (EDTA), a chelating agent, the EDTA binds to the calcium ions. At the endpoint, when all calcium ions are complexed with EDTA, the solution's color changes to purple or violet as the free this compound indicator is released[2].

Q2: Why is a high pH necessary for the this compound-based calcium hardness test?

A high pH, typically between 12 and 13, is crucial to precipitate magnesium ions as magnesium hydroxide (Mg(OH)₂). This precipitation effectively removes magnesium from the solution, ensuring that the EDTA titrant reacts only with the calcium ions, thus allowing for the specific determination of calcium hardness.

Q3: My this compound indicator solution seems unstable. How can I address this?

Aqueous solutions of this compound are known to be unstable and should not be stored for more than a day. To overcome this, it is highly recommended to use the indicator as a dry, solid mixture. This is typically prepared by grinding this compound with an inert salt like sodium chloride (NaCl) or potassium chloride (KCl). This solid mixture is stable for an extended period and allows for consistent and reliable results.

Q4: What is the expected color change at the endpoint of the titration?

When using this compound to titrate calcium with EDTA, the color of the solution will change from pink or red to purple or violet at the endpoint.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Indistinct or Fading Endpoint 1. Incorrect pH: The pH of the sample solution may not be within the optimal range of 12-13.2. Indicator Degradation: The this compound indicator, especially if in an aqueous solution, may have degraded.3. Slow Reaction: The reaction between EDTA and the calcium-murexide complex can be slow near the endpoint.4. High Alkalinity: Alkalinity in excess of 30 mg/L can cause an indistinct endpoint.1. Verify and Adjust pH: Use a pH meter to ensure the sample's pH is between 12 and 13 before adding the indicator. Adjust with 1N NaOH as needed.2. Use Fresh Indicator: Prepare a fresh this compound indicator solution or, preferably, use a stable solid mixture of this compound and NaCl/KCl.3. Titrate Slowly: Add the EDTA titrant dropwise near the endpoint, with continuous stirring, to allow the color change to fully develop.4. Reduce Alkalinity: If high alkalinity is suspected, acidify the sample, boil for one minute to expel CO₂, and then neutralize before proceeding with pH adjustment.
No Color Change or Incorrect Initial Color 1. Presence of Interfering Ions: Metal ions such as iron, copper, or zinc can interfere with the indicator.2. Precipitation of Calcium: If the pH is too high or the sample is oversaturated, calcium may precipitate.1. Use Masking Agents: For specific interferences, masking agents can be used. For example, triethanolamine can mask iron and aluminum. In some complexometric titrations, cyanide can be used to mask copper, nickel, and cobalt, though this should be done with extreme caution due to its toxicity.2. Adjust pH Carefully: Ensure the pH does not significantly exceed 13.
Results are Not Reproducible 1. Inconsistent Endpoint Determination: The perception of the endpoint color can vary between analysts.2. Improper Mixing: Inadequate stirring of the sample during titration.3. Equipment Issues: Inaccurate or improperly calibrated glassware.1. Use a Color Standard: Prepare a blank with a known amount of EDTA added to produce the final endpoint color for comparison.2. Ensure Continuous Stirring: Use a magnetic stirrer for consistent and thorough mixing throughout the titration.3. Calibrate and Clean Glassware: Ensure all burettes, pipettes, and flasks are properly cleaned and calibrated.

Quantitative Data Summary

Table 1: Reagent Concentrations and Ratios

ReagentRecommended Concentration/RatioNotes
Standard EDTA Titrant 0.01 MStandardize against a primary standard calcium solution.
This compound Indicator (Solid) 1 part this compound to 100-500 parts NaCl or KCl (e.g., 200 mg this compound + 100 g NaCl)Grinding the mixture ensures homogeneity.
Sodium Hydroxide (NaOH) 1N or 2NUsed to adjust the sample pH to 12-13.
Sample Calcium Concentration 5-10 mg of Ca²⁺ in a 50 mL aliquotDilute the sample if the calcium concentration is high.

Experimental Protocols

Preparation of Reagents
  • 0.01 M Standard EDTA Solution:

    • Dry analytical grade disodium EDTA dihydrate at 80°C for 2 hours.

    • Accurately weigh approximately 3.723 g of the dried reagent.

    • Dissolve the weighed EDTA in deionized water in a 1 L volumetric flask.

    • Dilute to the 1 L mark with deionized water and mix thoroughly.

    • Store in a polyethylene bottle.

    • Standardize this solution against a primary standard calcium carbonate solution.

  • This compound Indicator (Solid Mixture):

    • Weigh 200 mg of this compound powder and 100 g of analytical grade sodium chloride (NaCl).

    • Combine the two solids in a clean, dry mortar.

    • Grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Store in a tightly sealed, dry container.

  • 1N Sodium Hydroxide (NaOH) Solution:

    • Carefully weigh 40 g of NaOH pellets.

    • In a fume hood, dissolve the pellets in approximately 500 mL of deionized water in a beaker, as the process is exothermic.

    • Once cooled, quantitatively transfer the solution to a 1 L volumetric flask.

    • Dilute to the mark with deionized water and mix well. Store in a polyethylene bottle.

Titration Procedure for Calcium Hardness
  • Sample Preparation:

    • Pipette a known volume of the water sample (e.g., 50.0 mL) into a 250 mL Erlenmeyer flask. The aliquot should ideally contain 5-10 mg of calcium. If necessary, dilute the sample with deionized water.

  • pH Adjustment:

    • Add 2.0 mL of 1N NaOH solution to the sample in the flask.

    • Swirl the flask to mix.

    • Verify with a pH meter that the pH is between 12 and 13.

  • Indicator Addition:

    • Add a small amount (approximately 0.1-0.2 g) of the solid this compound indicator mixture to the flask.

    • Swirl the flask until the indicator dissolves and the solution turns a uniform pink or red color.

  • Titration:

    • Titrate the sample immediately with the standardized 0.01 M EDTA solution, stirring continuously with a magnetic stirrer.

    • As the endpoint is approached, the color will begin to change. Add the EDTA titrant dropwise until the color changes from pink/red to a distinct purple/violet.

    • Record the volume of EDTA used.

  • Replicates:

    • Repeat the titration with at least two more aliquots of the water sample to ensure concordant results.

Calculation of Calcium Hardness

Calcium Hardness (as mg/L CaCO₃) = (A × M × 100.09 × 1000) / V

Where:

  • A = Volume of EDTA titrant used (in L)

  • M = Molarity of the EDTA solution (in mol/L)

  • 100.09 = Molar mass of CaCO₃ (in g/mol )

  • 1000 = Conversion factor from g to mg

  • V = Volume of the water sample used (in L)

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Sample Preparation (50 mL aliquot) adjust_ph pH Adjustment (add 2 mL 1N NaOH to pH 12-13) prep_sample->adjust_ph 1. add_indicator Indicator Addition (0.1-0.2 g this compound mixture) adjust_ph->add_indicator 2. titrate Titrate with 0.01 M EDTA add_indicator->titrate 3. endpoint Endpoint Detection (Pink to Purple/Violet) titrate->endpoint 4. record Record Volume endpoint->record 5. calculate Calculate Ca Hardness record->calculate 6.

Caption: Experimental workflow for calcium hardness determination.

TroubleshootingFlowchart start Indistinct or Fading Endpoint? check_ph Is pH between 12 and 13? start->check_ph adjust_ph Adjust pH with 1N NaOH check_ph->adjust_ph No check_indicator Is indicator a fresh solid mixture? check_ph->check_indicator Yes adjust_ph->check_indicator use_solid_indicator Use freshly prepared solid indicator check_indicator->use_solid_indicator No slow_titration Titrate slower near endpoint check_indicator->slow_titration Yes use_solid_indicator->slow_titration end_solution Problem Resolved slow_titration->end_solution

Caption: Troubleshooting flowchart for an indistinct endpoint.

References

Technical Support Center: Murexide and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of murexide in experimental settings. The focus is on the degradation products of this compound and their potential effects on analytical accuracy and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as ammonium purpurate, is a purple solid that is soluble in water.[1] It is widely used in analytical chemistry as a complexometric indicator for the titration of metal ions, most notably calcium.[2] It also finds application as a colorimetric reagent for the quantification of calcium and rare earth metals.[3]

Q2: What are the primary degradation products of this compound?

This compound is known to be unstable in aqueous solutions, particularly under acidic conditions.[4] Its primary degradation products are uramil and alloxan .[5] This degradation is an irreversible process.

Q3: What factors influence the degradation of this compound?

The degradation of this compound is significantly influenced by:

  • pH: this compound is most unstable in acidic solutions. The rate of decomposition is dependent on the concentration of strong acids.

  • Temperature: Like most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures.

  • Light: Exposure to light can also contribute to the degradation of photosensitive compounds.

Q4: What are the toxicological effects of this compound and its degradation products?

  • This compound: Safety data sheets indicate that this compound may cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.

  • Alloxan: Alloxan is a known toxic compound, particularly to pancreatic beta cells, and is used to induce diabetes in laboratory animals. It can also exhibit nephrotoxicity (toxicity to the kidneys).

  • Uramil: There is limited specific toxicological data available for uramil. General safety information suggests it may cause irritation.

Troubleshooting Guides

Issue 1: Inaccurate or Fading Endpoints in Complexometric Titrations

Symptoms:

  • The color change at the endpoint of a titration with this compound is gradual, indistinct, or fades over time.

  • Inconsistent titration results for the same sample.

Possible Cause: The degradation of this compound during the titration process is a likely cause. As this compound degrades into uramil and alloxan, the concentration of the indicator decreases, leading to a weaker and less stable endpoint. The degradation products, uramil and alloxan, may also interfere with the complexation reaction between the metal ion and EDTA.

Solutions:

  • Prepare this compound Solutions Freshly: Due to its instability in aqueous solutions, always prepare this compound indicator solutions fresh before use.

  • Control the pH: The degradation of this compound is accelerated in acidic solutions. Ensure the pH of your titration is buffered to the optimal range for both the metal-EDTA complex formation and this compound stability. For calcium titrations, a pH of around 12 is often used.

  • Perform Titrations Promptly: Do not let the sample with the added this compound indicator stand for extended periods before titration.

  • Use a Photometric Titrator: For more accurate and reproducible endpoint detection, consider using a photometric titrator that can detect the color change more sensitively than the human eye.

Issue 2: Drifting Baseline or Spurious Peaks in Spectrophotometric Analysis

Symptoms:

  • When using a UV-Vis spectrophotometer to monitor a reaction involving this compound, the baseline drifts over time.

  • Unexpected peaks appear in the spectrum, interfering with the analysis of the analyte of interest.

Possible Cause: The degradation of this compound into uramil and alloxan will alter the absorption spectrum of the solution over time. Both this compound and its degradation products absorb light in the UV-Vis region, leading to a changing baseline and the appearance of new absorption bands.

Solutions:

  • Run a Blank Correction: Periodically run a blank with your solvent and any other reagents (excluding the analyte) to monitor for baseline drift.

  • Monitor at the Isosbestic Point: If the spectra of this compound and its degradation products have an isosbestic point (a wavelength at which their molar absorptivities are the same), monitoring the reaction at this wavelength can minimize the effect of degradation on the absorbance readings.

  • Use a Diode Array Spectrophotometer: A diode array instrument allows for the rapid acquisition of the entire spectrum, which can help in identifying the presence and formation of degradation products over time.

  • Consider HPLC Analysis: For complex reaction mixtures, High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from its degradation products and other components, allowing for more accurate quantification.

Data Presentation

Table 1: Summary of this compound and its Degradation Products

CompoundChemical FormulaMolar Mass ( g/mol )Key PropertiesToxicological Concerns
This compound C₈H₈N₆O₆284.19Purple solid, water-soluble, complexometric indicator.May cause eye, skin, and respiratory irritation.
Uramil C₄H₅N₃O₃143.10Degradation product of this compound.Limited data; may cause irritation.
Alloxan C₄H₂N₂O₄142.07Degradation product of this compound.Toxic to pancreatic beta cells, nephrotoxic.

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Analysis of this compound Degradation

This protocol provides a general method for monitoring the degradation of this compound using UV-Vis spectrophotometry.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., acidic, neutral, alkaline)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 1 mM).

  • Prepare the reaction solution: In a quartz cuvette, mix the this compound stock solution with the buffer of the desired pH to achieve the final desired concentration of this compound (e.g., 50 µM).

  • Acquire initial spectrum: Immediately after mixing, place the cuvette in the spectrophotometer and record the initial absorption spectrum over a relevant wavelength range (e.g., 300-700 nm). The absorption maximum for this compound is around 520 nm.

  • Monitor spectral changes over time: At regular time intervals (e.g., every 5 minutes), record the full absorption spectrum.

  • Data Analysis: Plot the absorbance at the λmax of this compound (around 520 nm) as a function of time. This will show the decrease in this compound concentration. The appearance of new peaks corresponding to the degradation products can also be monitored.

Protocol 2: HPLC Method for the Separation of this compound, Alloxan, and Uramil

This protocol outlines a general approach for developing an HPLC method to separate this compound from its primary degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase (starting conditions):

  • A gradient elution is recommended.

  • Solvent A: 0.1% formic acid in water

  • Solvent B: Acetonitrile

  • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over a period of 20-30 minutes.

Procedure:

  • Prepare standard solutions: Prepare individual standard solutions of this compound, alloxan, and uramil in the mobile phase or a compatible solvent.

  • Prepare the sample: Prepare a solution of degraded this compound by dissolving this compound in an acidic solution and allowing it to stand for a period of time.

  • Inject standards and sample: Inject the standard solutions individually to determine their retention times. Then, inject the degraded this compound sample.

  • Optimize separation: Adjust the gradient profile, flow rate, and mobile phase composition as needed to achieve baseline separation of the three compounds.

  • Detection: Monitor the elution of the compounds using a UV detector at a wavelength where all compounds have reasonable absorbance (e.g., 220 nm or 254 nm).

Visualizations

Murexide_Degradation_Pathway This compound This compound Degradation Degradation (Acidic conditions, Water) This compound->Degradation Uramil Uramil Degradation->Uramil Alloxan Alloxan Degradation->Alloxan

Caption: this compound degradation pathway.

Troubleshooting_Workflow Start Problem Encountered (e.g., Inaccurate Titration) Check_Indicator Is the this compound solution fresh? Start->Check_Indicator Prepare_Fresh Prepare fresh This compound solution Check_Indicator->Prepare_Fresh No Check_pH Is the pH of the solution optimal? Check_Indicator->Check_pH Yes Prepare_Fresh->Check_pH Adjust_pH Adjust pH using an appropriate buffer Check_pH->Adjust_pH No Check_Time Was the analysis performed promptly? Check_pH->Check_Time Yes Adjust_pH->Check_Time Perform_Promptly Minimize time between indicator addition and analysis Check_Time->Perform_Promptly No Resolution Problem Resolved Check_Time->Resolution Yes Perform_Promptly->Resolution

Caption: Troubleshooting workflow for this compound-related issues.

References

Technical Support Center: Murexide Indicator in Calcium Titrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing murexide indicator for calcium titrations with EDTA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for using this compound indicator in calcium titrations?

The optimal pH for calcium titration using this compound indicator is between 12 and 13.[1][2] This alkaline environment is crucial for precipitating magnesium ions as magnesium hydroxide (Mg(OH)₂), thus preventing their interference with the calcium determination.[1][2]

Q2: What is the expected color change of this compound at the endpoint of a calcium titration?

At the endpoint of a calcium titration with EDTA, the this compound indicator changes color from pink or red to a distinct purple or violet.[1] The initial pink/red color is due to the formation of the calcium-murexide complex. As EDTA is added, it chelates the calcium ions, releasing the free this compound indicator, which is purple at a high pH.

Q3: How should I prepare the this compound indicator?

This compound indicator can be prepared in two common forms:

  • Solid Mixture: Mix 200 mg of this compound powder with 100 g of dry sodium chloride (NaCl) or potassium sulfate (K₂SO₄) and grind to a fine powder (40-50 mesh).

  • Solution: Dissolve 150 mg of this compound in 100 g of absolute ethylene glycol. Note that aqueous solutions of this compound are unstable and should be prepared fresh.

Q4: Why is my this compound indicator solution unstable?

This compound is inherently unstable in alkaline aqueous solutions. It is recommended to add the indicator to the sample immediately before titration to minimize degradation. If using a solution, preparing it fresh is crucial for obtaining a sharp endpoint.

Q5: Can I use this compound to determine total hardness (calcium + magnesium)?

No, this compound is not suitable for determining total hardness. It is specifically used for the selective determination of calcium in the presence of magnesium at a high pH (12-13), where magnesium precipitates. For total hardness, an indicator like Eriochrome Black T (EBT) at a pH of around 10 is typically used.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Indistinct or Fading Endpoint 1. Incorrect pH: The pH may be outside the optimal 12-13 range. 2. Indicator Degradation: this compound is unstable in alkaline solutions and may have decomposed. 3. High Alkalinity: Alkalinity in excess of 30 mg/L can cause an indistinct endpoint.1. Adjust the pH to 12-13 using a 1 N NaOH solution. 2. Add the indicator immediately before titration. Prepare fresh indicator solution if necessary. 3. Consider a sample dilution to reduce alkalinity.
No Color Change or Incorrect Initial Color 1. Interfering Ions: Presence of ions like strontium, barium, iron, or copper can interfere with the indicator. 2. Precipitation of Calcium: If the pH is too high or if carbonate is present, calcium may precipitate as calcium hydroxide or calcium carbonate.1. Use masking agents if interfering ions are suspected. For example, sodium sulfide can be used to mask heavy metals. 2. Ensure the pH does not significantly exceed 13. If using a sample that was dissolved from a carbonate form, ensure all CO₂ is removed by boiling the acidic solution before making it alkaline.
Low Recovery of Calcium 1. Co-precipitation with Magnesium: If a large amount of magnesium is present, some calcium may co-precipitate with the magnesium hydroxide. 2. Difficult Endpoint Detection: The pink-to-purple color change can be subtle for some individuals, leading to over-titration.1. While challenging to avoid completely, ensuring thorough mixing during the addition of NaOH can help minimize this. 2. Prepare a color comparison blank with the indicator at the endpoint color to aid in visual detection.
Precipitate Formation Upon Adding NaOH 1. Magnesium Hydroxide Precipitation: This is the intended effect to remove magnesium interference. 2. Calcium Carbonate Precipitation: If the sample was prepared from a carbonate and not properly acidified and boiled, CaCO₃ may precipitate upon making the solution alkaline.1. This is a normal and necessary step for the titration. 2. If the precipitate is suspected to be CaCO₃, re-prepare the sample by dissolving in acid and boiling to expel CO₂ before proceeding.

Experimental Protocols

Preparation of this compound Indicator (Solid)
  • Weigh 200 mg of this compound powder.

  • Weigh 100 g of analytical grade sodium chloride (NaCl).

  • Combine the this compound and NaCl in a mortar.

  • Grind the mixture to a fine, homogeneous powder (approximately 40-50 mesh).

  • Store in a tightly sealed, dry container.

Calcium Titration using this compound Indicator
  • Pipette a known volume of the sample solution into a conical flask. The aliquot should ideally contain 5-10 mg of calcium.

  • Dilute the sample with distilled water to approximately 100 mL.

  • Add 2.0 mL of 1 N NaOH solution, or a sufficient volume to adjust the pH to 12-13. Stir the solution.

  • Immediately add a small scoop (0.1-0.2 g) of the solid this compound indicator mixture or 1-2 drops of the indicator solution. The solution should turn a pink/red color.

  • Titrate immediately with a standardized EDTA solution with continuous stirring.

  • The endpoint is reached when the color changes from pink/red to purple.

  • To confirm the endpoint, add 1-2 more drops of the EDTA titrant to ensure no further color change occurs.

Visualizing the Titration Process

The following diagrams illustrate the key relationships and workflows in a calcium titration using this compound.

G cluster_solution Initial Sample Solution (pH < 12) cluster_ph_adjustment pH Adjustment cluster_precipitation After pH Adjustment Ca2+ Ca²⁺ NaOH Add NaOH (pH 12-13) Ca2+->NaOH Mg2+ Mg²⁺ Mg2+->NaOH Ca2+_free Ca²⁺ (Free) NaOH->Ca2+_free MgOH2 Mg(OH)₂ (Precipitate) NaOH->MgOH2

Caption: Effect of pH adjustment on Ca²⁺ and Mg²⁺ ions.

G cluster_complexes Chemical Species in Solution start Start Titration add_indicator Add this compound Indicator (Solution turns Pink/Red) start->add_indicator Ca-Murexide Ca-Murexide Complex (Pink/Red) add_indicator->Ca-Murexide forms titrate Titrate with EDTA Free_this compound Free this compound (Purple) titrate->Free_this compound is released Ca-EDTA Ca-EDTA Complex (Colorless) titrate->Ca-EDTA forms endpoint Endpoint Reached (Color changes to Purple) end End Titration endpoint->end Ca-Murexide->titrate is present Free_this compound->endpoint Ca-EDTA->endpoint

Caption: Workflow of calcium titration with this compound.

References

effect of temperature on murexide indicator performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on murexide indicator performance in complexometric titrations.

Troubleshooting Guide

This guide addresses specific issues users might encounter during their experiments.

Issue Possible Cause Troubleshooting Steps
Indistinct or Fading Endpoint Indicator Degradation: this compound is known to be unstable in aqueous solutions, particularly under alkaline conditions required for many titrations (e.g., for calcium)[1][2][3]. Elevated temperatures can accelerate this degradation.1. Work at Room Temperature: Whenever possible, perform titrations at ambient room temperature (e.g., 25°C)[4].2. Titrate Immediately: Add the this compound indicator to the sample solution immediately before you begin the titration. Delays can lead to indicator breakdown and a poor endpoint[3].3. Prepare Fresh Indicator Solutions: If using a solution, prepare it fresh daily. For the solid indicator, ensure it is properly stored in a cool, dry place.4. Check pH: Ensure the pH of your solution is stable and correct for the specific metal ion being titrated. The color of this compound is pH-dependent.
Color Change is Sluggish or Drifts Slow Complexation Kinetics: The reaction between some metal ions and EDTA can be slow, which may be exacerbated by non-optimal temperatures.Indicator Degradation: A slow titration at an elevated temperature can allow time for the indicator to degrade before the endpoint is reached.1. Optimize Titration Speed: For metals known to react slowly with EDTA, such as nickel, titrate slowly to allow the reaction to reach equilibrium.2. Avoid Heating: Do not heat the solution after adding the this compound indicator. If heating is required to remove interferences (e.g., ammonia), do so before adding the indicator.
No Clear Color Change at the Endpoint Incorrect pH: this compound's color and the color of its metal complexes are highly dependent on the pH of the solution.High Metal Ion Concentration: Very high concentrations of certain metal ions can mask the indicator's color change. For instance, the intense blue of copper-ammine complexes can obscure the endpoint.Indicator "Blocking": Some metal ions can bind so strongly to the indicator that EDTA cannot displace it, effectively "blocking" the indicator.1. Verify and Buffer pH: Use a calibrated pH meter to confirm the solution is at the correct pH for the titration (e.g., pH 11.3 for calcium). Use an appropriate buffer to maintain a stable pH.2. Dilute the Sample: If the analyte concentration is high, dilute the sample to a suitable range.3. Consult Literature: Check if the metal ion you are titrating is known to block this compound. A back-titration or a different indicator might be necessary.
Unexpected Color Before Titration Indicator Degradation: The initial color of the metal-murexide complex may be off if the indicator has started to degrade.pH is Incorrect: The solution may be at the wrong pH, causing the free indicator to show an unexpected color.1. Use Fresh Indicator: Discard the current solution and prepare a fresh indicator solution or use fresh solid indicator.2. Confirm pH: Check and adjust the pH of the sample solution before adding the indicator.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for using this compound indicator?

A1: Most standard procedures using this compound are performed at ambient room temperature (approximately 25°C). There is limited evidence to suggest that heating improves this compound's performance. Given its inherent instability in aqueous solutions, especially at the alkaline pH required for many titrations, elevated temperatures should generally be avoided as they can accelerate its degradation.

Q2: How does temperature affect the stability of the metal-murexide complex?

A2: The stability of a metal-ligand complex is temperature-dependent. For the calcium-murexide complex, stability constants have been determined at different temperatures. An increase in temperature can either increase or decrease the stability constant depending on whether the complex formation is an endothermic or exothermic process. For the Ca²⁺-murexide complex, studies have shown how the stability constant changes with temperature.

Q3: Can I heat my sample to speed up the titration?

A3: It is not recommended to heat the solution after the this compound indicator has been added. This compound's instability is a significant factor, and heating will likely cause it to decompose, leading to a faint or indistinct endpoint. If a heating step is necessary in your protocol (for example, to remove dissolved gases or interfering substances like ammonia), it should be done before the indicator is introduced to the cooled solution.

Q4: What are the visual signs of this compound degradation due to heat or time?

A4: The primary sign of this compound degradation is a weak, fading, or indistinct color change at the endpoint. The initial color of the metal-indicator complex may also appear "off" or less vibrant. As the indicator breaks down, there are fewer intact molecules to complex with the metal ions and then be released at the endpoint, resulting in a poor visual transition.

Q5: My protocol for a different metal ion suggests heating. Does this apply to this compound?

A5: Not necessarily. Some complexometric titrations for metals like cobalt or aluminum may be carried out in hot solutions to speed up the reaction with EDTA, but these often use different, more stable indicators like Xylenol Orange. If a protocol suggests heating and then offers this compound as an alternative indicator, it is safer to assume the heating step does not apply to the this compound portion of the procedure unless explicitly stated. Always perform the titration at room temperature when using this compound unless a validated method specifies otherwise.

Data Presentation

Stability of the Calcium-Murexide Complex

The stability of the metal-indicator complex is crucial for a sharp endpoint. The following table summarizes the conditional stability constants (log K') for the 1:1 Ca²⁺-murexide complex at various temperatures and pH levels. A higher log K' value indicates a more stable complex.

Temperature (°C)pHlog K' (Stability Constant)Reference
157.52.92
257.52.84
357.52.77
158.03.32
258.03.24
358.03.17

Data sourced from studies by Khan, T. K., & Gupta-Bhaya, P.

This data indicates that for the Ca²⁺-murexide complex, stability decreases as the temperature increases from 15°C to 35°C.

Experimental Protocols

Standard Protocol for Calcium Determination with this compound

This protocol is based on standard complexometric titration procedures and emphasizes conditions that mitigate indicator degradation.

  • Sample Preparation: Pipette an aliquot of the sample solution containing calcium ions into an Erlenmeyer flask. Dilute with approximately 100 mL of deionized water.

  • pH Adjustment: Add 10 mL of 1 M sodium hydroxide (NaOH) solution to raise the pH to 12-13. This precipitates any magnesium ions as Mg(OH)₂, preventing interference.

  • Indicator Addition: Add a small amount (a pinch or ~100 mg) of the this compound indicator solid mixture (typically ground with NaCl). Swirl to mix. The solution should turn a pink/red color.

  • Immediate Titration: Titrate immediately with a standardized EDTA solution. The solution should be stirred continuously.

  • Endpoint Detection: The endpoint is reached when the color changes from pink/red to a distinct violet/purple.

  • Record Volume: Record the volume of EDTA titrant used.

Visualizations

Logical Workflow for Troubleshooting this compound Endpoint Issues

G start Indistinct or Fading Endpoint? check_temp Is the solution heated? start->check_temp check_delay Was there a delay after adding indicator? check_temp->check_delay No sol_cool Action: Cool solution to room temp before adding indicator. check_temp->sol_cool Yes check_pH Is the pH correct and stable? check_delay->check_pH No sol_immediate Action: Titrate immediately after adding indicator. check_delay->sol_immediate Yes check_indicator Is the indicator solution fresh? check_pH->check_indicator Yes sol_buffer Action: Verify pH with meter and use a buffer. check_pH->sol_buffer No sol_fresh Action: Prepare a fresh indicator solution. check_indicator->sol_fresh No end_point_ok Sharp Endpoint Achieved check_indicator->end_point_ok Yes sol_cool->end_point_ok sol_immediate->end_point_ok sol_buffer->end_point_ok sol_fresh->end_point_ok G cluster_temp Temperature Effect cluster_outcome Impact on Titration temp Temperature Increase stability Metal-Indicator Complex Stability (Can Increase or Decrease) temp->stability Affects degradation This compound Indicator Degradation Rate temp->degradation Increases endpoint Endpoint Sharpness stability->endpoint Affects degradation->endpoint Decreases accuracy Accuracy of Results endpoint->accuracy

References

masking agents for interfering ions in murexide titrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to interfering ions in murexide titrations.

Frequently Asked Questions (FAQs)

Q1: What are masking agents and why are they crucial in this compound titrations?

A1: Masking agents are auxiliary complexing agents that selectively form stable complexes with interfering ions in a sample.[1] This prevents these ions from reacting with the titrant (e.g., EDTA) or the this compound indicator, ensuring that the titration accurately measures the concentration of the target analyte. Without effective masking, co-existing metal ions can lead to inaccurate endpoint determination and unreliable results.

Q2: What are the most common ions that interfere with this compound titrations for the determination of Nickel (Ni²⁺), Copper (Cu²⁺), and Cobalt (Co²⁺)?

A2: this compound is commonly used for the determination of Ca²⁺, Cu²⁺, and Co²⁺.[2] Common interfering ions in these titrations can include a variety of metal cations that also form complexes with EDTA and this compound. These often include Fe³⁺, Al³⁺, Zn²⁺, Cd²⁺, and Pb²⁺ among others, depending on the sample matrix. For instance, in the determination of Nickel, Copper is a common interferent.

Q3: How do I choose the correct masking agent for my specific experiment?

A3: The selection of an appropriate masking agent depends on the specific interfering ions present in your sample. The masking agent should form a more stable complex with the interfering ion than the analyte-EDTA complex.[1] It is also critical that the masking agent does not form a complex with the analyte of interest or interfere with the indicator's color change at the endpoint. The table below provides a general guide for selecting masking agents for common interfering ions in titrations.

Troubleshooting Guide

Issue 1: Inaccurate or inconsistent titration results.
  • Possible Cause: Interference from other metal ions in the sample.

  • Solution: Identify potential interfering ions in your sample matrix and employ an appropriate masking agent. Refer to the table below for guidance on selecting a suitable agent.

  • Possible Cause: Incorrect pH of the titration medium. The stability of metal-EDTA complexes and the color of the this compound indicator are pH-dependent.

  • Solution: Ensure the pH of the solution is adjusted and buffered to the optimal range for the specific metal ion being titrated. For example, cobalt titrations using this compound are often performed at pH 9.[3][4]

  • Possible Cause: The masking agent is interfering with the analyte or the indicator.

  • Solution: Perform a blank titration containing the sample matrix and the masking agent (but without the analyte) to check for any potential interference.

Issue 2: Poor or indistinct endpoint color change.
  • Possible Cause: The concentration of the interfering ion is too high, overwhelming the masking agent.

  • Solution: Increase the concentration of the masking agent or consider a preliminary separation step to reduce the concentration of the interfering ion.

  • Possible Cause: The indicator is blocked by an interfering ion that is not effectively masked.

  • Solution: Select a more effective masking agent for the specific interfering ion. In some cases, a combination of masking agents may be necessary.

  • Possible Cause: The reaction kinetics between the metal ion and EDTA are slow.

  • Solution: The titration of nickel complexes, for instance, can be slow. It is recommended to add the EDTA solution dropwise near the endpoint to ensure the reaction reaches equilibrium.

Data Presentation: Masking Agents for Common Interfering Ions

The following table summarizes common masking agents used in complexometric titrations that can be applied to this compound titrations.

Interfering Ion(s)Masking AgentTarget Analyte(s) (Examples)Notes
Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺Cyanide (CN⁻)Ca²⁺, Mg²⁺, Pb²⁺, Mn²⁺Cyanide is highly effective but also highly toxic. Handle with extreme caution in a well-ventilated fume hood. The pH should be kept alkaline to prevent the formation of toxic HCN gas.
Fe³⁺, Al³⁺, Sn²⁺TriethanolamineCa²⁺, Mg²⁺, Zn²⁺, Ni²⁺Forms stable complexes with several trivalent and some divalent cations.
Fe³⁺, Al³⁺Fluoride (F⁻)Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺Effective for masking aluminum and iron.
Cu²⁺Sodium thiosulfate (Na₂S₂O₃)Ni²⁺In the presence of excess thiosulfate, Cu(II) is reduced and complexed, preventing its interference in the titration of Ni(II).
Fe³⁺Ascorbic acidVariousReduces Fe³⁺ to Fe²⁺, which forms a less stable complex with EDTA at the pH used for many titrations, effectively masking it.

Experimental Protocols

Protocol 1: Determination of Nickel (Ni²⁺) in the Presence of Copper (Cu²⁺) using this compound Indicator

This protocol outlines the determination of Ni²⁺ with the masking of Cu²⁺ interference.

Reagents:

  • Standard 0.01 M EDTA solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • This compound indicator (ground 1:100 with NaCl)

  • 5% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution

  • Sample solution containing Ni²⁺ and Cu²⁺

Procedure:

  • Pipette a known volume of the sample solution into a 250 mL conical flask.

  • Dilute with approximately 30 mL of deionized water.

  • Add 10 mL of 5% sodium thiosulfate solution and swirl to mix. This will mask the Cu²⁺ ions.

  • Add the ammonia-ammonium chloride buffer solution dropwise until the pH reaches approximately 8 (check with a pH meter or pH paper).

  • Add a small amount of this compound indicator to obtain an orange-yellow colored solution.

  • Titrate with the standard 0.01 M EDTA solution until the color changes to a reddish-pink with no orange tinge remaining.

  • Record the volume of EDTA used and calculate the concentration of Ni²⁺.

Protocol 2: Determination of Cobalt (Co²⁺) using this compound Indicator

This protocol describes a direct titration for cobalt. If interfering ions are present, a suitable masking agent from the table above should be added before the indicator.

Reagents:

  • Standard 0.1 M EDTA solution

  • Buffer solution (pH 9)

  • This compound indicator solution (0.2 g this compound in 50 mL deionized water)

  • Sample solution containing Co²⁺

Procedure:

  • Pipette 5.0 mL of the sample solution into a 200 mL beaker.

  • Add 90 mL of deionized water.

  • Add 5 mL of pH 9 buffer solution.

  • Add 5 mL of this compound indicator solution.

  • Titrate with the standard 0.1 M EDTA solution until the endpoint is reached, indicated by a sharp color change from yellow to violet.

  • Record the volume of EDTA used and calculate the concentration of Co²⁺.

Visualizations

ExperimentalWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis A Pipette sample into flask B Add deionized water A->B C Add masking agent (if required) B->C D Adjust pH with buffer C->D E Add this compound indicator D->E F Titrate with standard EDTA solution E->F G Observe endpoint color change F->G H Record EDTA volume and calculate concentration G->H

Caption: Experimental workflow for a this compound titration with an optional masking step.

Caption: Decision tree for selecting a suitable masking agent in this compound titrations.

References

Validation & Comparative

Murexide vs. Eriochrome Black T for Calcium Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of calcium concentration is critical in a vast array of research and development applications, from assessing the kinetics of drug release to monitoring bioprocesses. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a fundamental and widely used method for this purpose. The choice of indicator for detecting the titration's endpoint is paramount to achieving accurate and reproducible results. This guide provides a detailed comparison of two commonly used indicators for calcium determination: Murexide and Eriochrome Black T (EBT).

Principle of Complexometric Titration for Calcium Determination

Complexometric titration for calcium determination relies on the reaction between calcium ions (Ca²⁺) and a chelating agent, typically EDTA. EDTA forms a stable, colorless 1:1 complex with calcium ions. A metallochromic indicator, which is a dye that changes color when it binds to metal ions, is used to signal the endpoint of the titration.

The indicator (In) initially forms a colored complex with the calcium ions (Ca-In). During the titration, EDTA is added, which has a higher affinity for calcium ions than the indicator. EDTA progressively binds with the free calcium ions. Once all the free calcium has been complexed by EDTA, the EDTA then displaces the indicator from the Ca-In complex. The release of the free indicator results in a distinct color change, marking the endpoint of the titration.

This compound and Eriochrome Black T: A Head-to-Head Comparison

This compound and Eriochrome Black T are two of the most established indicators for the complexometric titration of calcium. However, their optimal working conditions and selectivity differ significantly, making them suitable for different applications.

FeatureThis compoundEriochrome Black T (EBT)
Primary Application Direct determination of Calcium (Ca²⁺)Determination of Total Hardness (Ca²⁺ + Mg²⁺)
Optimal pH 11 - 13[1][2][3]~ 10[4][5]
Color Change (Endpoint) Pink/Red to Violet/PurpleWine-Red to Blue
Selectivity for Ca²⁺ High at pH > 12, as Mg²⁺ precipitates as Mg(OH)₂ and does not interfere.Low, as it complexes with both Ca²⁺ and Mg²⁺.
Stability of Indicator Solution Unstable in solution; often used as a solid mixture with NaCl.Solutions are also prone to decomposition.
log K (Ca-Indicator) Varies with pH; reported values are in the range of 2-3 at relevant pH.The Ca²⁺-EBT complex is weaker than the Mg²⁺-EBT complex.

Experimental Performance and Considerations

This compound for Direct Calcium Determination

This compound, also known as ammonium purpurate, is the indicator of choice for the direct and selective determination of calcium in the presence of magnesium. The high pH required for the titration ensures that magnesium ions precipitate as magnesium hydroxide, thereby preventing their interference with the titration.

However, the endpoint with this compound can sometimes be challenging to discern precisely, and the indicator solution is known for its instability, necessitating fresh preparation or the use of a stable solid mixture.

Eriochrome Black T for Total Hardness

Eriochrome Black T is an excellent indicator for the determination of total water hardness, which is the combined concentration of calcium and magnesium ions. It provides a very sharp and clear color change at the endpoint.

EBT is generally not suitable for the direct determination of calcium when magnesium is present because it forms complexes with both ions. To determine calcium alone using EBT, specific procedural modifications are necessary. One common approach is to add a small amount of a magnesium-EDTA complex to the sample. The calcium ions, which form a more stable complex with EDTA than magnesium, displace the magnesium from the Mg-EDTA complex. The freed magnesium ions then form a complex with the EBT indicator.

Experimental Protocols

Determination of Calcium using this compound Indicator

Reagents:

  • Standard EDTA solution (e.g., 0.01 M)

  • Sodium hydroxide (NaOH) solution (1 M)

  • This compound indicator (solid, ground with sodium chloride in a 1:100 ratio)

  • Sample solution containing calcium ions

Procedure:

  • Pipette a known volume of the sample solution into an Erlenmeyer flask.

  • Dilute the sample with approximately 100 mL of deionized water.

  • Add 10 mL of 1 M NaOH solution to raise the pH to 12-13.

  • Add a small amount (a pinch) of the this compound indicator powder to the flask. The solution should turn a pink or red color.

  • Titrate the solution with the standard EDTA solution, with constant stirring.

  • The endpoint is reached when the color of the solution changes from pink/red to a distinct violet or purple color. Record the volume of EDTA used.

Determination of Total Hardness (Ca²⁺ + Mg²⁺) using Eriochrome Black T Indicator

Reagents:

  • Standard EDTA solution (e.g., 0.01 M)

  • Ammonia-ammonium chloride buffer solution (pH 10)

  • Eriochrome Black T indicator solution or solid mixture with NaCl

  • Sample solution containing calcium and magnesium ions

Procedure:

  • Pipette a known volume of the sample solution into an Erlenmeyer flask.

  • Add 1-2 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

  • Add a few drops of the Eriochrome Black T indicator solution or a small amount of the solid mixture. The solution should turn a wine-red color.

  • Titrate the solution with the standard EDTA solution, with constant stirring.

  • The endpoint is reached when the color of the solution changes from wine-red to a clear blue. Record the volume of EDTA used. This volume corresponds to the total concentration of calcium and magnesium ions.

Interferences

This compound:

  • At the high pH used for the titration, most heavy metals that could interfere are precipitated as hydroxides.

  • Strontium and barium can interfere with the calcium determination.

  • High concentrations of magnesium may lead to co-precipitation of calcium with magnesium hydroxide, resulting in a negative error.

Eriochrome Black T:

  • A significant number of metal ions, including iron, copper, zinc, lead, and nickel, can form stable complexes with EDTA and will interfere with the titration.

  • Masking agents, such as cyanide or triethanolamine, can be used to eliminate interference from certain metal ions.

Logical Workflow for Complexometric Titration

Complexometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis start Start sample_prep Prepare Sample (Dilution, etc.) start->sample_prep add_buffer Add Buffer (Adjust pH) sample_prep->add_buffer add_indicator Add Indicator add_buffer->add_indicator titrate Titrate with Standard EDTA add_indicator->titrate observe_color Observe Color Change titrate->observe_color Endpoint Reached record_volume Record Endpoint Volume observe_color->record_volume calculate Calculate Analyte Concentration record_volume->calculate end_node End calculate->end_node

Caption: General workflow for complexometric titration.

Signaling Pathway of Indicator Action

Indicator_Action cluster_initial Initial State (Before Titration) cluster_titration_process Titration Process cluster_endpoint Endpoint Ca_In Ca-Indicator Complex (Color 1) EDTA_add Addition of EDTA Ca_EDTA Ca-EDTA Complex (Colorless) Ca_In->Ca_EDTA EDTA displaces Indicator Free_In Free Indicator (Color 2) Ca_In->Free_In Release of EDTA_add->Ca_EDTA Reacts with Ca²⁺

Caption: Indicator action in complexometric titration.

Conclusion

The choice between this compound and Eriochrome Black T for calcium determination is dictated by the specific requirements of the analysis.

  • For the direct and selective determination of calcium, especially in the presence of magnesium, this compound is the superior choice. The high pH condition effectively eliminates magnesium interference.

  • For the determination of total hardness (calcium and magnesium), Eriochrome Black T is the preferred indicator due to its sharp endpoint and its ability to react with both cations.

Researchers and professionals should carefully consider the composition of their samples and the analytical objective to select the most appropriate indicator for accurate and reliable calcium determination.

References

Murexide vs. Calcein for Water Hardness Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of water hardness is crucial for various applications, from ensuring the purity of pharmaceutical excipients to controlling the quality of water used in sensitive experiments. Complexometric titration with EDTA is a standard method for this purpose, and the choice of indicator is paramount for achieving reliable results. This guide provides a comprehensive, data-driven comparison of two commonly used indicators: murexide and calcein.

Principle of Complexometric Titration for Water Hardness

Water hardness is primarily caused by the presence of dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions. Complexometric titration involves the use of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), which forms stable, colorless complexes with these metal ions. A metallochromic indicator is used to signal the endpoint of the titration. The indicator, which itself forms a colored complex with the metal ions, is displaced by the stronger chelating agent (EDTA). The color change of the free indicator in the solution marks the point at which all the metal ions have been complexed by the titrant.

This compound and Calcein: An Overview

Both this compound and calcein are metallochromic indicators used for the determination of calcium hardness. However, they differ in their chemical properties, optimal operating conditions, and performance characteristics.

This compound , also known as ammonium purpurate, is traditionally used for the direct titration of calcium at a high pH. At a pH of around 12-13, magnesium ions precipitate as magnesium hydroxide and do not interfere with the titration of calcium. This compound forms a pink-red complex with calcium ions, and the endpoint is indicated by a color change to purple when all the calcium has been complexed by EDTA.[1][2]

Calcein , a fluorescent indicator, also forms a complex with calcium ions at a high pH (typically around 12.5). The calcium-calcein complex fluoresces green under UV light.[3] During titration with EDTA, the calcium is sequestered from the indicator, leading to a quenching of the fluorescence. The endpoint is marked by a distinct color change from green fluorescence to a non-fluorescent dark orange.[3]

Performance Comparison: A Data-Driven Analysis

FeatureThis compoundCalcein
Optimal pH ~12-13[2]~12.5
Endpoint Color Change Pink/Red to PurpleGreen Fluorescence to Dark Orange (non-fluorescent)
Endpoint Sharpness Can be difficult to recognize with precision, especially in the presence of magnesium. The color contrast can be poor.Provides a sharp color transition. Modern methods using webcam detection show very sharp endpoints.
Accuracy & Precision Tends toward low recoveries of calcium, particularly in the presence of magnesium. The difficulty in recognizing the endpoint can affect precision.Demonstrates good accuracy and precision. Automated titration with a digital burette can achieve a standard deviation as low as 0.1 μmol.
Indicator Stability This compound solutions are not stable and should not be stored for longer than a week. It is also unstable under alkaline conditions, requiring immediate titration after addition.While aqueous solutions of Calcein AM (a derivative) are susceptible to hydrolysis and should be used within a day, a stable indicator for fluorimetric titration called "Statocalcein" has been developed and is stable in solution for at least 210 days.
Interferences Other metal ions besides alkali metals can interfere and should be removed prior to titration. High concentrations of magnesium can cause coprecipitation of calcium. The presence of ammonium salts can lower the pH and make the endpoint less sharp. Metal ions like Fe³⁺, Cd²⁺, and Al³⁺ can interfere.Strontium and barium can interfere. Alkalinity in excess of 30 mg/L may cause an indistinct endpoint. Metal ions such as Al, Ba, Cu, Mg, and Zn can also form fluorescent complexes with calcein under basic conditions.

Experimental Protocols

Determination of Calcium Hardness using this compound Indicator

Reagents:

  • Standard EDTA solution (0.01 M)

  • Sodium hydroxide (NaOH) solution (1 M)

  • This compound indicator (solid mixture with NaCl, 1:100 w/w)

  • Water sample

Procedure:

  • Pipette a known volume (e.g., 50 mL) of the water sample into a conical flask.

  • Add 2.0 mL of 1 M NaOH solution to raise the pH to 12-13.

  • Add a small amount (a pinch) of the this compound indicator mixture and swirl to dissolve. The solution should turn pink or red.

  • Titrate immediately with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes from pink/red to purple.

  • Record the volume of EDTA used.

  • To confirm the endpoint, add one or two more drops of the titrant to ensure no further color change occurs.

Determination of Calcium Hardness using Calcein Indicator with Webcam Detection

This protocol is based on a modern approach for enhanced endpoint detection.

Reagents:

  • Standard EDTA solution (0.025 M)

  • Sodium hydroxide (NaOH) solution (8 M)

  • Calcein indicator solution (1 mmol L⁻¹)

  • Water sample

Apparatus:

  • Digital burette

  • Webcam

  • LED light source (for fluorescence mode)

  • Computer with color analysis software

Procedure:

  • Pipette a known volume of the water sample into a beaker.

  • Adjust the pH to 12.5 with the 8 M NaOH solution.

  • Add a precise volume (e.g., 0.1 to 1.2 mL) of the 1 mmol L⁻¹ calcein indicator solution.

  • Position the webcam to monitor the color of the solution. For fluorescence mode, illuminate the sample with an LED light.

  • Titrate with the standard EDTA solution using the digital burette in small increments.

  • The webcam captures the color changes, and the software analyzes the color parameters (e.g., Hue, Green, Blue signals).

  • The endpoint is determined by the sharp change in the selected color parameter. In fluorescence mode, a rapid drop in the green signal indicates the endpoint.

Visualizing the Process

Experimental Workflow for Complexometric Titration

G Experimental Workflow for Water Hardness Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Water Sample Add_Buffer Add NaOH (pH 12-13) Sample->Add_Buffer Adjust pH Add_Indicator Add Indicator (this compound or Calcein) Add_Buffer->Add_Indicator Form Metal-Indicator Complex Titrate Titrate with Standard EDTA Solution Add_Indicator->Titrate Endpoint Observe Endpoint Color Change Titrate->Endpoint Displace Indicator Record_Volume Record Volume of EDTA Endpoint->Record_Volume Calculate Calculate Water Hardness Record_Volume->Calculate

Caption: A generalized workflow for determining water hardness via complexometric titration.

Signaling Pathway of Complexometric Titration

G Chemical Principle of Complexometric Titration M_Ind Metal-Indicator Complex (Colored) M_EDTA Metal-EDTA Complex (Colorless) M_Ind->M_EDTA + EDTA Ind_Free Free Indicator (Different Color) M_Ind->Ind_Free + EDTA EDTA EDTA (Titrant) EDTA->M_EDTA

Caption: The displacement reaction at the core of complexometric titration with a metal indicator.

Conclusion and Recommendations

Both this compound and calcein are effective indicators for the complexometric titration of calcium hardness in water. However, their performance characteristics suggest different optimal applications.

This compound is a traditional and cost-effective indicator. However, its indistinct endpoint, especially in the presence of magnesium, and the poor stability of its solution can be significant drawbacks for high-precision analysis. It may be suitable for educational purposes or for applications where a high degree of accuracy is not the primary concern.

Calcein , particularly when coupled with modern detection methods like webcam-based colorimetry, offers a significantly sharper and more reproducible endpoint. This leads to higher accuracy and precision in the determination of calcium hardness. While the initial setup for automated detection may be more involved, the improved reliability and potential for automation make it a superior choice for research, quality control, and other applications demanding accurate and consistent results. For routine and high-throughput analysis, the use of calcein with an automated titration system is highly recommended.

References

A Comparative Guide: Validating Murexide Titration with Atomic Absorption Spectroscopy for Calcium Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of calcium is critical across a vast range of applications, from ensuring the quality of pharmaceutical formulations to analyzing biological samples. Two prevalent methods for calcium determination are the classic murexide-based complexometric titration and the modern instrumental technique of Atomic Absorption Spectroscopy (AAS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs and to outline the process of validating titration results with AAS.

Performance Comparison: this compound Titration vs. Atomic Absorption Spectroscopy

The choice between this compound titration and AAS for calcium determination hinges on a variety of factors including the required sensitivity, the sample matrix, and the available resources. While titration is a cost-effective and established method, AAS generally offers higher sensitivity, greater specificity, and is less prone to certain interferences.

ParameterThis compound TitrationAtomic Absorption Spectroscopy (AAS)Key Considerations
Principle Complexometric titration where calcium ions react with a chelating agent (EDTA) in the presence of a this compound indicator to signal the endpoint.Measurement of the absorption of light by free calcium atoms in a flame or graphite furnace.Titration is a volumetric method based on stoichiometry, while AAS is a spectroscopic technique based on atomic absorption.
Accuracy Good, with recovery percentages typically ranging from 98.4% to 99.62% in pharmaceutical supplements[1]. However, results can be influenced by operator skill and matrix interferences. One study on meat products suggested that complexometric titration might overestimate calcium levels compared to AAS[2].Excellent, with recovery percentages often between 93.24% and 101.75% for herbomineral formulations[3]. AAS is considered a reference method for calcium determination.AAS is generally considered more accurate due to its higher specificity and reduced susceptibility to chemical interferences when appropriate masking agents are used.
Precision (%RSD) Good, with Relative Standard Deviation (RSD) values typically below 2%. For instance, in the analysis of rosuvastatin calcium, the precision was found to be satisfactory[4].Excellent, with intraday %RSD between 0.48% - 1.95% and interday %RSD between 3.48% - 5.01% for herbomineral formulations. In the analysis of meat products, the RSD for AAS was generally lower than for titration.AAS offers superior precision due to the automated nature of the measurement, minimizing human error.
Detection Limit The lower detection limit for the EDTA titration method is approximately 0.5 mg/L as CaCO3.Significantly lower, typically in the range of 0.01 to 5.0 mg/L.AAS is the method of choice for trace and ultra-trace analysis of calcium.
Linearity (r²) Not applicable in the same sense as instrumental methods, as it is a stoichiometric method.Excellent, with a regression coefficient (r²) of 0.999 over a concentration range of 0.5 to 20 µg/mL for herbomineral formulations.AAS demonstrates a linear response over a wide concentration range, facilitating calibration and quantification.
Interferences Subject to interference from other metal ions that can also form complexes with EDTA, such as strontium and barium. High alkalinity can also cause an indistinct endpoint. Magnesium interference is a significant concern but can be minimized by adjusting the pH to 12-13 to precipitate Mg(OH)2. In the presence of high magnesium concentrations, calcium can co-precipitate, leading to negative errors.Can be affected by chemical interferences where other components in the sample form stable compounds with calcium in the flame. Phosphate, sulfate, and aluminum are known to interfere. These interferences can be effectively masked by the addition of a releasing agent like lanthanum chloride.AAS offers more effective and straightforward methods for overcoming interferences compared to titration.
Speed of Analysis Generally slower, involving manual sample preparation and titration for each sample.Faster for a large number of samples due to automation and rapid measurement times.For high-throughput analysis, AAS is significantly more efficient.
Cost & Complexity Lower initial equipment cost and less complex instrumentation. Requires skilled personnel for accurate endpoint determination.Higher initial investment for the instrument. Operation is generally simpler with modern, automated systems.This compound titration is a more accessible technique for laboratories with limited budgets.

Experimental Protocols

This compound Titration for Calcium Determination

This protocol is a generalized procedure for the complexometric titration of calcium using EDTA and a this compound indicator.

1. Reagents and Preparation:

  • Standard EDTA Solution (0.01 M): Dissolve 3.723 g of analytical grade disodium ethylenediaminetetraacetate (EDTA) in deionized water and dilute to 1 L. Standardize against a primary standard calcium carbonate solution.

  • Sodium Hydroxide (NaOH) Solution (1 M): Dissolve 40 g of NaOH in deionized water and dilute to 1 L.

  • This compound Indicator: Prepare by grinding 100 mg of this compound with 20 g of analytical grade sodium chloride (NaCl).

  • Calcium Standard Solution (for standardization): Accurately weigh about 1.0 g of anhydrous calcium carbonate (CaCO₃), dissolve it in a minimum amount of dilute HCl, and then dilute to a known volume with deionized water.

2. Procedure:

  • Pipette a known volume of the sample solution into a conical flask.

  • Dilute the sample to approximately 100 mL with deionized water.

  • Add 10 mL of 1 M NaOH solution to raise the pH to 12-13. This precipitates any magnesium ions present as Mg(OH)₂.

  • Add a small amount (a pinch) of the this compound indicator powder. The solution should turn a pink or rose-red color in the presence of calcium ions.

  • Titrate the solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes from pink/red to a distinct violet or purple.

  • Record the volume of EDTA used.

  • Calculate the calcium concentration in the sample based on the stoichiometry of the Ca²⁺-EDTA reaction (1:1 molar ratio).

Atomic Absorption Spectroscopy (AAS) for Calcium Determination

This protocol outlines the general procedure for determining calcium concentration using Flame AAS.

1. Reagents and Preparation:

  • Calcium Stock Standard Solution (1000 mg/L): Use a commercially available certified calcium standard or prepare by dissolving a known weight of primary standard calcium carbonate in a minimum amount of dilute nitric acid and diluting to a known volume.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Lanthanum Chloride Solution (e.g., 10% w/v): Dissolve 100 g of lanthanum chloride (LaCl₃) in 1 L of deionized water. This will be used as a releasing agent to suppress chemical interferences.

2. Instrumentation:

  • An atomic absorption spectrophotometer equipped with a calcium hollow cathode lamp.

  • Set the wavelength to 422.7 nm.

  • Use an air-acetylene flame.

3. Procedure:

  • Sample Preparation: Digest the sample if it contains solid matrices or complex organic components to bring the calcium into a solution. Dilute the sample solution with deionized water to bring the calcium concentration within the linear working range of the instrument.

  • Addition of Releasing Agent: To both the sample and standard solutions, add a sufficient amount of lanthanum chloride solution to achieve a final concentration that effectively masks interferences (typically around 1000-5000 ppm La).

  • Calibration: Aspirate the blank (deionized water with lanthanum chloride) to zero the instrument. Then, aspirate the working standards in order of increasing concentration to generate a calibration curve (absorbance vs. concentration).

  • Sample Measurement: Aspirate the prepared sample solutions and record their absorbance.

  • Concentration Determination: Determine the calcium concentration in the samples from the calibration curve.

Validation Workflow and Logical Comparison

The validation of the this compound titration method with AAS is a crucial step to ensure the accuracy and reliability of the titration results. The following diagrams illustrate the validation workflow and the logical relationship in comparing the two methods.

ValidationWorkflow cluster_Titration This compound Titration cluster_AAS Atomic Absorption Spectroscopy (AAS) cluster_Validation Validation Titration_Prep Sample Preparation (Dilution, pH Adjustment) Titration_Exec Titration with EDTA using this compound Titration_Prep->Titration_Exec Titration_Calc Calculate [Ca²⁺] Titration_Exec->Titration_Calc Compare Compare Results Titration_Calc->Compare Titration Result AAS_Prep Sample Preparation (Digestion, Dilution, Add LaCl₃) AAS_Exec AAS Measurement AAS_Prep->AAS_Exec AAS_Calc Determine [Ca²⁺] from Calibration Curve AAS_Exec->AAS_Calc AAS_Calc->Compare AAS Result (Reference) Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Conclusion Assess Agreement & Method Bias Stats->Conclusion Conclusion->Titration_Prep Feedback for Method Optimization Conclusion->AAS_Prep Feedback for Method Optimization

Caption: Workflow for validating this compound titration results with AAS.

MethodComparison M_Principle Principle: Complexometric Titration M_Pros Advantages: - Low Cost - Simple Apparatus M_Cons Disadvantages: - Lower Sensitivity - Prone to Interferences - Operator Dependent AAS_Principle Principle: Atomic Absorption AAS_Pros Advantages: - High Sensitivity & Specificity - Rapid for Multiple Samples - Less Operator Dependent AAS_Cons Disadvantages: - High Initial Cost - Requires Gas Supplies This compound This compound AAS AAS

Caption: Logical comparison of this compound Titration and AAS.

References

A Comparative Guide to Murexide Spectrophotometry and ICP-OES for Metal Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metals is a critical aspect of experimental work. The choice of analytical technique can significantly impact the reliability and validity of results. This guide provides an objective comparison between a classical colorimetric method, murexide spectrophotometry, and a modern atomic spectroscopy technique, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), for metal analysis.

Principles of the Techniques

This compound Spectrophotometry is a colorimetric method primarily used for the determination of calcium, although it can be used for other metals like zinc and copper.[1] It relies on the use of this compound (ammonium purpurate), an organic indicator that forms a colored complex with metal ions in an alkaline solution.[2][3] The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample, as described by the Beer-Lambert law.[4] This absorbance is measured using a UV-Vis spectrophotometer at a specific wavelength to quantify the metal concentration. For the calcium-murexide complex, the maximum absorption wavelength is around 532 nm.[5]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful technique for elemental analysis. The method involves introducing a liquid sample, typically after acid digestion, into a high-temperature argon plasma (around 8,000–10,000 K). This extreme temperature excites the atoms and ions of the elements within the sample, causing them to emit light at their characteristic wavelengths. An optical system separates these wavelengths, and a detector measures the intensity of the emitted light. The intensity is directly proportional to the concentration of each element in the sample, allowing for simultaneous multi-element analysis.

Performance Comparison: this compound Spectrophotometry vs. ICP-OES

The selection of an analytical method depends on various factors including the specific metal of interest, the required sensitivity, the complexity of the sample matrix, and budget constraints. ICP-OES generally offers superior performance for elemental quantification, particularly at low concentrations, compared to UV-Vis spectrophotometry methods like the this compound assay.

FeatureThis compound SpectrophotometryICP-OES
Principle Colorimetry (Molecular Absorbance)Atomic Emission Spectrometry
Accuracy Good, but can be affected by interferences. A validated method for calcium showed accuracy between 90-120%.Excellent. Spike recoveries are typically within a few percent of the expected value (e.g., ±2%).
Precision Good. A validated method for calcium reported an intraday precision value of < 2%.Excellent. Relative Standard Deviation (RSD) is generally better than 5% if the concentration is well above the detection limit. Studies have shown RSDs of <6% over extended periods.
Detection Limit Higher, typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range. For calcium, a Limit of Detection (LOD) of 0.0048 µg/mL (4.8 ppb) has been reported.Lower, typically in the parts-per-billion (ppb) range. Can be as low as 0.08–1.8 ng/g (ppb) depending on the element and sample preparation.
Sensitivity Lower compared to ICP-OES.High sensitivity for a wide range of elements.
Selectivity & Interferences Prone to interferences from other metal ions (e.g., strontium, barium) that can also bind to this compound. The indicator is also unstable in alkaline solutions.Can experience spectral and matrix interferences, but these are well-characterized and can often be corrected. More robust for complex matrices like soil or wastewater.
Multi-Element Capability No, typically analyzes one metal at a time.Yes, capable of simultaneous or rapid sequential analysis of over 70 different elements.
Analysis Speed Slower per element due to individual sample preparation for each metal. A single titration can take about 3 minutes.Faster for multi-element analysis. A typical sample measurement time is under 2 minutes.
Instrumentation Cost Low. UV-Vis spectrophotometers are relatively affordable and common in labs.High. ICP-OES instruments are complex and represent a significant capital investment.
Operational Cost Low. Requires simple reagents.High. Requires high-purity argon gas, acids, and regular maintenance of components like the torch and nebulizer.

Experimental Protocols

This compound Spectrophotometric Determination of Calcium

This protocol is adapted from a validated method for determining calcium in high-calcium milk powder.

  • Preparation of Reagents:

    • Calcium Stock Solution (100 ppm): Dissolve 0.03675 g of CaCl₂·2H₂O in distilled water and dilute to 100 mL. From this, prepare a 1 ppm working standard by diluting 1 mL of the stock solution to 100 mL with distilled water.

    • 0.1 N NaOH Solution: Dissolve 0.4 g of NaOH in distilled water to a final volume of 100 mL.

    • 0.5% this compound Solution: Dissolve 50.0 mg of this compound in 10 mL of distilled water. Note: this compound solutions are not very stable and should be prepared frequently.

  • Preparation of Calibration Curve:

    • Pipette varying volumes (e.g., 1.0, 1.5, 2.0, 2.5, and 3.0 mL) of the 1 ppm calcium standard solution into a series of 50 mL volumetric flasks. This creates standards with concentrations from 0.02 to 0.06 µg/mL.

    • To each flask, add 1.0 mL of the this compound solution and 2.0 mL of 0.1 N NaOH.

    • Dilute to the 50 mL mark with distilled water and mix well.

    • Measure the absorbance of each standard at the maximum absorption wavelength (e.g., 532 nm) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Sample Analysis:

    • Prepare the sample solution. For solid samples, this may involve acid digestion followed by neutralization.

    • Take a known volume of the sample solution, place it in a 50 mL volumetric flask, and add 1.0 mL of this compound solution and 2.0 mL of 0.1 N NaOH.

    • Dilute to the mark with distilled water and mix.

    • Measure the absorbance and determine the calcium concentration using the calibration curve.

General Protocol for Metal Analysis by ICP-OES

This protocol outlines the general steps for ICP-OES analysis. Specific parameters will vary by instrument and application.

  • Sample Preparation:

    • Liquid Samples (e.g., water): Filter the sample to remove particulates. Acidify with high-purity nitric acid to a pH < 2 to preserve the sample. Dilution may be necessary if concentrations are expected to be high.

    • Solid Samples (e.g., tissues, soil, food): An accurate weight of the homogenized sample (e.g., ~0.5 g) is digested using concentrated acids (e.g., nitric acid, hydrochloric acid) in a microwave digestion system. This process dissolves the sample and brings the metals into a liquid solution.

    • After digestion, the sample is cooled and diluted to a known final volume (e.g., 50 mL) with deionized water.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards by diluting a certified stock standard solution.

    • The standards should bracket the expected concentration range of the analytes in the samples.

    • A calibration blank (typically 3-5% nitric acid) is also prepared.

    • Run the blank and calibration standards on the ICP-OES to establish a calibration curve for each element.

  • Sample Analysis:

    • Aspirate the prepared sample solutions into the ICP-OES instrument.

    • The instrument measures the emission intensity for each element of interest at its specific wavelength.

    • The software uses the calibration curves to calculate the concentration of each element in the sample.

    • Quality control checks, such as running a known standard periodically, are performed to ensure accuracy throughout the analytical run.

Visualizing the Processes

To better understand the underlying chemistry and workflows, the following diagrams are provided.

cluster_reaction This compound-Metal Complex Formation Metal Metal Ion (e.g., Ca²⁺) Complex Metal-Murexide Complex (Reddish Color) Metal->Complex + this compound This compound This compound Indicator (Purple) This compound->Complex NaOH Alkaline pH (e.g., pH 12-13)

Caption: Chemical reaction of a metal ion with this compound indicator.

cluster_workflow Comparative Experimental Workflow Start Sample Collection Split Split Sample into Two Aliquots Start->Split Prep_M This compound Method Sample Preparation (e.g., Dilution, Buffering) Split->Prep_M Aliquot 1 Prep_ICP ICP-OES Method Sample Preparation (e.g., Acid Digestion, Dilution) Split->Prep_ICP Aliquot 2 Analysis_M Spectrophotometric Analysis Prep_M->Analysis_M Analysis_ICP ICP-OES Analysis Prep_ICP->Analysis_ICP Data_M Calculate Concentration (this compound) Analysis_M->Data_M Data_ICP Calculate Concentration (ICP-OES) Analysis_ICP->Data_ICP Compare Compare Results (Accuracy, Precision, etc.) Data_M->Compare Data_ICP->Compare

Caption: Workflow for comparing this compound and ICP-OES methods.

Conclusion and Recommendations

Both this compound spectrophotometry and ICP-OES are valid analytical techniques, but they serve different purposes and application areas.

Choose this compound Spectrophotometry when:

  • The primary goal is to quantify a single, known metal (primarily calcium) that is present in relatively high concentrations.

  • The sample matrix is simple and known to be free of significant metallic interferences.

  • Access to an ICP-OES is limited, and cost is a major consideration.

  • High throughput is not a primary concern.

Choose ICP-OES when:

  • Simultaneous analysis of multiple elements is required.

  • High accuracy, precision, and sensitivity are critical, especially for trace-level concentrations (ppb range).

  • The sample matrices are complex or unknown, requiring a more robust technique that is less prone to interferences.

  • Regulatory compliance or rigorous quality control necessitates low detection limits.

  • High sample throughput is needed for routine analysis.

References

A Comparative Guide to Calcium Quantification: Cross-Validation of the Murexide Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the murexide method for calcium quantification with other widely used analytical techniques: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and fluorescent indicator-based assays. The information presented is collated from various scientific studies to support researchers in selecting the most appropriate method for their specific application.

At a Glance: Comparison of Analytical Techniques for Calcium Quantification

The selection of an appropriate analytical method for calcium quantification is critical and depends on factors such as the required sensitivity, sample matrix, sample throughput, and available instrumentation. The following tables provide a summary of quantitative performance characteristics and a qualitative comparison of the different techniques.

Table 1: Quantitative Performance Characteristics of Calcium Analysis Methods

ParameterThis compound Method (Spectrophotometry)Atomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Fluorescent Indicators
Limit of Detection (LOD) 0.0048 µg/mL (in milk powder)[1]~0.01 to 0.05 mg/L2.63 µg/g (in infant formula)[2]Dependent on indicator Kd (nM to µM range)
Limit of Quantification (LOQ) 0.0163 µg/mL (in milk powder)[1]~0.05 to 0.1 mg/L8.97 µg/g (in infant formula)[2]Dependent on indicator Kd
Linearity (r) 0.996 (in milk powder)[1]Typically >0.995>0.9993 (in milk)Dependent on indicator and calibration
Precision (%RSD) < 2% (intraday, in milk powder)< 5%0.30–4.4% (in calcium-rich materials)Variable, dependent on imaging system and loading
Accuracy/Recovery (%) 90-120% (in milk powder)98.9% (in serum)91.54% to 116.00% (in infant formula)Ratiometric methods improve accuracy

Note: The performance characteristics are highly dependent on the sample matrix, specific instrumentation, and protocol used. The values presented are from different studies and should be considered as illustrative examples.

Table 2: Qualitative Comparison of Calcium Analysis Methods

FeatureThis compound MethodAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)Fluorescent Indicators
Principle Colorimetry/ComplexometryAtomic absorptionAtomic emissionFluorescence
Sample Throughput Moderate to HighLow to ModerateHighHigh (with plate readers/microscopy)
Instrumentation Cost LowModerateHighModerate to High
Ease of Use Relatively simpleRequires skilled operatorRequires skilled operatorCan be complex (cell loading, imaging)
Common Interferences pH, interfering metal ions (e.g., Mg²⁺, Sr²⁺, Ba²⁺)Chemical (e.g., phosphate, silicate), ionizationMatrix effects from easily ionized elements (e.g., Na, K, Ca)Autofluorescence, photobleaching, dye leakage, pH, temperature
Primary Application Total calcium in solutions, water hardnessTotal calcium in various matricesMulti-elemental analysis, trace element detectionIntracellular free calcium dynamics

Methodologies and Experimental Protocols

This section provides detailed experimental protocols for each of the compared analytical techniques for calcium determination.

This compound Method (Spectrophotometric)

The this compound method is a colorimetric technique based on the formation of a colored complex between calcium ions and the this compound indicator (ammonium purpurate) in an alkaline solution. The intensity of the color is proportional to the calcium concentration.

  • Sample Preparation:

    • For solid samples, perform a suitable digestion (e.g., dry ashing or wet digestion with nitric acid) to bring the calcium into solution.

    • Neutralize the digested sample solution with a suitable base (e.g., 0.1N NaOH).

    • For liquid samples, dilute as necessary to bring the calcium concentration within the linear range of the assay.

  • Reagent Preparation:

    • This compound Solution: Prepare a fresh solution of this compound in a suitable solvent (e.g., water or a mixture of propylene glycol and water for enhanced stability).

    • Alkaline Buffer: Prepare a buffer solution to maintain the pH at the optimal level for complex formation (typically pH 11-13).

    • Calcium Standard Solutions: Prepare a series of standard solutions of known calcium concentrations from a stock solution.

  • Assay Procedure:

    • To a known volume of the prepared sample or standard, add the alkaline buffer to adjust the pH.

    • Add a specific volume of the this compound solution and mix thoroughly. A reddish-purple complex will form in the presence of calcium.

    • Allow the color to develop for a specified time.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 480-532 nm, depending on the specific conditions).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known calcium concentrations.

    • Determine the calcium concentration in the sample by interpolating its absorbance on the calibration curve.

Atomic Absorption Spectroscopy (AAS)

AAS is a technique for determining the concentration of a particular element in a sample by measuring the absorption of light by free atoms of that element in the gaseous state.

  • Sample Preparation:

    • Digest solid samples using appropriate acid mixtures (e.g., nitric acid, hydrochloric acid) to solubilize the calcium.

    • Dilute the digested sample or liquid sample to a concentration within the linear working range of the instrument.

    • Add a releasing agent (e.g., lanthanum chloride) to both samples and standards to suppress chemical interferences from anions like phosphate and sulfate.

  • Instrument Setup:

    • Install a calcium hollow cathode lamp.

    • Set the wavelength to the primary absorption line for calcium (422.7 nm).

    • Optimize the instrument parameters, including slit width, lamp current, and flame conditions (typically an air-acetylene flame).

  • Measurement:

    • Aspirate a blank solution (e.g., deionized water with the releasing agent) to zero the instrument.

    • Aspirate the standard solutions in order of increasing concentration to generate a calibration curve.

    • Aspirate the prepared sample solutions and record their absorbance.

  • Data Analysis:

    • The instrument software will typically generate a calibration curve and calculate the calcium concentration in the samples based on their absorbance.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for the determination of trace to major elements in a sample. The sample is introduced into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

  • Sample Preparation:

    • Digest solid samples using a robust method such as microwave-assisted acid digestion (e.g., with nitric acid and hydrogen peroxide) to ensure complete dissolution.

    • Dilute the digested sample or liquid sample to a suitable concentration to avoid matrix effects and detector saturation.

  • Instrument Setup:

    • Select the appropriate analytical wavelength for calcium (e.g., 317.933 nm or 393.366 nm), considering potential spectral interferences.

    • Optimize the plasma conditions (e.g., RF power, gas flow rates) and nebulizer performance.

  • Measurement:

    • Perform a multi-point calibration using a series of standard solutions of known calcium concentrations.

    • Introduce the prepared samples into the instrument for analysis. An internal standard may be used to correct for instrumental drift and matrix effects.

  • Data Analysis:

    • The instrument's software processes the emission signals and calculates the calcium concentration in the samples based on the calibration curve.

Fluorescent Indicators

Fluorescent indicators are molecules that exhibit a change in their fluorescent properties upon binding to calcium ions. They are primarily used for measuring intracellular free calcium concentrations in living cells.

  • Cell Loading:

    • For cell-permeant indicators (e.g., Fura-2 AM, Fluo-4 AM), incubate the cells with the indicator in a suitable buffer. Intracellular esterases will cleave the AM ester group, trapping the fluorescent indicator inside the cells.

    • For cell-impermeant indicators, introduce them into cells using methods like microinjection or electroporation.

  • Imaging/Measurement:

    • Use a fluorescence microscope, plate reader, or flow cytometer equipped with the appropriate excitation and emission filters for the specific indicator.

    • For ratiometric indicators (e.g., Fura-2), acquire images at two different excitation or emission wavelengths.

    • For single-wavelength indicators (e.g., Fluo-4), measure the change in fluorescence intensity at a single wavelength.

  • Data Analysis:

    • For ratiometric indicators, calculate the ratio of the fluorescence intensities at the two wavelengths. This ratio can be calibrated to determine the absolute calcium concentration using the Grynkiewicz equation, which requires the determination of the minimum and maximum fluorescence ratios and the dissociation constant (Kd) of the indicator.

    • For single-wavelength indicators, the change in fluorescence intensity (ΔF/F₀) is often used to represent the relative change in calcium concentration.

Visualizing the Methodologies

The following diagrams, created using the DOT language, illustrate the key principles and workflows of the analytical techniques discussed.

Murexide_Method_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis Sample Sample (Solid or Liquid) Digestion Digestion/Dilution Sample->Digestion Neutralization Neutralization Digestion->Neutralization Add_Buffer Add Alkaline Buffer (pH 11-13) Neutralization->Add_Buffer Add_this compound Add this compound Add_Buffer->Add_this compound Complex_Formation Ca-Murexide Complex (Red-Purple) Add_this compound->Complex_Formation Spectrophotometer Measure Absorbance (480-532 nm) Complex_Formation->Spectrophotometer Calibration_Curve Calibration Curve Spectrophotometer->Calibration_Curve Concentration Calculate Ca²⁺ Concentration Calibration_Curve->Concentration

Workflow of the spectrophotometric this compound method for calcium determination.

AAS_Principle cluster_sample Sample Introduction HCL Hollow Cathode Lamp (Ca-specific light source) Flame Flame (Atomizer) HCL->Flame I₀ Monochromator Monochromator (Selects Ca wavelength) Flame->Monochromator I Detector Detector Monochromator->Detector Readout Readout (Absorbance) Detector->Readout Sample_In Sample Aspiration Sample_In->Flame

Principle of Atomic Absorption Spectroscopy (AAS) for calcium analysis.

ICP_OES_System Sample Sample Solution Nebulizer Nebulizer Sample->Nebulizer Spray_Chamber Spray Chamber Nebulizer->Spray_Chamber Plasma Inductively Coupled Plasma (ICP) (Excitation Source) Spray_Chamber->Plasma Optics Optics (Collects Emitted Light) Plasma->Optics Spectrometer Spectrometer (Disperses Light) Optics->Spectrometer Detector Detector Spectrometer->Detector Data_System Data System Detector->Data_System

Schematic of an Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) system.

Fluorescent_Indicator_Mechanism cluster_low_ca Low [Ca²⁺] cluster_high_ca High [Ca²⁺] Indicator_Low Indicator (Ca²⁺-free) Fluorescence_Low Low Fluorescence Indicator_Low->Fluorescence_Low Indicator_High Indicator-Ca²⁺ Complex Indicator_Low->Indicator_High + Ca²⁺ Indicator_High->Indicator_Low - Ca²⁺ Fluorescence_High High Fluorescence Indicator_High->Fluorescence_High

Mechanism of a single-wavelength fluorescent calcium indicator.

References

Murexide vs. Xylenol Orange: A Comparative Guide for Rare Earth Element Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of rare earth elements (REEs), the choice of a suitable metallochromic indicator is paramount for accurate and reliable results. This guide provides a detailed comparison of two commonly employed indicators, Murexide and Xylenol Orange, for the complexometric titration of REEs with ethylenediaminetetraacetic acid (EDTA).

The selection of an appropriate indicator in complexometric titrations is critical for achieving a sharp and easily discernible endpoint. Both this compound and Xylenol Orange have been utilized for the determination of various metal ions, including REEs. Their performance, however, is contingent on several factors, most notably the pH of the titration medium and the specific rare earth element being analyzed. This guide synthesizes available experimental data to facilitate an informed choice between these two indicators.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and Xylenol Orange for the complexometric titration of rare earth elements.

FeatureThis compoundXylenol Orange
Optimal pH Range 8 - 11 (element-dependent)5.5 - 6.5
Color Change (Metal-Indicator to Free Indicator) Pink/Yellow to VioletRed-Purple to Lemon-Yellow
Sharpness of Endpoint Generally sharp, but can be less distinct for some REEs compared to Xylenol Orange.Known for providing sharp and distinct endpoints for a wide range of REEs.
Applicability to REEs Used for the determination of several REEs, including Cerium, Lanthanum, and Neodymium. Stability constants with various lanthanides have been determined.Widely and successfully used for the direct titration of numerous rare earth elements.
Interferences Other metal ions that form stable complexes with this compound at the working pH can interfere.Interference from other metal ions that also form stable complexes with EDTA and Xylenol Orange in the acidic pH range.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for the complexometric titration of a rare earth element solution using this compound and Xylenol Orange indicators.

Protocol 1: Titration with this compound Indicator

This protocol is suitable for the determination of certain rare earth elements that form distinct colored complexes with this compound in an alkaline medium.

Reagents:

  • Standard EDTA solution (e.g., 0.01 M)

  • Ammonia-Ammonium Chloride buffer solution (pH 10)

  • This compound indicator powder (ground with NaCl, 1:100 w/w)

  • Rare Earth Element sample solution

Procedure:

  • Pipette a known volume of the rare earth element sample solution into a 250 mL conical flask.

  • Dilute with approximately 50 mL of deionized water.

  • Add 5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

  • Add a small amount (approximately 30-40 mg) of the this compound indicator powder to the solution. The solution should turn a pink or yellow color depending on the specific REE.

  • Titrate the solution with the standard EDTA solution.

  • The endpoint is reached when the color of the solution changes sharply from pink or yellow to a distinct violet.

  • Record the volume of EDTA used and calculate the concentration of the rare earth element.

Protocol 2: Titration with Xylenol Orange Indicator

This protocol is widely applicable for the direct titration of a broad range of rare earth elements in a slightly acidic medium.

Reagents:

  • Standard EDTA solution (e.g., 0.01 M)

  • Hexamethylenetetramine (hexamine) buffer solution or acetate buffer (for pH adjustment to 5.5-6.5)

  • Xylenol Orange indicator solution (e.g., 0.1% w/v in water)

  • Rare Earth Element sample solution

Procedure:

  • Pipette a known volume of the rare earth element sample solution into a 250 mL conical flask.

  • Dilute with approximately 50 mL of deionized water.

  • Adjust the pH of the solution to between 5.5 and 6.5 using the hexamine or acetate buffer.

  • Add 2-3 drops of the Xylenol Orange indicator solution. The solution will turn a red-purple color.

  • Titrate the solution with the standard EDTA solution.

  • The endpoint is reached when the color of the solution changes from red-purple to a clear lemon-yellow.

  • Record the volume of EDTA used and calculate the concentration of the rare earth element.

Visualizing the Chemistry: Complexation and Titration

The underlying principle of complexometric titration involves the formation of a stable complex between the metal ion and the chelating agent (EDTA). The indicator, which itself is a chelating agent, forms a less stable, colored complex with the metal ion. During the titration, EDTA displaces the indicator from the metal ion, leading to a color change that signals the endpoint.

Signaling Pathway of Complexometric Titration

Complexometric_Titration cluster_pre_endpoint Before Endpoint cluster_post_endpoint After Endpoint REE_Indicator REE-Indicator Complex (Color A) REE_EDTA REE-EDTA Complex (More Stable) REE_Indicator->REE_EDTA Forms Stable Complex Free_Indicator Free Indicator (Color B) REE_Indicator->Free_Indicator Releases Indicator EDTA EDTA (Titrant) EDTA->REE_Indicator Displaces Indicator

Caption: Complexometric titration workflow.

Experimental Workflow for REE Titration

Titration_Workflow start Start sample_prep Sample Preparation (Dilution) start->sample_prep ph_adjustment pH Adjustment (Buffer Addition) sample_prep->ph_adjustment indicator_add Indicator Addition (this compound or Xylenol Orange) ph_adjustment->indicator_add titration Titration with Standard EDTA indicator_add->titration endpoint Endpoint Detection (Color Change) titration->endpoint calculation Concentration Calculation endpoint->calculation end End calculation->end

Caption: General experimental workflow.

Conclusion

Both this compound and Xylenol Orange are viable indicators for the complexometric determination of rare earth elements. The choice between them should be guided by the specific REE under investigation and the desired analytical conditions.

  • Xylenol Orange is generally recommended for a broader range of REEs due to its sharp endpoint in a slightly acidic medium (pH 5.5-6.5), which minimizes the risk of hydroxide precipitation.

  • This compound can be a suitable alternative for specific REEs, particularly in an alkaline environment (pH 8-11). However, careful pH control is essential to ensure a distinct color change and to avoid interferences from other metal ions.

For optimal results, it is advisable to perform preliminary titrations to confirm the sharpness of the endpoint for the specific rare earth element and matrix being analyzed. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and achieving accurate and precise results in rare earth element analysis.

Navigating the Nuances of Nickel Quantification: A Comparative Guide to Complexometric Titration Indicators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of nickel is a critical aspect of various analytical protocols. Complexometric titration with ethylenediaminetetraacetic acid (EDTA) remains a fundamental and widely used method for this purpose. The accuracy of this technique is heavily reliant on the choice of a suitable metallochromic indicator to signal the titration's endpoint. While Murexide has traditionally been a common choice, a range of alternative indicators are available, each with distinct characteristics that may offer advantages in specific applications.

This guide provides an objective comparison of this compound and its primary alternatives—Eriochrome Black T (EBT), Calmagite, and Pyrocatechol Violet—for the complexometric titration of nickel. The performance of these indicators is evaluated based on key analytical parameters, supported by experimental data and detailed methodologies to assist in the selection of the most appropriate indicator for your research needs.

Performance Comparison of Indicators

The selection of an optimal indicator for nickel complexometry involves considering factors such as the sharpness of the color change at the endpoint, the operational pH range, and potential interferences from other ions present in the sample matrix. The following table summarizes the key performance characteristics of this compound and its alternatives.

IndicatorOptimal pHColor Change (Ni²⁺ Complex to Free Indicator)Endpoint SharpnessStability in SolutionKey Advantages
This compound 10 - 11Yellow/Greenish-Yellow to Deep Blue/VioletVery SharpPoorHigh sensitivity and a distinct, intense color change, making it a preferred indicator for nickel.[1]
Eriochrome Black T (EBT) ~10Wine Red to BlueSharpPoorWidely used for water hardness but can be used for nickel. The color change is generally clear.[2]
Calmagite ~10Red to BlueSharpGoodMore stable in aqueous solutions than Eriochrome Black T, offering a longer shelf life for prepared indicator solutions.[3]
Pyrocatechol Violet 6 - 8Yellow to VioletSharpModerateFunctions effectively in a slightly acidic to neutral pH range, which can be advantageous in specific sample matrices.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining accurate and reproducible results in complexometric titrations. The following protocols outline the direct EDTA titration of nickel using this compound and its alternatives.

General Reagents
  • Standard 0.01 M EDTA Solution: Prepare by dissolving a precisely weighed amount of disodium EDTA in deionized water.

  • Nickel (Ni²⁺) Solution (approx. 0.01 M): Prepare a stock solution from a suitable nickel salt (e.g., NiSO₄·6H₂O).

  • Buffer Solution (pH 10): Ammonium chloride-ammonia buffer.

  • Indicator Solutions/Powders: As specified in each protocol.

Protocol 1: Titration with this compound Indicator
  • Pipette 25.0 mL of the nickel solution into a 250 mL Erlenmeyer flask.

  • Dilute with approximately 50 mL of deionized water.

  • Add 10 mL of the pH 10 ammonia-ammonium chloride buffer solution.

  • Add a small amount (approx. 50 mg) of this compound indicator powder (or a few drops of a freshly prepared saturated solution). The solution will turn a yellowish or greenish-yellow color.[4][5]

  • Titrate with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes sharply from yellow/greenish-yellow to a deep blue or violet.

Protocol 2: Titration with Eriochrome Black T (EBT) Indicator
  • Pipette 25.0 mL of the nickel solution into a 250 mL Erlenmeyer flask.

  • Dilute with approximately 50 mL of deionized water.

  • Add 10 mL of the pH 10 ammonia-ammonium chloride buffer solution.

  • Add a few drops of the EBT indicator solution. The solution will turn a wine-red color.

  • Titrate with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes from wine-red to a clear blue.

Note: Some cations, including Co²⁺, Cu²⁺, and Al³⁺, can "block" the indicator, forming a very stable complex that does not readily dissociate at the endpoint. In such cases, a back-titration method may be more suitable.

Protocol 3: Titration with Calmagite Indicator
  • Pipette 25.0 mL of the nickel solution into a 250 mL Erlenmeyer flask.

  • Dilute with approximately 50 mL of deionized water.

  • Add 10 mL of the pH 10 ammonia-ammonium chloride buffer solution.

  • Add 2-3 drops of the Calmagite indicator solution. The solution will turn a red color.

  • Titrate with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes from red to a distinct blue.

Protocol 4: Titration with Pyrocatechol Violet Indicator
  • Pipette 25.0 mL of the nickel solution into a 250 mL Erlenmeyer flask.

  • Dilute with approximately 50 mL of deionized water.

  • Adjust the pH of the solution to between 6 and 7 using a suitable buffer (e.g., hexamine).

  • Add a few drops of Pyrocatechol Violet indicator solution. The solution will turn yellow.

  • Titrate with the standard 0.01 M EDTA solution with constant stirring.

  • The endpoint is reached when the color changes from yellow to violet.

Logical Workflow for Indicator Selection

The process of selecting the most suitable indicator for a specific nickel titration application can be streamlined by following a logical workflow. This involves considering the sample matrix, potential interferences, and the desired analytical performance.

IndicatorSelection start Start: Need to Quantify Ni²⁺ via Complexometric Titration sample_analysis Analyze Sample Matrix for Potential Interferences start->sample_analysis ph_consideration Determine Optimal pH for Titration sample_analysis->ph_consideration indicator_choice Select Potential Indicators ph_consideration->indicator_choice This compound This compound indicator_choice->this compound High Sensitivity & Sharp Endpoint Needed ebt Eriochrome Black T indicator_choice->ebt General Purpose, Cost-Effective calmagite Calmagite indicator_choice->calmagite Indicator Solution Stability is a Priority pv Pyrocatechol Violet indicator_choice->pv Titration in Near-Neutral pH Required protocol_dev Develop/Adapt Titration Protocol This compound->protocol_dev ebt->protocol_dev calmagite->protocol_dev pv->protocol_dev validation Validate Method (Accuracy, Precision, Endpoint Sharpness) protocol_dev->validation final_selection Final Indicator Selection validation->final_selection

Caption: A flowchart illustrating the decision-making process for selecting an appropriate indicator for the complexometric titration of nickel.

Conclusion

While this compound is a highly effective and sensitive indicator for the complexometric titration of nickel, offering a very sharp endpoint, its poor stability in solution can be a practical drawback. For routine analysis where indicator solution stability is a key concern, Calmagite presents a robust alternative with a similarly sharp color change. Eriochrome Black T, though widely available, may be more susceptible to blocking by interfering ions in certain samples. Pyrocatechol Violet offers the unique advantage of functioning in a near-neutral pH range, which can be beneficial for specific applications where alkaline conditions are not desirable.

The choice of the optimal indicator ultimately depends on a careful evaluation of the specific experimental requirements, including the nature of the sample, the presence of interfering substances, and the desired level of accuracy and precision. By understanding the performance characteristics and adhering to detailed experimental protocols, researchers can confidently select the most suitable indicator to achieve reliable and accurate quantification of nickel in their analytical workflows.

References

A Comparative Guide to Metallochromic Indicators for Cobalt Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of cobalt, the selection of an appropriate metallochromic indicator is a critical step that dictates the accuracy and reliability of experimental outcomes. This guide provides a comprehensive comparison of the performance of common metallochromic indicators for cobalt, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate practical application.

Metallochromic indicators are compounds that change color upon binding to metal ions. In the context of cobalt analysis, they are invaluable tools for various analytical techniques, most notably complexometric titrations and spectrophotometric determinations. The ideal indicator should exhibit high sensitivity, excellent selectivity, and a sharp, easily discernible color change at the endpoint. This guide focuses on a comparative analysis of four widely used indicators: Xylenol Orange, Murexide, 1-(2-Pyridylazo)-2-naphthol (PAN), and Pyrocatechol Violet.

Performance Comparison of Metallochromic Indicators for Cobalt

The selection of a suitable metallochromic indicator for cobalt analysis is contingent upon several factors, including the desired sensitivity, the expected concentration of cobalt, the pH of the sample matrix, and the presence of potentially interfering ions. The following table summarizes the key performance characteristics of the selected indicators.

IndicatorOptimal pHColor Change (Co-Complex → Free)Molar Absorptivity (ε) of Co-Complex (L mol⁻¹ cm⁻¹)Detection LimitKey AdvantagesLimitations & Interferences
Xylenol Orange < 6.7[1]Violet → Yellow-Pink[2]143.5[3]5.0 x 10⁻⁶ M[3][4]Good for titrations in acidic medium.Requires heating for a sharp endpoint in titrations. Potential interference from other metal ions like Zn(II).
This compound Alkaline (pH ~9 for titration)Yellow → Violet~1.82 x 10⁴ (calculated from a study)Not explicitly foundCommonly used in complexometric titrations.The free indicator is sensitive to pH changes. The cobalt-murexide complex is less stable than the Co-EDTA complex.
PAN Slightly acidic to neutralRed-Orange/Purple → Yellow (in solution)1.90 x 10⁴ - 3.77 x 10⁴0.1 mg/L (1.7 µM)High sensitivity and selectivity. Can be used for simultaneous determination of nickel and cobalt.Forms complexes with many metals; masking agents are often required. Iron, bismuth, tin, and aluminum can interfere but can be masked.
Pyrocatechol Violet Acidic to NeutralBluish-Violet → Yellow/Red (pH dependent)Data for Co complex not specifically foundData for Co not specifically foundForms stable complexes with various metal ions.Limited specific data available for cobalt determination. Can be non-selective.

Signaling Pathway and Experimental Workflow

The general mechanism of cobalt detection using a metallochromic indicator in a complexometric titration with EDTA is illustrated below. Initially, the indicator forms a colored complex with the cobalt ions present in the sample. As the titrant (EDTA) is added, it preferentially binds with the free cobalt ions. At the endpoint, EDTA displaces the indicator from the cobalt-indicator complex, leading to a distinct color change, signaling the complete complexation of cobalt.

G cluster_0 Initial State cluster_1 Complex Formation cluster_2 Titration with EDTA Co Co²⁺ CoInd Co-Indicator Complex (Color 1) Co->CoInd + Indicator Ind Indicator (Free) Ind->CoInd EDTA_add Add EDTA CoEDTA Co-EDTA Complex EDTA_add->CoEDTA Displaces Indicator Ind_free Indicator (Free) (Color 2) EDTA_add->Ind_free

Caption: General mechanism of a metallochromic indicator for cobalt detection.

A generalized workflow for the spectrophotometric determination of cobalt using a metallochromic indicator is depicted below. This process involves sample preparation, pH adjustment, addition of the indicator to form a colored complex, and subsequent measurement of the absorbance at the wavelength of maximum absorption (λmax).

G start Start prep Sample Preparation (e.g., dissolution, dilution) start->prep ph pH Adjustment prep->ph indicator Add Metallochromic Indicator Solution ph->indicator complex Formation of Co-Indicator Complex indicator->complex measure Measure Absorbance at λmax complex->measure end End measure->end

Caption: Generalized workflow for spectrophotometric cobalt determination.

Experimental Protocols

Below are detailed methodologies for the determination of cobalt using Xylenol Orange and PAN, based on information from published studies.

Determination of Cobalt using Xylenol Orange (Spectrophotometric Method)

This protocol is adapted from a study on the simultaneous determination of cobalt and zinc.

  • Reagent Preparation:

    • Cobalt(II) Stock Solution (0.010 M): Dissolve 0.2379 g of CoCl₂·6H₂O in deionized water and dilute to 100 mL in a volumetric flask.

    • Xylenol Orange Stock Solution (6.6 x 10⁻⁴ M): Dissolve 0.125 g of Xylenol Orange in 0.25 mL of concentrated hydrochloric acid and dilute to 250 mL with deionized water in a volumetric flask.

    • Buffer Solution (pH 4.4): Prepare a buffer solution using 0.20 M acetic acid and 0.20 M sodium acetate.

  • Procedure:

    • To a 10 mL volumetric flask, add an aliquot of the sample solution containing cobalt.

    • Add 2.50 mL of the pH 4.4 buffer solution.

    • Add 2.0 mL of the 6.6 x 10⁻⁴ M Xylenol Orange solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the color to develop.

    • Measure the absorbance of the solution at 584 nm against a reagent blank.

  • Calibration:

    • Prepare a series of standard solutions with known cobalt concentrations ranging from 5.0 x 10⁻⁶ to 5.0 x 10⁻⁵ M.

    • Follow the procedure described above to develop the color and measure the absorbance for each standard.

    • Plot a calibration curve of absorbance versus cobalt concentration.

    • Determine the concentration of cobalt in the unknown sample by interpolating its absorbance on the calibration curve.

Determination of Cobalt using PAN (Hach Method 8078)

This protocol is based on the sensitive 1-(2-Pyridylazo)-2-Naphthol (PAN) method.

  • Reagent Preparation:

    • Reagents are typically provided in a pre-packaged set from suppliers like Hach. These include PAN Indicator Solution (0.3%), Phthalate-Phosphate Reagent, and a complexing agent (e.g., EDTA solution).

  • Procedure:

    • Take a 10 mL sample of the water to be tested.

    • Add the contents of one Phthalate-Phosphate Reagent powder pillow. This adjusts the pH and aids in masking iron (up to 10 mg/L).

    • Add 0.5 mL of 0.3% PAN Indicator Solution and mix. A colored complex will form with cobalt and other metals.

    • Add the contents of one EDTA Reagent powder pillow (or a specified volume of EDTA solution). This acts as a complexing agent to decompose the PAN chelates of interfering metals, leaving the cobalt-PAN complex intact.

    • Allow a specific reaction time for the color to develop fully.

    • Measure the absorbance at 620 nm using a spectrophotometer. At this wavelength, the nickel-PAN complex has zero absorbance, allowing for the specific determination of cobalt.

  • Calibration:

    • A calibration curve should be prepared using standard cobalt solutions following the same procedure. The method is reported to be capable of detecting cobalt concentrations as low as 0.1 mg/L.

Conclusion

The choice of a metallochromic indicator for cobalt determination requires careful consideration of the specific analytical requirements. For titrimetric analysis in acidic conditions, Xylenol Orange is a suitable option, although it may require heating. This compound is a classic indicator for complexometric titrations in alkaline media. For highly sensitive spectrophotometric measurements, PAN offers excellent performance with a low detection limit, and established methods exist for mitigating interferences. While Pyrocatechol Violet is a versatile indicator, more specific performance data for cobalt is needed for a direct comparison. By understanding the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to select the most appropriate indicator for their cobalt analysis needs, thereby ensuring the generation of accurate and reliable data.

References

Murexide vs. Instrumental Methods: A Comparative Guide for Metal Ion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, the accurate quantification of metal ions is paramount. For researchers, scientists, and professionals in drug development, the choice of analytical technique can significantly impact the reliability and efficiency of their work. This guide provides a comprehensive comparison between the classical colorimetric method using murexide and modern instrumental techniques for metal ion determination, with a focus on calcium analysis as a representative example.

At a Glance: this compound vs. Instrumental Methods

The selection of an analytical method hinges on a balance of factors including sensitivity, specificity, cost, and throughput. While this compound-based complexometric titrations offer a cost-effective and straightforward approach, instrumental methods like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma (ICP) techniques provide unparalleled sensitivity and the capability for multi-element analysis.

ParameterThis compound (Complexometric Titration)Atomic Absorption Spectrometry (AAS)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Visual or photometric endpoint detection based on color change of a metal-indicator complex.Measurement of light absorption by free atoms in a gaseous state.Measurement of light emitted by excited atoms and ions in a plasma.Measurement of the mass-to-charge ratio of ions produced in a plasma.
Detection Limit ~0.2 - 1.2 ppm for Calcium[1]~ppm to ppb range~ppb range~ppb to ppt range[2]
Accuracy Good, but can be affected by endpoint determination and interferences.[3]Generally high, can be affected by chemical and matrix interferences.High, with good linearity over a wide concentration range.Very high, considered a reference method for many elements.
Precision (%RSD) Typically ≤ 2.0% for intra-assay precision.Good, often with %RSD < 5%.Excellent, often with %RSD < 2%.Excellent, often with %RSD < 5%.
Specificity Can be prone to interferences from other metal ions. pH adjustment and masking agents can improve specificity.[4][5]Highly specific due to the use of element-specific lamps.Good, but spectral interferences can occur in complex matrices.Excellent, with the ability to resolve isobaric interferences using collision/reaction cells.
Analysis Time per Sample Relatively fast for single samples, but can be time-consuming for large batches.Fast, typically a few minutes per sample after initial setup.Very fast, capable of simultaneous multi-element analysis.Fast, capable of rapid multi-element and isotopic analysis.
Cost per Analysis LowModerateHighVery High
Instrumentation Cost Low (basic laboratory glassware)ModerateHighVery High
Ease of Use Relatively simple, requires basic wet chemistry skills.Requires trained personnel for operation and maintenance.Requires skilled operators and complex data interpretation.Requires highly skilled operators and a controlled laboratory environment.

Delving into the Methodologies: Experimental Protocols

To provide a practical understanding of these techniques, detailed experimental protocols for the determination of calcium are outlined below.

This compound-Based Complexometric Titration for Calcium

This method relies on the titration of a calcium-containing sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, colorless complex with calcium ions. This compound is used as an indicator, which is pink in the presence of free calcium ions and turns purple at the endpoint when all the calcium has been complexed by EDTA.

Experimental Protocol:

  • Sample Preparation:

    • Accurately measure a known volume of the sample solution into an Erlenmeyer flask.

    • Dilute the sample with deionized water to a suitable volume (e.g., 50-100 mL).

    • The calcium content in the aliquot should ideally be between 5-10 mg.

  • pH Adjustment:

    • Add 2.0 mL of 1 N sodium hydroxide (NaOH) solution to the flask to raise the pH to 12-13. This is crucial as it precipitates magnesium ions as magnesium hydroxide, preventing their interference in the titration.

  • Indicator Addition:

    • Add a small amount (approximately 0.1-0.2 g) of this compound indicator powder (typically a ground mixture with sodium chloride) to the solution. The solution should turn pink.

  • Titration:

    • Titrate the sample with a standardized 0.01 M EDTA solution with constant stirring.

    • The endpoint is reached when the color of the solution changes from pink to purple. The titration should be performed immediately after adding the indicator as this compound is unstable under alkaline conditions.

  • Calculation:

    • The concentration of calcium in the sample is calculated based on the volume of EDTA used, its molarity, and the initial volume of the sample. The reaction between calcium and EDTA is 1:1.

Calcium Determination by Atomic Absorption Spectrometry (AAS)

AAS is an instrumental technique that measures the concentration of an element by detecting the absorption of light by its ground-state atoms in the gaseous phase.

Experimental Protocol:

  • Standard Preparation:

    • Prepare a stock solution of calcium (e.g., 1000 ppm) from a certified reference material.

    • Prepare a series of working standards with known calcium concentrations by diluting the stock solution. These standards should bracket the expected concentration of the unknown sample.

  • Sample Preparation:

    • Acidify the sample with nitric acid or hydrochloric acid to prevent precipitation and ensure the calcium is in a soluble form.

    • If necessary, digest the sample to remove organic matter.

    • Dilute the sample to a concentration that falls within the linear range of the instrument.

    • Add a releasing agent, such as lanthanum chloride, to both standards and samples to minimize chemical interferences from phosphates and other anions.

  • Instrument Setup:

    • Install a calcium hollow cathode lamp and set the monochromator to the calcium-specific wavelength of 422.7 nm.

    • Optimize the instrument parameters, including slit width, lamp current, and flame conditions (typically an air-acetylene flame).

  • Measurement:

    • Aspirate a blank solution (deionized water with the same acid and releasing agent concentration as the samples) to zero the instrument.

    • Aspirate the standards in order of increasing concentration to generate a calibration curve.

    • Aspirate the unknown sample(s) and record their absorbance values.

  • Data Analysis:

    • Plot the absorbance of the standards versus their known concentrations to create a calibration curve.

    • Determine the concentration of calcium in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizing the Workflow

To further clarify the procedural differences, the following diagrams illustrate the typical workflows for this compound titration and instrumental analysis.

Murexide_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Sample Aliquot Dilution Dilution with DI Water Sample->Dilution pH_Adjust Add NaOH (pH 12-13) Dilution->pH_Adjust Indicator Add this compound Indicator pH_Adjust->Indicator Titrate Titrate with Standard EDTA Indicator->Titrate Endpoint Observe Color Change (Pink to Purple) Titrate->Endpoint Calculate Calculate Ca²⁺ Concentration Endpoint->Calculate

This compound Titration Workflow

Instrumental_Workflow cluster_prep Sample & Standard Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Analysis Sample Sample Aliquot Acidification Acidify Sample & Standards Sample->Acidification Standards Prepare Calibration Standards Standards->Acidification Releasing_Agent Add Releasing Agent Acidification->Releasing_Agent Instrument_Setup Instrument Setup & Optimization Releasing_Agent->Instrument_Setup Calibration Generate Calibration Curve Instrument_Setup->Calibration Measure_Sample Measure Sample Absorbance/Emission Calibration->Measure_Sample Calculate Determine Ca²⁺ Concentration Measure_Sample->Calculate

Instrumental Analysis Workflow

Advantages and Disadvantages in Detail

This compound Method

Advantages:

  • Cost-Effective: Requires minimal and inexpensive laboratory equipment.

  • Simplicity: The procedure is straightforward and does not require extensive training.

  • Rapidity for Single Samples: A single titration can be performed relatively quickly.

Disadvantages:

  • Lower Sensitivity: Not suitable for trace or ultra-trace analysis.

  • Interferences: The method can be affected by the presence of other metal ions that can also form complexes with EDTA or the indicator. While pH control can mitigate some interferences, it may not eliminate them all.

  • Subjectivity of Endpoint: Visual determination of the color change can vary between analysts, potentially affecting accuracy and precision.

  • Indicator Instability: this compound solutions are not stable and need to be prepared fresh.

  • Limited to Single Element Analysis: The method is designed to quantify a single metal ion per titration.

Instrumental Methods (AAS, ICP-OES, ICP-MS)

Advantages:

  • High Sensitivity: Capable of detecting metal ions at very low concentrations (ppb and ppt levels).

  • High Specificity: Generally less prone to interferences compared to colorimetric methods.

  • Multi-element Capability (ICP): ICP-OES and ICP-MS can simultaneously measure multiple elements in a single sample run, significantly increasing throughput.

  • Objectivity: The results are based on electronic measurements, eliminating the subjectivity of visual endpoint determination.

  • Wide Dynamic Range: These instruments can accurately measure concentrations over several orders of magnitude.

Disadvantages:

  • High Cost: The initial investment for the instrumentation is substantial, and operational costs (e.g., gases, consumables) are also high.

  • Complexity: Operation, maintenance, and data interpretation require skilled and experienced personnel.

  • Sample Preparation: While the analysis itself is fast, sample preparation can be more involved, sometimes requiring acid digestion.

  • Matrix Effects: The sample matrix can influence the signal, potentially requiring matrix-matched standards or other corrective measures.

Conclusion

The choice between this compound-based titrations and instrumental methods for metal ion analysis is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose."

For applications where high precision and accuracy at trace levels are not critical, and where cost and simplicity are major considerations, the this compound method remains a viable and valuable technique. It is particularly well-suited for educational settings and for quality control processes where the analyte concentration is relatively high and the sample matrix is simple.

However, for research, drug development, and regulatory compliance where low detection limits, high accuracy, and the ability to analyze complex matrices or multiple elements are essential, instrumental methods such as AAS, ICP-OES, and ICP-MS are the undisputed choice. The higher initial investment and operational complexity are justified by the superior performance and the wealth of information they provide.

Ultimately, a thorough understanding of the analytical requirements of the project, including the expected concentration range of the analyte, the complexity of the sample matrix, budgetary constraints, and available expertise, will guide the selection of the most appropriate method for reliable and accurate metal ion determination.

References

A Comparative Analysis of Murexide and Potentiometric Titrations for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly within pharmaceutical research and quality control, the accurate quantification of metal ions is paramount. Complexometric titration is a cornerstone technique for this purpose, with endpoint determination being the critical step. This guide provides a detailed statistical and methodological comparison between two common endpoint detection methods: the use of a metallochromic indicator, murexide, and the instrumental approach of potentiometric titration.

This comparison is intended for researchers, scientists, and drug development professionals to aid in selecting the appropriate titration method based on the specific analytical requirements for accuracy, precision, and sample characteristics.

Head-to-Head Comparison: this compound vs. Potentiometric Titration

The choice between this compound indication and potentiometric detection depends on several factors, including the nature of the sample, the required level of accuracy, and the availability of equipment. While this compound offers a simple, low-cost method, potentiometric titration provides higher accuracy and is suitable for a broader range of samples.[1][2]

FeatureThis compound TitrationPotentiometric Titration
Principle Visual endpoint detection using a metallochromic indicator that changes color when displaced from the analyte by the titrant (EDTA).[3][4]Electrochemical endpoint detection by measuring the change in potential difference (voltage) between an indicator electrode and a reference electrode.[5]
Endpoint Detection Subjective visual color change (e.g., pink to purple/violet).Objective determination from a sharp change in potential on a titration curve.
Accuracy Can be lower due to subjective endpoint determination and interferences. Recoveries can be low in the presence of ions like magnesium.Generally high, as it is less subjective and less affected by sample color or turbidity. An RSD of 0.15% has been reported for calcium determination.
Precision Limited by the analyst's ability to consistently discern the color change.High, especially with automated systems, which reduce human error.
Interferences Significant interference from other metal ions (e.g., Mg²⁺, Sr²⁺, Ba²⁺, Cu²⁺, Co²⁺, Ni²⁺) that can also bind to the indicator or titrant.Less prone to interference from sample color or turbidity. Ion-selective electrodes can offer high specificity, but other ions can still interfere with the electrode's response.
Applications Primarily for the determination of calcium in the presence of magnesium (at high pH), and also for copper, nickel, cobalt, and rare earth metals.Wide applicability in pharmaceutical analysis for assays of APIs, intermediates, and raw materials. Suitable for various reaction types (acid-base, redox, complexometric).
Advantages Low cost, simple procedure, no specialized equipment required.High accuracy and precision, objective endpoint, suitable for colored/turbid solutions, can be automated.
Disadvantages Subjective endpoint, indicator instability in alkaline solutions, prone to interferences, not suitable for colored solutions.Higher initial equipment cost, requires proper electrode calibration and maintenance.

Experimental Protocols

Detailed methodologies for the determination of calcium ions are provided below as a representative application for both techniques.

This compound-Based Complexometric Titration for Calcium

This protocol is based on the complexometric titration of calcium with EDTA, where this compound serves as the visual indicator.

1. Reagents and Preparation:

  • EDTA Titrant (0.01 M): Dissolve 3.723 g of analytical grade disodium dihydrogen ethylenediaminetetraacetate (EDTA) in distilled water and dilute to 1 liter.

  • Standard Calcium Solution: Dissolve 1.000 g of calcium carbonate in a minimum amount of dilute HCl and dilute to 1 liter with distilled water to get a standard solution for titrant standardization.

  • Sodium Hydroxide (NaOH) Solution (1 M): Dissolve 40 g of NaOH in distilled water and dilute to 1 liter.

  • This compound Indicator: Prepare a ground mixture of 100 mg of this compound with 20 g of analytical grade sodium chloride (NaCl). A fresh preparation is recommended as the indicator is unstable in alkaline conditions.

2. Titration Procedure:

  • Pipette a known volume of the sample solution (e.g., an aliquot containing 14-18 mg of calcium) into a 250 mL Erlenmeyer flask.

  • Dilute the sample to approximately 100 mL with distilled water.

  • Add 10 mL of 1 M NaOH solution to raise the pH to 12-13. This precipitates any magnesium ions as Mg(OH)₂, preventing interference.

  • Add a small amount (a pinch or ~0.1-0.2 g) of the this compound-NaCl indicator mixture. The solution should turn a pink or red color.

  • Titrate immediately with the standardized 0.01 M EDTA solution with constant stirring until the color changes from pink to a distinct violet or purple.

  • Record the volume of EDTA titrant used.

Potentiometric Titration for Calcium

This protocol outlines the determination of calcium using EDTA titration with potentiometric endpoint detection, often employing an ion-selective electrode.

1. Reagents and Equipment:

  • EDTA Titrant (0.1 M): Prepare as described above, adjusting the mass accordingly.

  • Ammonia Buffer Solution (pH ≈ 10): Dissolve 54 g of ammonium chloride (NH₄Cl) and 350 mL of 25% ammonium hydroxide (NH₄OH) in distilled water and dilute to 1 liter.

  • Cu-EDTA Solution (for indicator electrode): Prepare a 1:1 mixture of 0.1 M copper sulfate (CuSO₄) and 0.1 M EDTA solutions.

  • Apparatus: An automatic titrator or potentiometer (e.g., Metrohm 888 Titrando), a copper ion-selective electrode (Cu ISE) as the indicator electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

2. Titration Procedure:

  • Weigh accurately and prepare the sample solution. For instance, dissolve a known quantity of an active pharmaceutical ingredient (API) like Atorvastatin Calcium in an appropriate solvent.

  • Transfer the sample solution to the titration vessel.

  • Add the ammonia buffer solution to maintain a constant pH of approximately 10.

  • Add a small volume (e.g., 1 mL) of the Cu-EDTA solution. The Cu ISE will respond to the changes in free Cu²⁺ concentration, which is affected by the complexation of Ca²⁺ with EDTA.

  • Immerse the Cu ISE and the Ag/AgCl reference electrode into the solution.

  • Titrate the solution with standardized EDTA titrant. The potentiometer records the cell potential (in mV) after each addition of titrant.

  • The equivalence point is determined from the resulting titration curve, typically by identifying the point of maximum inflection (the steepest change in potential). This is often calculated automatically using the first or second derivative of the curve.

Visualizing the Methodologies

Diagrams created using Graphviz provide a clear visual representation of the workflows and underlying principles of each titration method.

Experimental Workflows

Murexide_Workflow start Start: Prepare Sample prep Dilute with H₂O start->prep add_naoh Add NaOH (pH 12-13) prep->add_naoh add_ind Add this compound Indicator add_naoh->add_ind titrate Titrate with EDTA add_ind->titrate observe Observe Color Change (Pink -> Violet) titrate->observe end End Point Reached observe->end

Caption: this compound titration experimental workflow.

Potentiometric_Workflow start Start: Prepare Sample prep Add Buffer (pH 10) start->prep add_cuegta Add Cu-EDTA (if using Cu ISE) prep->add_cuegta setup Immerse Electrodes (ISE & Reference) add_cuegta->setup titrate Titrate with EDTA setup->titrate record Record Potential (mV) vs. Volume (mL) titrate->record plot Plot Titration Curve (Find Inflection Point) record->plot end Equivalence Point Determined plot->end

Caption: Potentiometric titration experimental workflow.

Chemical and Physical Principles

Murexide_Principle cluster_before Before Endpoint cluster_after At/After Endpoint Ca_Ind Ca-Murexide (Pink) EDTA_free EDTA Ca_EDTA Ca-EDTA (Colorless) Ca_Ind->Ca_EDTA EDTA displaces this compound Ind_free This compound (Violet)

Caption: Principle of indicator action in this compound titration.

Potentiometric_Principle beaker ISE Indicator Electrode (ISE) voltmeter Potentiometer (Measures E_cell) ISE->voltmeter E_ind REF Reference Electrode REF->voltmeter E_ref

Caption: Basic setup for potentiometric titration.

References

A Researcher's Guide to the Limit of Detection in Murexide-Based Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the limit of detection (LOD) is critical for selecting the appropriate analytical method. This guide provides an objective comparison of murexide-based spectrophotometry with alternative methods for the detection of key metal ions, supported by experimental data and detailed protocols.

This compound, a purpuric acid ammonium salt, is a well-established metallochromic indicator used in the spectrophotometric determination of various metal ions, including calcium, copper, and zinc. Its complexation with these ions results in a distinct color change, allowing for quantitative analysis. However, the sensitivity of this method, particularly its limit of detection, is a crucial performance characteristic that dictates its suitability for different research and development applications. This guide evaluates the LOD of this compound-based methods and compares them with other common spectrophotometric techniques.

Comparative Analysis of Limits of Detection

The selection of a colorimetric reagent is often dictated by the required sensitivity of the assay. The table below summarizes the limit of detection for this compound with several metal ions and compares it with alternative spectrophotometric methods. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

Metal IonMethodReagentLimit of Detection (LOD)
Calcium (Ca²⁺) SpectrophotometryThis compound0.0048 µg/mL[1]
SpectrophotometryArsenazo III0.026 mg/dL (0.26 µg/mL)
Copper (Cu²⁺) SpectrophotometryThis compound0.31 µg/mL[2]
SpectrophotometryNeocuproineWork range starts at 1.0 µg/mL[3]
SpectrophotometryCuprizoneWork range starts at 1.0 µg/mL[3]
SpectrophotometryBathocuproineWork range starts at 1.0 µg/mL[3]
Zinc (Zn²⁺) SpectrophotometryThis compoundNot explicitly found
Flow Injection AnalysisDithizone1.6746 mg/L (1.67 µg/mL)
Sequential Injection AnalysisDithizone0.1934 mg/L (0.19 µg/mL)

Experimental Protocol: Determining the Limit of Detection

A robust and standardized protocol is essential for accurately determining the limit of detection. The following methodology is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are widely accepted in the pharmaceutical and research industries.

Principle

The limit of detection is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample). In spectrophotometry, the LOD is typically determined from the calibration curve, which plots absorbance against the concentration of the analyte. The most common approach is to use the standard deviation of the response and the slope of the calibration curve, as defined by the formula:

LOD = 3.3 * (σ / S)

Where:

  • σ is the standard deviation of the response. This can be the standard deviation of the y-intercepts of regression lines, the standard deviation of the blank, or the residual standard deviation of the regression line.

  • S is the slope of the calibration curve.

Materials and Reagents
  • UV-Vis Spectrophotometer

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analyte standard of high purity

  • This compound reagent solution

  • Appropriate buffer solution to maintain optimal pH

  • Solvent (e.g., deionized water)

Procedure
  • Preparation of Blank Solution: Prepare a solution containing all the components of the sample matrix except for the analyte of interest. This may include the buffer and this compound reagent.

  • Preparation of Standard Stock Solution: Accurately weigh a known amount of the analyte standard and dissolve it in a specific volume of the solvent to prepare a concentrated stock solution.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentrations should be in the lower range of the expected linear response.

  • Measurement of Blank Response: Measure the absorbance of the blank solution multiple times (e.g., 10 times) and calculate the standard deviation (σ) of these measurements.

  • Generation of Calibration Curve: Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax) for the analyte-murexide complex. Plot a graph of absorbance versus concentration.

  • Calculation of the Slope: Determine the slope (S) of the calibration curve using linear regression analysis.

  • Calculation of the Limit of Detection: Calculate the LOD using the formula: LOD = 3.3 * (σ / S).

Visualizing the Workflow and Comparison

To better illustrate the processes involved in evaluating the limit of detection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation Blank Prepare Blank Solution Measure_Blank Measure Blank Absorbance (n≥10) Blank->Measure_Blank Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Measure_Standards Measure Standards Absorbance Standards->Measure_Standards Calc_SD Calculate Standard Deviation (σ) of Blank Measure_Blank->Calc_SD Gen_Curve Generate Calibration Curve Measure_Standards->Gen_Curve Calc_LOD Calculate LOD = 3.3 * σ / S Calc_SD->Calc_LOD Calc_Slope Calculate Slope (S) Gen_Curve->Calc_Slope Calc_Slope->Calc_LOD

Experimental workflow for LOD determination.

LOD_Comparison cluster_this compound This compound-Based Spectrophotometry cluster_alternatives Alternative Spectrophotometric Methods This compound This compound M_Ca Ca²⁺ LOD This compound->M_Ca M_Cu Cu²⁺ LOD This compound->M_Cu M_Zn Zn²⁺ LOD This compound->M_Zn Comparison Comparative Analysis M_Ca->Comparison M_Cu->Comparison M_Zn->Comparison Alternatives Alternatives A_Ca Arsenazo III (Ca²⁺) Alternatives->A_Ca A_Cu Neocuproine, etc. (Cu²⁺) Alternatives->A_Cu A_Zn Dithizone (Zn²⁺) Alternatives->A_Zn A_Ca->Comparison A_Cu->Comparison A_Zn->Comparison Evaluation LOD Evaluation Comparison->Evaluation

Logical relationship for LOD comparison.

Conclusion

This compound-based spectrophotometry offers a reliable method for the determination of several metal ions. However, for applications requiring very high sensitivity, alternative reagents may provide lower limits of detection. For instance, while this compound is effective for calcium determination, Arsenazo III is often considered for its higher sensitivity. Similarly, for zinc detection, dithizone-based methods have demonstrated low detection limits. The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. The detailed experimental protocol provided in this guide, based on ICH guidelines, offers a standardized approach for researchers to validate the limit of detection for their chosen spectrophotometric method.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Murexide Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While murexide, a common complexometric indicator, is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is a critical component of responsible chemical management.[1][2][3][4] Adherence to established disposal protocols not only ensures regulatory compliance but also fosters a culture of safety.

This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle this compound with care. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[5] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eyes Immediately flush with plenty of water for at least 15 minutes.
Skin Wash off with soap and plenty of water.
Ingestion Rinse mouth with water. Do NOT induce vomiting.
Inhalation Move the person into fresh air.

This compound Disposal Protocol

The disposal of this compound and its contaminated containers must be carried out in accordance with local, state, and federal regulations. The following steps provide a general guideline for proper disposal:

  • Consult Local Regulations : Always begin by consulting your institution's Environmental Health and Safety (EHS) department and local waste management authority for specific disposal requirements in your area.

  • Waste Collection :

    • Solid this compound : Uncontaminated, solid this compound waste should be collected in a designated and clearly labeled container for non-hazardous chemical waste. Some guidelines suggest collecting relatively unreactive organic reagents in a specific container.

    • Contaminated Materials : Any materials, such as paper towels or PPE, that are contaminated with this compound should also be placed in a designated chemical waste container.

    • Aqueous Solutions : For small quantities of dilute aqueous solutions, some sources suggest they can be flushed down the drain with a large amount of water. However, it is imperative to confirm this is permissible with your local wastewater regulations first. Do not empty concentrated solutions into drains.

  • Container Management :

    • Ensure waste containers are kept tightly closed and are stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

    • Decontaminate empty containers before recycling or disposal. Observe all label safeguards until the containers are thoroughly cleaned.

  • Final Disposal :

    • Arrange for the collection of the chemical waste container by a licensed waste disposal company.

    • Alternatively, some regulations may permit disposal by burial in a licensed landfill or by incineration in a licensed facility, potentially after being mixed with a suitable combustible material.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste Generated consult_regulations Consult Local/Institutional Disposal Regulations start->consult_regulations is_solid Is the waste solid or contaminated material? consult_regulations->is_solid is_aqueous Is the waste a dilute aqueous solution? is_solid->is_aqueous No collect_solid Collect in a Labeled Chemical Waste Container is_solid->collect_solid Yes check_drain_disposal Is drain disposal permitted by local regulations? is_aqueous->check_drain_disposal Yes arrange_pickup Arrange for Professional Waste Disposal is_aqueous->arrange_pickup No (Concentrated) collect_solid->arrange_pickup drain_disposal Flush down the drain with copious amounts of water check_drain_disposal->drain_disposal Yes collect_liquid Collect in a Labeled Aqueous Waste Container check_drain_disposal->collect_liquid No end End: Proper Disposal Complete drain_disposal->end collect_liquid->arrange_pickup arrange_pickup->end

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling Murexide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Murexide. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. While generally considered a low-hazard chemical, proper handling is necessary to mitigate risks of irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure when handling this compound.

PPE CategorySpecificationRationale
Eye / Face Protection Chemical safety goggles or glasses.[1][2][3][4]Protects against dust particles that may cause eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and potential irritation.
Body Protection Laboratory coat or other suitable protective clothing.Protects skin and personal clothing from dust contamination.
Respiratory Protection NIOSH-approved dust respirator.Recommended when handling large quantities or if dust is generated.

Standard Operating Procedure for this compound Handling

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Area Setup:

  • Ensure a well-ventilated work area, such as a fume hood, especially when working with the powder form.

  • Confirm that an eyewash station and safety shower are readily accessible.

  • Ensure all containers of this compound are clearly labeled.

2. Handling the Compound:

  • Before handling, put on all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid direct contact with eyes, skin, and clothing.

  • Minimize the creation of dust when weighing or transferring the powder.

  • Keep the container tightly closed when not in use.

3. Hygiene and Storage:

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Store this compound in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents.

  • Keep containers securely sealed to prevent degradation.

4. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • For small spills, some sources suggest dilution with water and disposal down the drain may be permissible; however, always consult your institution's specific disposal guidelines.

Emergency Response Plan

In Case of a Spill:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.

    • Place the material into a sealed, labeled container for proper disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

    • Await the arrival of trained emergency personnel.

In Case of Personal Exposure:

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do so.

    • Seek medical attention.

  • Skin Contact:

    • Remove any contaminated clothing.

    • Wash the affected skin area thoroughly with soap and water.

    • Seek medical attention if irritation develops or persists.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention if symptoms such as coughing or shortness of breath occur.

  • Ingestion:

    • Rinse the mouth with water.

    • Do NOT induce vomiting.

    • Seek immediate medical attention.

Visual Safety Protocols

Murexide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep_Area Set Up Ventilated Area Check_Safety Verify Eyewash/Shower Access Prep_Area->Check_Safety Don_PPE Wear Appropriate PPE Check_Safety->Don_PPE Handle_Chem Handle this compound Don_PPE->Handle_Chem Minimize_Dust Minimize Dust Generation Handle_Chem->Minimize_Dust Seal_Container Keep Container Sealed Minimize_Dust->Seal_Container Wash_Hands Wash Hands Thoroughly Seal_Container->Wash_Hands Store_Chem Store Properly Wash_Hands->Store_Chem Dispose_Waste Dispose of Waste Store_Chem->Dispose_Waste

Caption: Workflow for the safe handling of this compound.

Murexide_Emergency_Response cluster_spill Spill cluster_exposure Personal Exposure Incident Incident Occurs Spill_Type Minor or Major Spill? Incident->Spill_Type Exposure_Type Type of Exposure? Incident->Exposure_Type Minor_Spill Clean up with PPE Spill_Type->Minor_Spill Minor Major_Spill Evacuate & Call for Help Spill_Type->Major_Spill Major Eye_Contact Flush Eyes for 15 min Exposure_Type->Eye_Contact Eye Skin_Contact Wash with Soap & Water Exposure_Type->Skin_Contact Skin Inhalation Move to Fresh Air Exposure_Type->Inhalation Inhalation Ingestion Rinse Mouth, Do Not Induce Vomiting Exposure_Type->Ingestion Ingestion Seek_Medical Seek Medical Attention Eye_Contact->Seek_Medical Skin_Contact->Seek_Medical Inhalation->Seek_Medical Ingestion->Seek_Medical

Caption: Decision-making process for this compound-related incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.